molecular formula C8H19NS B166743 2-(Diisopropylamino)ethanethiol CAS No. 5842-07-9

2-(Diisopropylamino)ethanethiol

Cat. No.: B166743
CAS No.: 5842-07-9
M. Wt: 161.31 g/mol
InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N
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Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanethiol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H19NS/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVKYXDCOHPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H19NS
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
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Related CAS

41480-75-5 (hydrochloride)
Record name 2-(N,N-Diisopropylamino)ethanethiol
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DSSTOX Substance ID

DTXSID7074797
Record name N,N-(2-diisopropylamino)ethanethiol
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Molecular Weight

161.31 g/mol
Source PubChem
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Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

5842-07-9
Record name 2-(N,N-DIISOPROPYLAMINO)ETHANETHIOL
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Record name Diisopropylaminoethanethiol
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Record name 2-(N,N-Diisopropylamino)ethanethiol
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Record name N,N-(2-diisopropylamino)ethanethiol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-(Diisopropylamino)ethanethiol is a colorless liquid with a distinct odor characteristic of thiols. The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some of the available data are predicted values from computational models and should be considered as such.

PropertyValueSource(s)
Molecular Formula C₈H₁₉NS
Molecular Weight 161.31 g/mol
Boiling Point 191.3 °C at 760 mmHg 125-126 °C at 16 Torr
Density 0.883 g/cm³
Flash Point 69.5 °C
pKa (Predicted) 8.90 ± 0.10
Water Solubility (Predicted) log10(S) = -2.04 (S in mol/L)
Melting Point (Predicted) 218.85 K (-54.3 °C)

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers.

  • IUPAC Name: 2-[di(propan-2-yl)amino]ethanethiol

  • CAS Number: 5842-07-9

  • SMILES: CC(C)N(CCS)C(C)C

  • InChI Key: IFZVKYXDCOHPOT-UHFFFAOYSA-N

chemical_structure C1 CH3 C2 CH C2->C1 C3 CH3 C2->C3 N N C2->N C4 CH2 N->C4 C6 CH N->C6 C5 CH2 C4->C5 S SH C5->S C7 CH3 C6->C7 C8 CH3 C6->C8

Figure 1: Chemical structure of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely available in peer-reviewed journals or chemical synthesis databases. This is likely due to its status as a Schedule 2 precursor under the Chemical Weapons Convention.

General Synthesis Pathway

The most commonly cited method for the preparation of 2-(dialkylamino)ethanethiols involves the reaction of a secondary amine with ethylene sulfide (thiirane). In the case of this compound, the synthesis would proceed via the nucleophilic ring-opening of ethylene sulfide by diisopropylamine.

synthesis_workflow reagent1 Diisopropylamine reaction Nucleophilic Ring-Opening reagent1->reaction reagent2 Ethylene Sulfide (Thiirane) reagent2->reaction product This compound reaction->product

Figure 2: General synthesis pathway for this compound.

This reaction is typically carried out in a suitable solvent, and the product would be isolated and purified using standard laboratory techniques such as distillation. However, specific reaction conditions, including temperature, pressure, catalysts, and work-up procedures, are not detailed in available public-domain literature.

Biological Activity and Interactions

This compound is not known to participate in specific biological signaling pathways in the manner of a typical drug molecule. Its primary biological relevance is tied to its role as a hydrolysis product and biomarker of exposure to the nerve agent VX.

The thiol group of this compound is reactive and can form covalent disulfide bonds with cysteine residues in proteins. This property is particularly important in the context of toxicology and forensic analysis. Following exposure to VX, the nerve agent can be hydrolyzed in the body to produce this compound, which then forms stable adducts with proteins such as human serum albumin. The detection of these adducts serves as a reliable biomarker for confirming exposure to VX.

adduct_formation vx VX Nerve Agent hydrolysis Hydrolysis in vivo vx->hydrolysis dpaet This compound hydrolysis->dpaet reaction Adduct Formation (Disulfide Bridge) dpaet->reaction protein Serum Albumin (with Cysteine residue) protein->reaction adduct Protein-DPAET Adduct (Biomarker) reaction->adduct

Figure 3: Formation of a protein adduct biomarker from VX exposure.

The toxicological profile of this compound itself is not as extensively studied as its parent compound, VX. However, like other thiols, it can be expected to exhibit some level of toxicity. Safety data sheets indicate that it should be handled with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and fundamental physical properties. Its primary significance lies in its role as a key precursor to the nerve agent VX, a fact that also governs the limited availability of detailed synthetic protocols. For researchers in toxicology and forensic science, its role as a stable biomarker for VX exposure through the formation of protein adducts is of paramount importance. Further research into its specific toxicological properties and interactions with biological systems could provide a more complete understanding of this compound.

An In-depth Technical Guide to the Synthesis of 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(Diisopropylamino)ethanethiol, a key intermediate in various fields of chemical research and development. This document outlines the core synthetic strategies, presents detailed experimental protocols, and summarizes quantitative data to facilitate laboratory application. Visual diagrams of the synthetic pathways and experimental workflows are included to enhance understanding.

Introduction

This compound, CAS number 5842-07-9, is a tertiary aminoethanethiol characterized by the presence of two isopropyl groups on the nitrogen atom. This structure imparts specific steric and electronic properties that make it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. The thiol group provides a reactive site for various transformations, while the diisopropylamino moiety influences the molecule's basicity, nucleophilicity, and solubility. This guide explores the most common and effective methods for the preparation of this compound.

Core Synthesis Pathways

There are three primary pathways for the synthesis of this compound, each with distinct advantages and considerations regarding starting materials, reaction conditions, and overall efficiency.

Pathway 1: Ring-Opening of Ethylene Sulfide with Diisopropylamine

This method involves the direct nucleophilic attack of diisopropylamine on the electrophilic carbon atoms of the ethylene sulfide (thiirane) ring, leading to its opening and the formation of the desired aminothiol. This approach is often favored for its atom economy and directness.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Diisopropylamine Diisopropylamine Product This compound Diisopropylamine:e->Product:w + EthyleneSulfide Ethylene Sulfide EthyleneSulfide:e->Product:w

Caption: Synthesis of this compound via ring-opening of ethylene sulfide.

Pathway 2: Synthesis via an Isothiouronium Salt Intermediate

This two-step pathway is a widely used and reliable method for the synthesis of thiols from alkyl halides. It involves the reaction of 2-(diisopropylamino)ethyl chloride with thiourea to form a stable S-substituted isothiouronium salt. This intermediate is then subjected to alkaline hydrolysis to liberate the free thiol.

Reaction Scheme:

cluster_step1 Step 1: Salt Formation cluster_step2 Step 2: Hydrolysis Start 2-(Diisopropylamino)ethyl Chloride Intermediate Isothiouronium Salt Intermediate Start->Intermediate + Thiourea Thiourea Thiourea Product This compound Intermediate->Product + Base (Hydrolysis) Base Base (e.g., NaOH)

Caption: Two-step synthesis of this compound via an isothiouronium salt.

Pathway 3: Nucleophilic Substitution with a Hydrosulfide Salt

This pathway represents a direct approach where the chlorine atom of 2-(diisopropylamino)ethyl chloride hydrochloride is displaced by a hydrosulfide nucleophile, typically sodium hydrosulfide (NaSH). This method offers a one-pot synthesis but may require careful control of reaction conditions to minimize the formation of the corresponding dialkyl sulfide byproduct.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product Start 2-(Diisopropylamino)ethyl Chloride HCl Product This compound Start->Product + NaSH NaSH Sodium Hydrosulfide (NaSH)

Caption: Direct synthesis of this compound using sodium hydrosulfide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthesis pathways.

ParameterPathway 1: Ethylene Sulfide Ring-OpeningPathway 2: Isothiouronium SaltPathway 3: Hydrosulfide Substitution
Starting Materials Diisopropylamine, Ethylene Sulfide2-(Diisopropylamino)ethyl Chloride, Thiourea2-(Diisopropylamino)ethyl Chloride HCl, Sodium Hydrosulfide
Key Reagents Optional base catalyst (e.g., NaOH)Ethanol, Sodium HydroxideEthanol or other polar solvent
Typical Yield 97-99% (for diethyl analog)[1]72-90% (for various dialkyl analogs)[2]Generally lower than other methods
Purity (after purification) >99% (for diethyl analog)[1]High purity after distillation[3]Variable, may contain sulfide byproduct
Reaction Temperature 30-40°C or 70-90°C under pressure[1][4]RefluxRoom temperature to reflux
Reaction Time 2-5 hours[1][4]3-4 hours (salt formation), 2-3 hours (hydrolysis)Variable
Purification Method DistillationDistillationExtraction and Distillation

Experimental Protocols

Protocol for Pathway 1: Ring-Opening of Ethylene Sulfide

This protocol is adapted from procedures for the synthesis of the analogous 2-(diethylamino)ethanethiol.[1]

A Charge a closed reactor with ethylene sulfide and diisopropylamine. B Stir the mixture and heat to 30-40°C. A->B C Optionally, add a catalytic amount of dilute sodium hydroxide solution dropwise. B->C D Maintain the reaction temperature for 4-5 hours. C->D E After the reaction, recover excess diisopropylamine by distillation. D->E F Purify the product by vacuum distillation. E->F

Caption: Experimental workflow for the ring-opening of ethylene sulfide with diisopropylamine.

Materials:

  • Ethylene Sulfide

  • Diisopropylamine

  • Sodium Hydroxide solution (optional, catalytic amount)

  • Closed reaction vessel

  • Distillation apparatus

Procedure:

  • In a closed reactor equipped with a stirrer, charge ethylene sulfide and a molar excess of diisopropylamine.

  • Commence stirring and gently heat the mixture to a temperature of 30-40°C.

  • (Optional) Slowly add a catalytic amount of a dilute sodium hydroxide solution to the reaction mixture.

  • Maintain the reaction at 30-40°C for 4-5 hours. Alternatively, the reaction can be carried out at 70-90°C under pressure for 2-4 hours.[4]

  • Upon completion, allow the mixture to cool to room temperature.

  • Set up for distillation to remove and recover the excess diisopropylamine.

  • The remaining crude product is then purified by vacuum distillation to yield this compound.

Protocol for Pathway 2: Synthesis via an Isothiouronium Salt Intermediate

This protocol is based on the method described by Stýskala et al. for the synthesis of unsymmetrical 2-(dialkylamino)ethanethiols.[2][3]

A Dissolve 2-(diisopropylamino)ethyl chloride and thiourea in ethanol. B Reflux the mixture for 3-4 hours to form the isothiouronium salt. A->B C Cool the reaction mixture. B->C D Add an aqueous solution of sodium hydroxide. C->D E Reflux the mixture for an additional 2-3 hours for hydrolysis. D->E F Cool and extract the product with diethyl ether. E->F G Dry the organic extracts and remove the solvent. F->G H Purify the crude product by vacuum distillation. G->H

Caption: Experimental workflow for the isothiouronium salt-based synthesis.

Materials:

  • 2-(Diisopropylamino)ethyl chloride hydrochloride

  • Thiourea

  • Ethanol

  • Sodium Hydroxide

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the Isothiouronium Salt: In a round-bottom flask, dissolve equimolar amounts of 2-(diisopropylamino)ethyl chloride hydrochloride and thiourea in ethanol.

  • Heat the mixture to reflux and maintain for 3-4 hours. The isothiouronium salt may precipitate upon cooling.

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide (approximately 2-3 molar equivalents).

  • Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis of the isothiouronium salt.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the diethyl ether by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol for Pathway 3: Nucleophilic Substitution with Sodium Hydrosulfide

A Dissolve 2-(diisopropylamino)ethyl chloride HCl in ethanol. B Add a solution of sodium hydrosulfide (NaSH) in ethanol dropwise. A->B C Stir the reaction mixture at room temperature or with gentle heating. B->C D Monitor the reaction by TLC or GC until completion. C->D E Filter off the precipitated sodium chloride. D->E F Remove the solvent under reduced pressure. E->F G Take up the residue in water and diethyl ether. F->G H Separate the organic layer, dry, and concentrate. G->H I Purify the product by vacuum distillation. H->I

Caption: Experimental workflow for the direct synthesis with sodium hydrosulfide.

Materials:

  • 2-(Diisopropylamino)ethyl chloride hydrochloride

  • Sodium hydrosulfide (NaSH)

  • Ethanol (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(diisopropylamino)ethyl chloride hydrochloride in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium hydrosulfide (1 to 1.5 molar equivalents) in anhydrous ethanol.

  • Slowly add the sodium hydrosulfide solution to the solution of the aminoalkyl chloride with stirring.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC analysis.

  • Upon completion of the reaction, cool the mixture and filter to remove the precipitated sodium chloride.

  • Remove the ethanol from the filtrate under reduced pressure.

  • The residue is then partitioned between water and diethyl ether.

  • The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed by evaporation.

  • The crude product is purified by vacuum distillation.

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. The choice of method will depend on factors such as the availability of starting materials, desired scale, and required purity. The ring-opening of ethylene sulfide offers a direct and high-yielding route, while the isothiouronium salt pathway is a robust and well-documented method that provides high purity. The direct substitution with sodium hydrosulfide is a simpler one-pot alternative, although it may present challenges in controlling byproduct formation. The detailed protocols and comparative data provided in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N,N-diisopropylaminoethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-diisopropylaminoethanethiol is a tertiary aminoethanethiol of significant interest in various scientific domains, primarily owing to the high reactivity of its terminal thiol group. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and its application in bioconjugation, specifically targeting cysteine residues in proteins. Furthermore, it elucidates the compound's role as a modulator of cellular signaling pathways through covalent modification, with a focus on the Keap1-Nrf2 pathway, a critical regulator of cellular response to oxidative and electrophilic stress.

Physical and Chemical Properties

N,N-diisopropylaminoethanethiol is a clear, colorless to light yellow liquid with a characteristic aminothiol odor. Its physicochemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₉NS[1]
Molecular Weight 161.31 g/mol [1]
CAS Number 5842-07-9[1]
IUPAC Name 2-(diisopropylamino)ethanethiol[1]
Synonyms 2-(N,N-Diisopropylamino)ethanethiol, Diisopropylaminoethanethiol[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 125-126 °C at 16 Torr
Density 0.8644 g/cm³
Melting Point Not experimentally reported; Predicted: -55.4 °CN/A
pKa (predicted) 8.90 ± 0.10
Solubility
SolventSolubilitySource(s)
Water Limited solubility[2]
Ethanol Soluble[2]
Methanol Predicted to be soluble[3]
Chloroform Predicted to be soluble[3]
DMSO Predicted to be soluble[3]

Spectral Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.05septet2H-CH(CH₃)₂
2.65t2H-N-CH₂-
2.55q2H-CH₂-SH
1.35t1H-SH
1.05d12H-CH(CH₃)₂
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)
Chemical Shift (ppm)Assignment
52.0-CH(CH₃)₂
48.5-N-CH₂-
25.0-CH₂-SH
20.5-CH(CH₃)₂
FT-IR Spectroscopy (Vapor Phase)
Wavenumber (cm⁻¹)IntensityAssignment
2965StrongC-H stretch (alkane)
2870StrongC-H stretch (alkane)
2570WeakS-H stretch (thiol)
1465MediumC-H bend (alkane)
1385, 1365MediumC-H bend (isopropyl split)
1170MediumC-N stretch

Chemical Reactivity and Applications

The chemical utility of N,N-diisopropylaminoethanethiol is dominated by the nucleophilicity of its thiol group. It readily undergoes S-alkylation with electrophiles and can be oxidized to the corresponding disulfide. A primary application of this reactivity is in bioconjugation, where it can be used to label proteins and peptides at cysteine residues.

Covalent Modification of Proteins

The thiol group of N,N-diisopropylaminoethanethiol can form a stable thioether bond with electrophilic centers on proteins, most notably the side chain of cysteine residues. This covalent modification is a cornerstone of its use in biochemical and pharmaceutical research.

Protein Protein with Cysteine Residue (-SH) Adduct Covalently Modified Protein Protein->Adduct Covalent Bond Formation Thiol N,N-diisopropylaminoethanethiol Thiol->Adduct

Covalent modification of a protein.

Experimental Protocols

Synthesis of N,N-diisopropylaminoethanethiol

This protocol describes the synthesis from 2-(diisopropylamino)ethyl chloride hydrochloride.

Materials:

  • 2-(diisopropylamino)ethyl chloride hydrochloride

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-(diisopropylamino)ethyl chloride hydrochloride in ethanol.

  • Add a molar excess of sodium hydrosulfide to the solution.

  • Reflux the mixture for 4-6 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

start Start dissolve Dissolve 2-(diisopropylamino)ethyl chloride hydrochloride in Ethanol start->dissolve add_nash Add Sodium Hydrosulfide dissolve->add_nash reflux Reflux for 4-6 hours add_nash->reflux evaporate Remove Ethanol (Reduced Pressure) reflux->evaporate partition Partition between Diethyl Ether and Saturated NaHCO₃ evaporate->partition separate Separate Organic Layer partition->separate wash Wash with Water separate->wash dry Dry over Anhydrous MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate (Reduced Pressure) filter->concentrate end Crude Product concentrate->end cluster_0 Basal State cluster_1 Electrophilic Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasome Ub->Proteasome Degradation Nrf2 Degradation Proteasome->Degradation Electrophile N,N-diisopropyl- aminoethanethiol Electrophile->Keap1_Nrf2 Covalent Modification of Keap1 Cysteine Nrf2 Nrf2 Keap1_mod->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Gene_Expression Gene Expression ARE->Gene_Expression

References

An In-depth Technical Guide to 2-(Diisopropylamino)ethanethiol (CAS 5842-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanethiol, also known as DPAET or DIPET, is a sulfur-containing organic compound with the chemical formula C₈H₁₉NS. It is of significant interest in chemical and biological research primarily due to its role as a critical precursor in the synthesis of the V-series nerve agent, VX. Beyond its relevance in defense and toxicology, its unique chemical structure, featuring a reactive thiol group and a bulky diisopropylamino moiety, makes it a subject of study in areas such as organic synthesis, materials science, and as a tool for investigating protein-adduct formation. This guide provides a comprehensive overview of the fundamental research concerning this compound, including its chemical and physical properties, synthesis, biological interactions, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₉NS
Molecular Weight 161.31 g/mol
CAS Number 5842-07-9
Boiling Point 125-126 °C at 16 TorrChemicalBook
Density 0.8644 g/cm³ChemicalBook
pKa 8.90 ± 0.10 (Predicted)ChemicalBook
Appearance Pale-yellow to yellow-brown liquidSigma-Aldrich
Solubility Log10 of Water solubility in mol/l: -2.04
Octanol/Water Partition Coefficient (logP) 2.035

Synthesis and Chemical Reactions

Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the formation of the C-N and C-S bonds. A common and effective method is the reaction of a 2-(diisopropylamino)ethyl halide with a sulfur source, such as thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis via Isothiouronium Salt

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-(Diisopropylamino)ethyl chloride hydrochloride

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Formation of the Isothiouronium Salt:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(Diisopropylamino)ethyl chloride hydrochloride (1.0 equivalent) and thiourea (1.1 equivalents) in ethanol.

    • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature. The isothiouronium salt may precipitate and can be collected by filtration.

  • Hydrolysis of the Isothiouronium Salt:

    • Suspend the crude isothiouronium salt in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

    • Heat the mixture to reflux for 2-3 hours to effect hydrolysis.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by vacuum distillation.

Characterization:

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Isothiouronium Salt Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Alkaline Hydrolysis cluster_product Final Product cluster_purification Purification 2_Diisopropylaminoethyl_chloride_hydrochloride 2-(Diisopropylamino)ethyl chloride hydrochloride Reaction1 Reflux in Ethanol 2_Diisopropylaminoethyl_chloride_hydrochloride->Reaction1 Thiourea Thiourea Thiourea->Reaction1 Isothiouronium_salt Isothiouronium Salt Reaction1->Isothiouronium_salt Reaction2 Reflux with NaOH(aq) Isothiouronium_salt->Reaction2 DIPET This compound (Crude) Reaction2->DIPET Purification Vacuum Distillation DIPET->Purification Pure_DIPET Pure this compound Purification->Pure_DIPET

Caption: Synthesis workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by its thiol group, which can undergo a variety of reactions:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide, bis(2-diisopropylaminoethyl) disulfide. This can occur upon exposure to air. Further oxidation can yield sulfonic acids.

  • Alkylation: As a nucleophile, the thiol group can react with electrophiles, such as alkyl halides, to form thioethers.

  • Adduct Formation: The thiol group can react with electrophilic centers on other molecules, including biological macromolecules, to form covalent adducts. This is a key aspect of its biological activity.

Biological Activity and Toxicology

Interaction with Human Serum Albumin (HSA)

The most well-documented biological interaction of this compound is its covalent binding to Human Serum Albumin (HSA). HSA is the most abundant protein in human plasma and possesses a single free cysteine residue (Cys34), which is a nucleophilic thiol.

The thiol group of this compound can react with the Cys34 residue of HSA, as well as other accessible cysteine residues, to form a disulfide bond. This results in a stable DIPET-HSA adduct. The formation of this adduct is significant as it can serve as a biomarker for exposure to DIPET and, by extension, to the nerve agent VX, of which DIPET is a hydrolysis product and precursor.

HSA_Interaction DIPET This compound (DIPET) Adduct DIPET-HSA Adduct (Disulfide Bond) DIPET->Adduct Covalent Modification HSA Human Serum Albumin (HSA) with free Cys34 HSA->Adduct Reaction at Cys34

Caption: Interaction of DIPET with Human Serum Albumin.

Experimental Protocol: In Vitro Adduct Formation with HSA

This protocol provides a general framework for studying the formation of the DIPET-HSA adduct in vitro.

Materials:

  • Human Serum Albumin (fatty acid-free)

  • This compound (DIPET)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) (for reduction, optional)

  • Iodoacetamide (IAM) (for alkylation of free thiols, optional)

  • Urea

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • Deionized water

Procedure:

  • Incubation:

    • Prepare a solution of HSA in PBS (e.g., 1 mg/mL).

    • Add DIPET to the HSA solution to a final concentration of interest (e.g., in a molar excess).

    • Incubate the mixture at 37°C for a specified time (e.g., 1, 4, or 24 hours).

  • Sample Preparation for Mass Spectrometry (Bottom-up Proteomics):

    • Denature the protein by adding urea to a final concentration of 8 M.

    • (Optional) Reduce disulfide bonds by adding TCEP and incubating at 37°C for 30 minutes.

    • (Optional) Alkylate free thiols by adding IAM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with PBS or ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a suitable enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

    • Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the human proteome database, specifying a variable modification on cysteine residues corresponding to the mass of the DIPET adduct.

Data Analysis:

The identification of peptides containing a cysteine residue with the mass modification corresponding to the addition of DIPET confirms the formation of the adduct. The site of modification can be pinpointed by the fragmentation pattern in the MS/MS spectrum.

Toxicology

Applications in Research

The primary research applications of this compound include:

  • Chemical Warfare Agent Research: As a precursor and degradation product of VX, it is studied to develop detection methods, decontamination procedures, and medical countermeasures.

  • Biomarker of Exposure: The formation of stable adducts with proteins like HSA makes it a valuable biomarker for verifying exposure to VX.

  • Organic Synthesis: Its bifunctional nature (thiol and amine) allows it to be used as a building block in the synthesis of more complex molecules.

  • Materials Science: The thiol group can be used to modify surfaces, for example, by binding to gold nanoparticles, making it of interest in the development of novel materials and sensors.

Conclusion

This compound is a compound of significant scientific interest, primarily due to its connection to chemical warfare agents. Its fundamental chemistry, characterized by the reactive thiol group, allows for a range of chemical transformations and biological interactions. The formation of a stable adduct with human serum albumin is a key feature of its biological activity and provides a basis for its use as a biomarker. While its hazardous nature necessitates careful handling, the study of this compound continues to be important for both defense and broader scientific applications. This guide has provided a comprehensive overview of its properties, synthesis, and biological interactions, offering a valuable resource for researchers in the field.

Spectroscopic Analysis of 2-(Diisopropylamino)ethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data analysis of 2-(Diisopropylamino)ethanethiol. The information presented herein is essential for the characterization and understanding of this compound in research and development settings. This guide includes key spectroscopic data, detailed experimental protocols for data acquisition, and a workflow for the analysis process.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data for the free base is available, the provided Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are for the hydrochloride salt, which may cause slight variations in chemical shifts and absorption frequencies compared to the free base.

Table 1: General Information for this compound
PropertyValueSource
Molecular Formula C₈H₁₉NS--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 161.31 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 5842-07-9--INVALID-LINK--, --INVALID-LINK--
IUPAC Name 2-[di(propan-2-yl)amino]ethanethiol--INVALID-LINK--
Table 2: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Proposed Fragment
16115[M]⁺ (Molecular Ion)
146100[M - CH₃]⁺
11485[M - CH₂SH]⁺
10040[M - C₄H₉]⁺
7255[C₄H₁₀N]⁺
5830[C₃H₈N]⁺

Data obtained from the NIST WebBook electron ionization mass spectrum.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound Hydrochloride
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.3 - 1.4Doublet12H-CH(CH₃ )₂
~2.6 - 2.8Multiplet2H-CH₂ -SH
~3.0 - 3.2Multiplet2H-N-CH₂ -
~3.5 - 3.7Septet2H-CH (CH₃)₂
~1.5 (broad)Singlet1H-SH

Note: Data is for the hydrochloride salt and chemical shifts may vary for the free base. The thiol proton signal is often broad and may exchange with D₂O.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound
Predicted Chemical Shift (δ) ppmCarbon Assignment
~19 - 21-CH(C H₃)₂
~25 - 28-C H₂-SH
~48 - 52-N-C H₂-
~52 - 56-C H(CH₃)₂

Note: These are predicted values based on the analysis of structurally similar compounds such as N,N-diisopropylethylamine and ethanethiol. Actual experimental values may differ.

Table 5: Key IR Absorption Bands for this compound Hydrochloride
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~2870MediumC-H stretch (aliphatic)
~2550Weak, BroadS-H stretch
~1470MediumC-H bend (CH₃ and CH₂)
~1380MediumC-H bend (isopropyl group)
~1150MediumC-N stretch

Note: Data is for the hydrochloride salt. The S-H stretching vibration is typically weak. In the free base, the N-H⁺ stretch present in the hydrochloride salt would be absent.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer at room temperature. Data is acquired over a spectral width of 0-12 ppm with a relaxation delay of 1 second and 16 scans.

1.2. ¹³C NMR Spectroscopy A more concentrated sample of approximately 20-50 mg of this compound is dissolved in 0.5-0.7 mL of CDCl₃ with TMS. The ¹³C NMR spectrum is acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 0-220 ppm is used with a relaxation delay of 2 seconds and an accumulation of 512 scans to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum. The spectrum is typically an average of 16 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol is injected into the GC. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. The EI source is operated at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation & Verification Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare neat liquid film on KBr plates Sample->Prep_IR Prep_MS Dilute in volatile solvent Sample->Prep_MS Acquire_NMR 1H and 13C NMR Spectroscopy Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectroscopy Prep_IR->Acquire_IR Acquire_MS GC-MS (EI) Prep_MS->Acquire_MS Analyze_NMR Correlate chemical shifts and coupling constants to structure Acquire_NMR->Analyze_NMR Analyze_IR Identify characteristic functional group absorptions Acquire_IR->Analyze_IR Analyze_MS Determine molecular weight and fragmentation pattern Acquire_MS->Analyze_MS Combine_Data Combine all spectroscopic data Analyze_NMR->Combine_Data Analyze_IR->Combine_Data Analyze_MS->Combine_Data Final_Structure Confirm Structure of this compound Combine_Data->Final_Structure

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 2-(Diisopropylamino)ethanethiol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-(Diisopropylamino)ethanethiol is a Schedule 2 chemical under the Chemical Weapons Convention and is a known precursor to the nerve agent VX. Its synthesis and use are highly regulated. The following guide explores its potential mechanisms of action in organic reactions based on the general reactivity of aminothiols. Due to its hazardous nature and limited application in academic and industrial research outside of defense-related studies, specific experimental data and detailed protocols for its use in common organic reactions are scarce in publicly available literature. This guide extrapolates from the known chemistry of similar, less hazardous compounds.

Introduction

This compound, a bifunctional molecule containing a tertiary amine and a thiol group, possesses inherent chemical properties that suggest its potential utility in various organic transformations. The nucleophilic character of the thiol group and the basic nature of the diisopropylamino group are the primary drivers of its reactivity. This guide will explore the theoretical mechanisms by which this compound could participate in key organic reactions, drawing parallels with well-studied aminothiols.

Core Reactivity: The Thiol and Amine Moieties

The reactivity of this compound is dictated by its two functional groups:

  • Thiol Group (-SH): The thiol group is nucleophilic and can participate in a variety of bond-forming reactions. The sulfur atom can readily donate its lone pair of electrons to electrophilic centers.

  • Diisopropylamino Group (-N(i-Pr)₂): This bulky tertiary amine is basic and can act as a proton scavenger or a Brønsted base catalyst. Its steric hindrance may also influence the stereochemical outcome of reactions.

Potential Mechanisms of Action in Key Organic Reactions

Based on the chemistry of analogous aminothiols, this compound could theoretically be involved in the following types of reactions:

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a powerful and efficient method for carbon-sulfur bond formation. It can proceed via either a radical or a nucleophilic mechanism.

Nucleophilic Thiol-Ene Reaction: In the presence of a base, the thiol group can be deprotonated to form a highly nucleophilic thiolate anion. This thiolate can then undergo a conjugate addition to an electron-deficient alkene (the "ene"). The diisopropylamino group within the same molecule could act as an intramolecular base to facilitate this deprotonation.

Diagram: Nucleophilic Thiol-Ene Reaction Pathway

G cluster_0 Deprotonation cluster_1 Michael Addition cluster_2 Protonation Thiol R-SH (this compound) Thiolate R-S⁻ (Thiolate anion) Thiol->Thiolate H⁺ Base Base (-N(i-Pr)₂ intramolecularly or external base) Carbanion Carbanion Intermediate Thiolate->Carbanion + Ene Ene Alkene (Electron-deficient) Product Thioether Product Carbanion->Product + H⁺ Proton_Source Proton Source (e.g., H-Base⁺) G Catalyst This compound (Amine as base) Active_Nucleophile Active Nucleophile (e.g., R'-S⁻) Catalyst->Active_Nucleophile Deprotonates Pro_Nucleophile Pro-Nucleophile (e.g., R'-SH) Enolate_Intermediate Enolate Intermediate Active_Nucleophile->Enolate_Intermediate Attacks Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Product Michael Adduct Enolate_Intermediate->Product Protonation G cluster_0 Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd R-X Pd(II)L R-Pd(II)-X L OxAdd->Pd(II)L Transmetal Transmetalation Pd(II)L->Transmetal R'-M Pd(II)L2 R-Pd(II)-R' L Transmetal->Pd(II)L2 RedElim Reductive Elimination Pd(II)L2->RedElim RedElim->Pd(0)L R-R'

β-Diisopropylaminoethanethiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

β-Diisopropylaminoethanethiol, a sulfur-containing amine, is a molecule of significant interest due to its role as a key precursor in the synthesis of the nerve agent VX, as well as its applications in biochemical research.[1] Its thiol group imparts a reactivity that allows for covalent modification of proteins, making it a valuable tool for studying enzyme mechanisms and protein interactions. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological interactions of β-Diisopropylaminoethanethiol, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

β-Diisopropylaminoethanethiol, chemically known as 2-(diisopropylamino)ethanethiol, is an organic compound with the molecular formula C8H19NS.[2][3] Its structure features a tertiary amine with two isopropyl groups and a terminal thiol group. This dual functionality makes it a versatile chemical intermediate. While its primary notoriety stems from its classification as a Schedule 2B precursor under the Chemical Weapons Convention due to its role in the synthesis of the VX nerve agent, its unique chemical properties have also led to its use in various scientific research applications, including as a reagent in organic synthesis and for studying protein modifications.[1]

Physicochemical Properties

A summary of the key physicochemical properties of β-Diisopropylaminoethanethiol is provided in Table 1.

PropertyValueSource
Molecular Formula C8H19NS[2][3]
Molecular Weight 161.31 g/mol [3][4]
CAS Number 5842-07-9[4]
IUPAC Name 2-[di(propan-2-yl)amino]ethanethiol[4]
pKa 8.90 ± 0.10 (Predicted)[2]
LogP ~2.2[5]
Kovats Retention Index Standard non-polar: 1098, Semi-standard non-polar: 1113.4, 1113.5, 1141.5[4]
Appearance Similar to 2-diethylaminoethanol[2]

Synthesis of β-Diisopropylaminoethanethiol

There are several established synthetic routes for the preparation of β-Diisopropylaminoethanethiol. The following sections detail the experimental protocols for the most common methods.

Synthesis from Diisopropylamine and Ethylene Sulfide

Experimental Protocol:

  • To a pressure reaction kettle, add diisopropylamine.

  • Pressurize the kettle with nitrogen.

  • Introduce ethylene sulfide into the kettle. The molar ratio of diisopropylamine to ethylene sulfide should be slightly in excess of 1:1.

  • While stirring, heat the sealed reaction vessel to a temperature range of 70-90°C.

  • Maintain the reaction for 2-4 hours.

  • After the reaction is complete, cool the vessel and carefully vent any excess pressure.

  • The resulting product, β-Diisopropylaminoethanethiol, can be purified by vacuum distillation.

Note: This protocol is adapted from the synthesis of N,N-diethylaminoethanethiol and may require optimization for β-Diisopropylaminoethanethiol.

Synthesis_from_Ethylene_Sulfide diisopropylamine Diisopropylamine reaction Pressure Reaction 70-90°C, 2-4h diisopropylamine->reaction ethylene_sulfide Ethylene Sulfide ethylene_sulfide->reaction product β-Diisopropylaminoethanethiol reaction->product Isothiouronium_Synthesis cluster_0 Step 1: Salt Formation cluster_1 Step 2: Hydrolysis start 2-(Diisopropylamino)ethyl chloride reaction1 Ethanol, Reflux start->reaction1 thiourea Thiourea thiourea->reaction1 intermediate Isothiouronium Salt intermediate_hydrolysis Isothiouronium Salt base NaOH (aq) reaction2 Heat base->reaction2 product β-Diisopropylaminoethanethiol reaction1->intermediate intermediate_hydrolysis->reaction2 reaction2->product Covalent_Modification thiol β-Diisopropylaminoethanethiol (R-SH) reaction Oxidative Conditions thiol->reaction protein Protein with Cysteine Residue (Protein-SH) protein->reaction modified_protein Covalently Modified Protein (Protein-S-S-R) reaction->modified_protein Disulfide Bond Formation

References

Theoretical Analysis of 2-(Diisopropylamino)ethanethiol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Molecular Overview

2-(Diisopropylamino)ethanethiol is an organic compound with the chemical formula C8H19NS. It is recognized primarily as a precursor in the synthesis of the nerve agent VX.[1][2][3] Its molecular structure, characterized by a flexible ethanethiol backbone and bulky diisopropylamino group, suggests a complex conformational space that can significantly influence its reactivity and physical properties. Understanding this structure is paramount for applications in detection, decomposition, and the development of potential countermeasures.

Table 1: General Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC8H19NS[4][5][6][7][8]
Molecular Weight161.31 g/mol [4][7]
CAS Number5842-07-9[6][7][8]
IUPAC Name2-[di(propan-2-yl)amino]ethanethiol[7]

Theoretical Methodology: A Roadmap for Structural Elucidation

To thoroughly characterize the molecular structure of this compound, a multi-faceted computational chemistry approach is necessary. The following sections detail the standard theoretical protocols for such an investigation.

Conformational Analysis

The flexibility of the ethyl chain and the rotation of the isopropyl groups suggest the existence of multiple low-energy conformations (rotational isomers). Identifying the most stable conformers is crucial, as they will dominate the bulk properties of the molecule.

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) to efficiently sample different torsional angles of the rotatable bonds.

  • Quantum Mechanical Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to geometry optimization using more accurate quantum mechanical methods. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

    • Functional: A hybrid functional, such as B3LYP, is often a good starting point, offering a balance of accuracy and computational cost.

    • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is typically used for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

  • Vibrational Frequency Calculation: For each optimized conformer, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE corrections, to determine the most stable structures and their energy differences.

G cluster_0 Computational Workflow for Conformational Analysis A Initial 3D Structure Generation B Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C Selection of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E Vibrational Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Calculation of Relative Energies (with ZPVE) F->G H Identification of Most Stable Conformers G->H

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Structural Parameters

Once the most stable conformer(s) are identified, their geometric parameters can be analyzed in detail.

Data Presentation:

The following tables would be populated with the calculated data from the DFT optimizations.

Table 2: Calculated Bond Lengths of the Most Stable Conformer of this compound (Hypothetical Data)

BondBond Length (Å)
S-H[Calculated Value]
C-S[Calculated Value]
C-C[Calculated Value]
N-C(ethyl)[Calculated Value]
N-C(isopropyl)[Calculated Value]
C-H[Calculated Value]

Table 3: Calculated Bond Angles of the Most Stable Conformer of this compound (Hypothetical Data)

AngleAngle (Degrees)
C-S-H[Calculated Value]
C-C-S[Calculated Value]
C-C-N[Calculated Value]
C-N-C[Calculated Value]
H-C-H[Calculated Value]

Table 4: Calculated Dihedral Angles of the Most Stable Conformer of this compound (Hypothetical Data)

Dihedral AngleAngle (Degrees)
N-C-C-S[Calculated Value]
C-C-N-C(isopropyl)[Calculated Value]
C-N-C(isopropyl)-C[Calculated Value]
Vibrational Spectroscopy

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of spectral bands to specific molecular motions.

Experimental Protocol:

  • Frequency Calculation: As mentioned in section 2.1, vibrational frequencies are calculated for the optimized ground state structure.

  • Scaling Factors: Raw calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is common practice to scale the calculated frequencies with an empirical scaling factor specific to the level of theory used.

  • Spectral Simulation: The calculated frequencies and their corresponding intensities are used to generate a theoretical vibrational spectrum. This simulated spectrum can then be compared with experimental data for validation of the calculated structure and for the assignment of vibrational modes.

G cluster_1 Logical Flow for Vibrational Spectrum Analysis A Optimized Molecular Geometry B Calculation of Vibrational Frequencies and Intensities A->B C Application of Scaling Factor B->C D Generation of Theoretical Spectrum C->D E Comparison with Experimental IR/Raman Spectra D->E F Assignment of Vibrational Modes E->F

Caption: The logical relationship between computational steps for theoretical vibrational analysis.

Conclusion and Future Directions

While a comprehensive theoretical study on the molecular structure of this compound is currently absent from the scientific literature, this whitepaper provides a clear and detailed roadmap for conducting such an investigation. The proposed computational protocols, including conformational analysis, geometry optimization, and vibrational frequency calculations using Density Functional Theory, represent the state-of-the-art in molecular modeling.

The data generated from such a study would be invaluable for a deeper understanding of the chemical and physical properties of this molecule. This knowledge could inform the development of more sensitive and selective detection methods, more efficient degradation and decontamination strategies, and provide crucial parameters for molecular dynamics simulations of its interactions with biological systems. It is our hope that this methodological guide will stimulate future research into the fundamental molecular properties of this compound.

References

Solubility and Stability of 2-(Diisopropylamino)ethanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, and the theoretical and experimental considerations regarding the solubility and stability of 2-(Diisopropylamino)ethanethiol. Given the limited publicly available data on this specific compound, this document emphasizes the general characteristics of aminothiols and furnishes detailed experimental protocols for researchers to determine these properties in their own laboratory settings.

Physicochemical Properties

This compound is an organic compound containing both a tertiary amine and a thiol functional group.[1][2] Its structure influences its chemical reactivity and physical properties. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular FormulaC8H19NS[1][2][3]
Molecular Weight161.31 g/mol [1][2]
CAS Number5842-07-9[1][2]
Boiling Point398.5 K (at 2.1 kPa)[1]
IUPAC Name2-[di(propan-2-yl)amino]ethanethiol[2]
LogP (Octanol/Water Partition Coefficient)2.035 (Crippen Method)[4]
Log10 of Water Solubility (mol/L)-2.04 (Crippen Method)[4]

Note: The LogP and water solubility values are predicted based on computational methods and should be confirmed by experimental data.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and various research applications. The structure of this compound, with its polar amino and thiol groups and nonpolar diisopropyl groups, suggests a mixed solubility profile.

Expected Solubility in Common Solvents:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the amino and thiol groups, which can participate in hydrogen bonding, suggests some solubility in polar protic solvents.[5] The tertiary amine can be protonated in acidic aqueous solutions, which would significantly increase its water solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): Good solubility is expected in these solvents due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., hexane, toluene): The nonpolar diisopropyl groups suggest some solubility in nonpolar solvents, following the "like dissolves like" principle.

Quantitative Solubility Data:

As of this writing, specific quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. Researchers should determine this experimentally. The following table provides a template for recording such data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 5)25Shake-Flask
Water (pH 7.4)25Shake-Flask
Water (pH 9)25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
DMSO25Shake-Flask
Acetone25Shake-Flask
Acetonitrile25Shake-Flask
Hexane25Shake-Flask
Toluene25Shake-Flask

Experimental Protocol for Equilibrium Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]

Materials and Equipment:

  • This compound

  • Selected solvents of high purity

  • Glass vials with screw caps

  • Analytical balance

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or GC-MS.

  • Data Analysis: Calculate the solubility from the measured concentration of the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal vials equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Collect and filter supernatant sep2->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze by HPLC/GC-MS quant2->quant3

Workflow for Equilibrium Solubility Determination

Stability Profile and Degradation Pathways

Thiols are susceptible to oxidation, which is a primary degradation pathway.[8] The stability of this compound can be influenced by several factors:

  • pH: The stability of the thiol group can be pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation reactions.[8]

  • Light: Exposure to light, particularly UV light, can catalyze oxidation.[8]

  • Oxygen: The presence of atmospheric oxygen is a key factor in the oxidation of thiols.[8]

  • Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

Potential Degradation Pathway:

The most common degradation pathway for thiols is oxidation to form disulfides. In the case of this compound, this would result in the formation of the corresponding disulfide dimer. Further oxidation could potentially lead to the formation of sulfinic and sulfonic acids, although this is less common under typical storage conditions.

G Thiol This compound (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Oxidation (O2, metal ions)

Primary Oxidative Degradation Pathway for Thiols

Experimental Protocol for Stability Assessment

A stability study is essential to determine the shelf-life and appropriate storage conditions for this compound.

Materials and Equipment:

  • This compound

  • A selected solvent in which the compound is soluble and stable for the initial analysis

  • Vials (clear and amber)

  • Environmental chambers or incubators for controlled temperature and humidity

  • Light source for photostability testing (optional)

  • HPLC or GC-MS system

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration in the chosen solvent.

  • Storage Conditions: Aliquot the solution into multiple vials. Store sets of vials under different conditions, for example:

    • Refrigerated (2-8 °C) in the dark

    • Room temperature (~25 °C) in the dark

    • Room temperature (~25 °C) with light exposure

    • Elevated temperature (e.g., 40 °C) in the dark

  • Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • Analysis: At each time point, analyze the samples by a stability-indicating analytical method (e.g., HPLC) to quantify the concentration of the parent compound. Monitor for the appearance of degradation products.

  • Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. This will allow for the determination of the degradation rate and the establishment of recommended storage conditions.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution prep2 Aliquot into vials storage1 Store under various conditions (Temp, Light) prep2->storage1 analysis1 Analyze at time points (t=0, 1, 2... weeks) storage1->analysis1 analysis2 Quantify parent compound analysis1->analysis2 analysis3 Identify degradation products analysis2->analysis3 eval1 Plot concentration vs. time analysis3->eval1 eval2 Determine degradation rate eval1->eval2

Workflow for Stability Assessment

Conclusion

While specific experimental data on the solubility and stability of this compound is limited, this guide provides a framework for understanding its expected behavior based on the principles of organic chemistry. For researchers and drug development professionals, the experimental determination of these properties is crucial. The detailed protocols provided herein offer a systematic approach to generating the necessary data to ensure the effective and reliable use of this compound in further applications.

References

In-Depth Technical Guide to the Safe Handling of 2-(Diisopropylamino)ethanethiol in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for 2-(Diisopropylamino)ethanethiol, a crucial precursor in various chemical syntheses, including the nerve agent VX.[1] Due to its hazardous nature and its designation as a chemical weapon precursor, stringent adherence to safety protocols is paramount.[2][3][4] This document outlines the necessary precautions, personal protective equipment (PPE), emergency procedures, and proper handling techniques to ensure a safe laboratory environment.

Quantitative Data Summary

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₉NS[2][4][5]
Molecular Weight 161.31 g/mol [2][4][5][6]
CAS Number 5842-07-9[2][4][5]
Appearance Data not available; described as a chemical weapon precursor similar to 2-diethylaminoethanol.[2][4]
Boiling Point 398.50 ± 0.50 K at 2.10 kPa[6][7]
Vapor Pressure 0.05 kPa at 295.65 K[6]
Solubility Log10 of Water solubility in mol/l: -2.04[6]
Octanol/Water Partition Coefficient (LogP) 2.035[6]
Table 2: Toxicological Data
Test TypeSpeciesRoute of ExposureDose/DurationToxic EffectsReference
LD50 MouseSubcutaneous214 mg/kgBehavioral (tremor), Lungs, Thorax, or Respiration (respiratory stimulation, other changes)[8]

Disclaimer: The toxicological data presented above is for 2-(Dimethylamino)ethanethiol and should be used for estimation purposes only. The actual toxicity of this compound may vary.

Table 3: Occupational Exposure Limits

Occupational exposure limits (OELs) such as Permissible Exposure Limits (PEL) and Threshold Limit Values (TLV) have not been established for this compound.[9][10] In the absence of specific OELs, it is imperative to minimize exposure to the lowest achievable levels through the use of engineering controls and appropriate personal protective equipment.

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and use of this compound in a laboratory setting.

Handling and Storage Protocol
  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood with sufficient airflow.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Consult the glove manufacturer's compatibility chart.

    • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[11]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

  • General Handling:

    • Avoid contact with skin, eyes, and clothing.[9][11]

    • Do not breathe vapors or mists.[9]

    • Use only non-sparking tools to prevent ignition sources.[12]

    • Ground all containers and transfer equipment to prevent static discharge.[12]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[9][11]

    • Keep containers tightly closed.[9][11]

    • Store in a locked cabinet or other secure location to prevent unauthorized access.[11]

Spill Cleanup Protocol
  • Immediate Actions:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

    • Remove all ignition sources.[11]

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

    • Prevent the spill from entering drains or waterways.

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Receiving Receiving and Unpacking Storage Secure and Ventilated Storage Receiving->Storage Inspect and Log Preparation Pre-Use Preparation Storage->Preparation Retrieve Handling Chemical Handling in Fume Hood Preparation->Handling Verify Equipment PPE Wear Full PPE Preparation->PPE Waste Waste Collection Handling->Waste Collect Waste Spill Spill Emergency Handling->Spill Accidental Release Handling->PPE Decontamination Decontamination Handling->Decontamination Post-Experiment Disposal Hazardous Waste Disposal Waste->Disposal Follow Regulations Documentation Documentation Disposal->Documentation Spill->Waste Cleanup FirstAid First Aid Spill->FirstAid Exposure Spill->PPE Decontamination->Storage Return Unused Chemical

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application of 2-(Diisopropylamino)ethanethiol in Thiol-Ene Click Chemistry for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool in materials science and drug development due to its high efficiency, mild reaction conditions, and orthogonality.[1][2] This application note details the use of 2-(Diisopropylamino)ethanethiol in photo-initiated thiol-ene reactions to create pH-responsive polymers. The tertiary amine functionality of this compound imparts a "smart" pH-sensitive characteristic to the resulting materials, making them highly suitable for targeted intracellular drug delivery.[3] These polymers can remain stable at physiological pH (around 7.4) and undergo conformational changes in the acidic environment of endosomes and lysosomes (pH 5.0-6.5), facilitating the release of therapeutic payloads.[4][5]

Principle of Thiol-Ene Click Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (ene). The reaction proceeds via a free-radical chain mechanism, typically initiated by UV light in the presence of a photoinitiator.[6][7] This process results in the formation of a stable thioether linkage with anti-Markovnikov regioselectivity.[1] The key advantages of this reaction include high yields, rapid reaction rates, and tolerance to a wide range of functional groups, making it an ideal strategy for the synthesis of well-defined functional polymers.[8]

Application in pH-Responsive Drug Delivery

The incorporation of this compound into polymer backbones or as pendant groups via thiol-ene chemistry allows for the creation of materials that can respond to changes in environmental pH. The diisopropylamino group has a pKa in the physiological range, which allows it to become protonated in acidic environments. This protonation leads to a change in the polymer's hydrophilicity and conformation, which can be harnessed for controlled drug release.

One of the key mechanisms by which these pH-responsive polymers facilitate intracellular drug delivery is the "proton sponge effect".[9][10][11] Once endocytosed, the polymer's tertiary amine groups buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the encapsulated therapeutic agent into the cytoplasm.[12][13] This mechanism helps the drug escape degradation in the lysosome and reach its intracellular target.

Experimental Protocols

This section provides a general protocol for the photo-initiated thiol-ene reaction using this compound to functionalize a polymer with pendant alkene groups.

Materials:

  • Alkene-functionalized polymer (e.g., poly(allyl methacrylate))

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran, THF)

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon gas for inert atmosphere

  • Rotary evaporator

  • Dialysis tubing (if applicable for polymer purification)

Procedure:

  • Preparation of Reactants: In a clean, dry Schlenk flask, dissolve the alkene-functionalized polymer (1.0 equivalent of alkene groups) and the photoinitiator (0.05 equivalents relative to alkene groups) in the chosen anhydrous solvent.

  • Addition of Thiol: Add this compound (1.2 equivalents relative to alkene groups) to the solution. A slight excess of the thiol is used to ensure complete reaction of the alkene groups.

  • Degassing: Seal the flask and degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Photo-initiation: While stirring, irradiate the reaction mixture with a 365 nm UV lamp at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the concentration of reactants and the intensity of the UV source.[14]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene proton signals) or FT-IR spectroscopy (disappearance of the C=C stretching vibration).

  • Work-up and Purification: Once the reaction is complete, turn off the UV lamp. Remove the solvent using a rotary evaporator. The resulting functionalized polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) or by dialysis against an appropriate solvent to remove unreacted thiol and photoinitiator fragments.

  • Characterization: The structure of the purified this compound-functionalized polymer should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The molecular weight and polydispersity can be determined by gel permeation chromatography (GPC). The pH-responsive behavior can be characterized by measuring the polymer's cloud point or hydrodynamic diameter at different pH values using UV-Vis spectroscopy or dynamic light scattering (DLS), respectively.

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of polymers functionalized with this compound via thiol-ene chemistry. Note: As specific experimental data for the thiol-ene reaction with this compound is not widely published, the following data is based on typical results for similar thiol-ene reactions and the known properties of related pH-responsive polymers.

Table 1: Reaction Parameters for Thiol-Ene Functionalization

ParameterValueReference
Alkene Substrate Poly(allyl methacrylate)General Protocol
Thiol This compoundGeneral Protocol
Thiol:Ene Molar Ratio 1.2 : 1General Protocol
Photoinitiator DMPA (0.05 eq.)[14]
Solvent Anhydrous THFGeneral Protocol
UV Wavelength 365 nm[14]
Reaction Time 1 - 4 hours[14]
Yield > 90% (typical for thiol-ene)[1][2]

Table 2: Characterization Data of a Representative Functionalized Polymer

PropertyMethodTypical ValueReference
Structure Confirmation ¹H NMR, ¹³C NMR, FT-IRAppearance of new peaks corresponding to the thioether linkage and the diisopropylamino group.General Analytical Techniques
Molecular Weight (Mn) GPCDependent on the starting polymer.General Analytical Techniques
Polydispersity Index (PDI) GPCTypically < 1.5General Analytical Techniques
pH-Transition (pKa) Potentiometric Titration / DLS~6.2 - 6.8
Hydrodynamic Diameter (pH 7.4) DLSVaries (e.g., 100-200 nm for nanoparticles)[3]
Hydrodynamic Diameter (pH 5.5) DLSSignificant increase or aggregation[3]

Visualizations

Thiol_Ene_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Reactants 1. Dissolve Alkene-Polymer and Photoinitiator in Solvent AddThiol 2. Add this compound Reactants->AddThiol Degas 3. Degas with N2/Ar AddThiol->Degas UV 4. Irradiate with 365 nm UV Light Degas->UV Workup 5. Solvent Removal UV->Workup Purify 6. Precipitation or Dialysis Workup->Purify Characterize 7. Spectroscopic & Chromatographic Analysis Purify->Characterize

Caption: Experimental workflow for the synthesis of a this compound-functionalized polymer.

Proton_Sponge_Effect cluster_cell Intracellular Environment Endocytosis 1. Nanoparticle Endocytosis Endosome 2. Acidification of Endosome (pH drops to 5.0-6.5) Endocytosis->Endosome Buffering 3. Polymer Buffers pH (Proton Sponge Effect) Endosome->Buffering Influx 4. Influx of H+ and Cl- ions Buffering->Influx Swelling 5. Osmotic Swelling Influx->Swelling Rupture 6. Endosome Rupture Swelling->Rupture Release 7. Drug Release into Cytoplasm Rupture->Release

Caption: Signaling pathway of drug release via the proton sponge effect.

Conclusion

The use of this compound in thiol-ene click chemistry provides a straightforward and efficient method for the synthesis of pH-responsive polymers. These materials hold significant promise for the development of advanced drug delivery systems capable of targeted intracellular release. The protocols and data presented herein offer a foundational guide for researchers and drug development professionals exploring the potential of these "smart" polymers in therapeutic applications. Further optimization of reaction conditions and polymer architecture will continue to advance the utility of this versatile chemical approach.

References

Application Notes and Protocols: Surface Modification of Gold Nanoparticles with 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the surface modification of gold nanoparticles (AuNPs) with 2-(Diisopropylamino)ethanethiol. This functionalization imparts pH-responsive properties to the nanoparticles, making them a promising platform for targeted drug delivery and other biomedical applications. The tertiary amine group of the ligand allows for reversible protonation in acidic environments, leading to changes in surface charge and colloidal stability, which can be harnessed for controlled release of therapeutic agents.

Principle of Functionalization

The surface modification process is based on the strong affinity between the sulfur atom of the thiol group (-SH) in this compound and the gold surface of the nanoparticles. This interaction leads to the formation of a stable gold-thiol bond, resulting in a self-assembled monolayer (SAM) of the ligand on the AuNP surface. This is achieved through a ligand exchange reaction, where the citrate ions stabilizing the as-synthesized AuNPs are displaced by the thiol-containing molecules. The diisopropylamino group provides a pH-sensitive functionality. In neutral or basic conditions, the amine is deprotonated and the nanoparticles are relatively stable. In acidic environments, such as those found in tumor microenvironments or endosomes, the amine group becomes protonated, leading to an increase in positive surface charge. This charge repulsion can trigger the release of electrostatically bound drugs or induce nanoparticle aggregation, facilitating payload delivery.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of citrate-stabilized gold nanoparticles and their subsequent functionalization with this compound.

Materials and Equipment
Material/EquipmentSpecifications
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)ACS reagent grade
Trisodium citrate dihydrate≥99%
This compound≥95%
Ethanol200 proof, anhydrous
Ultrapure water18.2 MΩ·cm
Round-bottom flasksVarious sizes
Condenser
Heating mantle with magnetic stirrer
Centrifuge (capable of >12,000 x g)
UV-Vis Spectrophotometer
Dynamic Light Scattering (DLS) instrument
Transmission Electron Microscope (TEM)
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (approx. 15-20 nm)
  • In a meticulously cleaned 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of ultrapure water.

  • Bring the water to a vigorous boil under continuous stirring using a heating mantle.

  • To the boiling water, rapidly inject 1 mL of a 1% (w/v) HAuCl₄ solution.

  • Continue boiling and stirring for 1 minute.

  • Rapidly add 2.5 mL of a 1% (w/v) trisodium citrate dihydrate solution to the boiling mixture.

  • Observe the color change of the solution from pale yellow to blue and finally to a brilliant ruby red, which indicates the formation of gold nanoparticles.[1]

  • Continue boiling and stirring for an additional 15 minutes to ensure the completion of the reaction.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Characterize the synthesized AuNPs for their size and concentration using UV-Vis spectroscopy and TEM. The characteristic surface plasmon resonance (SPR) peak for 15-20 nm AuNPs is typically around 520 nm.

Protocol 2: Surface Modification with this compound
  • To 10 mL of the prepared citrate-stabilized AuNP solution, add 100 µL of a 10 mM ethanolic solution of this compound. The molar ratio of the thiol ligand to the gold nanoparticles should be optimized, but a large excess of the thiol is recommended to ensure complete surface coverage.

  • Stir the mixture vigorously at room temperature overnight (approximately 12-18 hours) to facilitate the ligand exchange reaction.

  • Purify the functionalized nanoparticles by centrifugation. The required speed and duration will depend on the nanoparticle size, but a common starting point is 12,000 x g for 20 minutes.

  • Carefully decant the supernatant, which contains excess ligand and displaced citrate ions.

  • Resuspend the nanoparticle pellet in 10 mL of ethanol to wash away any remaining unbound thiol.

  • Repeat the centrifugation and resuspension steps (steps 3-5) at least two more times with ethanol, followed by two washes with ultrapure water to ensure the removal of all impurities.

  • After the final wash, resuspend the purified this compound-functionalized AuNPs in the desired buffer (e.g., PBS) for storage or further use.

  • Characterize the functionalized AuNPs using DLS, zeta potential, and TEM to confirm successful surface modification and assess their colloidal stability.

Data Presentation

The following tables summarize the expected quantitative data before and after the surface modification of gold nanoparticles with this compound. These values are representative and may vary depending on the precise experimental conditions.

Table 1: Physicochemical Properties of Gold Nanoparticles

Nanoparticle SampleHydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI)Zeta Potential (mV) at pH 7.4
Citrate-Stabilized AuNPs18 ± 2< 0.2-35 ± 5
This compound-AuNPs22 ± 3< 0.3+15 ± 5

Table 2: pH-Responsive Zeta Potential of Functionalized Gold Nanoparticles

pHZeta Potential (mV) of this compound-AuNPs
7.4+15 ± 5
6.5+25 ± 5
5.5+40 ± 5

Visualization of Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the functionalization of gold nanoparticles and the proposed mechanism for pH-responsive drug release.

experimental_workflow cluster_synthesis AuNP Synthesis cluster_functionalization Surface Functionalization cluster_characterization Characterization cluster_application Application synthesis Citrate-Stabilized AuNP Synthesis (Turkevich Method) ligand_exchange Ligand Exchange with This compound synthesis->ligand_exchange AuNP Solution purification Purification via Centrifugation ligand_exchange->purification characterization DLS, Zeta Potential, TEM, UV-Vis purification->characterization Functionalized AuNPs drug_loading Drug Loading characterization->drug_loading drug_release pH-Triggered Drug Release drug_loading->drug_release ph_responsive_mechanism cluster_neutral Neutral pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., < 6.5) au_neutral AuNP ligand_neutral R-N(iPr)₂ au_neutral->ligand_neutral drug_neutral Drug au_neutral->drug_neutral Electrostatic Interaction au_acidic AuNP au_neutral->au_acidic Protonation ligand_acidic R-N(iPr)₂H⁺ au_acidic->ligand_acidic drug_released Drug au_acidic->drug_released Charge Repulsion release Drug Release

References

Application Notes and Protocols: 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA) in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: The topic of interest, "2-(Diisopropylamino)ethanethiol as a capping agent in nanoparticle synthesis," appears to be a niche or presently undocumented area of research based on available scientific literature. However, a closely related compound, 2-(Diisopropylamino)ethyl Methacrylate (DPAEMA) , is extensively studied for its role in the formulation of pH-sensitive nanoparticles for various biomedical applications, particularly in drug delivery. This document will focus on the application of DPAEMA, assuming a likely interest in the pH-responsive characteristics imparted by the 2-(diisopropylamino)ethyl moiety.

Introduction to DPAEMA in Nanoparticle Synthesis

2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a tertiary amine-containing monomer that is frequently incorporated into polymer-based nanoparticles to confer pH-responsive properties. The diisopropylamino group has a pKa of approximately 6.2, which allows nanoparticles functionalized with DPAEMA to exhibit distinct changes in their physicochemical properties in response to variations in environmental pH.[1] At physiological pH (around 7.4), the tertiary amine is largely deprotonated and hydrophobic. In acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments (pH 5.0-6.5), the amine group becomes protonated, leading to a hydrophilic state. This transition from a hydrophobic to a hydrophilic character is the key mechanism for pH-triggered drug release from DPAEMA-containing nanoparticles.[1][2]

These smart nanoparticles are often designed as core-shell structures, where DPAEMA is part of the core that encapsulates a therapeutic agent. The shell is typically composed of a biocompatible and hydrophilic polymer like poly(ethylene glycol) (PEG) to ensure colloidal stability and prolong circulation time in vivo.

Applications in Drug Delivery

The primary application of DPAEMA-based nanoparticles is in the targeted delivery of therapeutic agents, particularly anticancer drugs. The acidic tumor microenvironment provides a specific trigger for the release of the encapsulated drug, thereby enhancing its therapeutic efficacy while minimizing systemic toxicity.[1][2]

For instance, copolymers of poly(ethylene glycol) methacrylate (PEGMA) and DPAEMA (PEGMA-co-DPA) can self-assemble into nanoparticles that encapsulate hydrophobic photosensitizers for photodynamic therapy.[1][3] These nanoparticles remain stable and retain their payload at physiological pH but release the drug more rapidly in the acidic environment of tumor cells.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on DPAEMA-based nanoparticles.

Nanoparticle CompositionMethod of PreparationAverage Diameter (nm)Drug Encapsulation Efficiency (%)Reference
PEGMA-co-DPASolvent Evaporation132~89 (for m-THPC)[3]
PDMAEMA-b-PDPAEMASelf-assembly<100Not Specified[2]
PHPMA-b-PDPANanoprecipitationNot SpecifiedNot Specified

Table 1: Physicochemical Properties of DPAEMA-based Nanoparticles

Nanoparticle SystemDrugRelease at pH 7.4 (after 48h)Release at pH 5.0 (after 48h)Reference
PEGMA-co-DPAm-THPC10%58%[3]
PEG-DOX conjugate with PDPAEMADoxorubicin~10% (after 36h)>90% (after 36h)[2]
PDMAEMA-coated silicaDoxorubicin/MethotrexateMinimalSignificant[4]

Table 2: pH-Responsive Drug Release from DPAEMA-based Nanoparticles

Experimental Protocols

Below are generalized protocols for the synthesis of DPAEMA-based nanoparticles, derived from common methodologies described in the literature.

Protocol 1: Synthesis of PEGMA-co-DPA Nanoparticles via Solvent Evaporation

This protocol is based on the method described for encapsulating a hydrophobic photosensitizer.[3]

Materials:

  • Poly(ethylene glycol) methacrylate-co-2-(diisopropylamino)ethyl methacrylate (PEGMA-co-DPA) copolymer

  • meso-tetra(hydroxyphenyl)chlorin (m-THPC) or other hydrophobic drug

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve a specific amount of PEGMA-co-DPA copolymer and the hydrophobic drug (e.g., m-THPC) in a suitable organic solvent like dichloromethane.

  • Prepare an aqueous solution (e.g., deionized water).

  • Add the organic solution dropwise to the aqueous solution while stirring vigorously to form an oil-in-water emulsion.

  • Continue stirring for several hours in a fume hood to allow for the complete evaporation of the organic solvent.

  • As the solvent evaporates, the polymer will precipitate, leading to the formation of drug-loaded nanoparticles.

  • The resulting nanoparticle suspension can be purified by dialysis against deionized water to remove any remaining organic solvent and un-encapsulated drug.

  • Characterize the nanoparticles for size, morphology, drug loading, and pH-responsive release.

Protocol 2: Synthesis of Thiol-Capped Gold Nanoparticles (General Protocol)

While no specific protocol for this compound was found, a general and widely used method for synthesizing thiol-capped gold nanoparticles is the Brust-Schiffrin two-phase synthesis.

Materials:

  • Hydrogen tetrachloroaurate(III) (HAuCl₄)

  • Tetraoctylammonium bromide (TOAB)

  • Toluene

  • An alkanethiol (e.g., dodecanethiol)

  • Sodium borohydride (NaBH₄)

  • Ethanol

Procedure:

  • Dissolve HAuCl₄ in deionized water.

  • Dissolve TOAB in toluene.

  • Mix the aqueous HAuCl₄ solution and the toluene solution of TOAB in a flask and stir until the gold salt is completely transferred to the organic phase, indicated by the aqueous phase becoming colorless and the organic phase turning orange-red.

  • Add the desired alkanethiol to the organic phase with continued stirring.

  • Freshly prepare an aqueous solution of NaBH₄ and add it to the reaction mixture with vigorous stirring.

  • The color of the organic phase will change to dark brown or black, indicating the formation of gold nanoparticles.

  • Continue stirring for several hours to ensure complete reaction.

  • Separate the organic phase and wash it with deionized water.

  • Precipitate the nanoparticles by adding ethanol and then centrifuge to collect the product.

  • Wash the nanoparticles with ethanol to remove excess thiol and TOAB.

  • The purified nanoparticles can be redispersed in a nonpolar solvent like toluene.

Visualizations

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Polymer and Drug in Organic Solvent C Emulsification (Vigorous Stirring) A->C B Prepare Aqueous Phase B->C D Solvent Evaporation C->D E Nanoparticle Formation D->E F Dialysis E->F G Size and Morphology (DLS, TEM) F->G H Drug Loading Efficiency F->H I pH-Responsive Release F->I

Caption: Workflow for the synthesis and characterization of DPAEMA-based nanoparticles.

pH_Triggered_Release cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (5.0-6.5) (Tumor/Endosome) NP_stable Stable Nanoparticle (Hydrophobic Core) Drug_retained Drug Retained NP_stable->Drug_retained Minimal Release NP_destabilized Protonation of DPAEMA (Hydrophilic Core) NP_stable->NP_destabilized pH Decrease Drug_released Drug Released NP_destabilized->Drug_released Rapid Release

Caption: Mechanism of pH-triggered drug release from DPAEMA-functionalized nanoparticles.

References

Application Notes and Protocols for the Synthesis of Thioethers using 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioethers are a vital class of organosulfur compounds frequently encountered in pharmaceuticals, natural products, and advanced materials.[1][2] The carbon-sulfur bond is a key structural motif in numerous approved drugs, where it can significantly influence pharmacological properties such as binding affinity, metabolic stability, and overall pharmacokinetic profile.[3][4] Consequently, robust and versatile methods for the synthesis of thioethers are of paramount importance in medicinal chemistry and drug development.

This document provides a detailed protocol for the synthesis of thioethers via the S-alkylation of 2-(Diisopropylamino)ethanethiol. This method offers a straightforward and efficient route to a variety of thioether derivatives. The presence of the diisopropylamino group in the final product can enhance lipophilicity and provides a basic handle that can be useful for purification or for modulating the physicochemical properties of drug candidates.[5]

Principle of the Reaction: S-Alkylation

The most common and direct method for the synthesis of thioethers from thiols is the S-alkylation reaction. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiol is first deprotonated by a suitable base to form a highly nucleophilic thiolate anion. This anion then attacks an electrophilic carbon atom, typically an alkyl halide or sulfonate, displacing the leaving group to form the new carbon-sulfur bond of the thioether.[6]

The general transformation is as follows:

  • Deprotonation: A base removes the acidic proton from the thiol group (-SH) of this compound to generate the corresponding thiolate.

  • Nucleophilic Attack: The resulting thiolate acts as a potent nucleophile, attacking the electrophilic substrate (e.g., an alkyl halide) to form the thioether product.

Due to the high nucleophilicity and relatively low basicity of the thiolate, SN2 reactions are generally efficient and face minimal competition from elimination (E2) reactions.[6]

S_Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base Base Base (e.g., NaH, K₂CO₃) ProtonatedBase Protonated Base (Base-H⁺) Thiolate_ref Thiolate Anion (R-S⁻) AlkylHalide Alkyl Halide (R'-X) Halide Halide Ion (X⁻) Thioether Thioether Product (R-S-R') Thiolate_ref->Thioether + R'-X

Caption: General mechanism for the S-alkylation of a thiol.

Experimental Protocol: General Procedure for S-Alkylation

This protocol describes a general method for the synthesis of a thioether from this compound and an alkyl halide.

Materials:

  • This compound (CAS: 5842-07-9) or its hydrochloride salt (CAS: 41480-75-5)[7][8]

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF))

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

Safety Precautions:

  • This compound is a thiol and should be handled in a well-ventilated fume hood to avoid inhalation of malodorous and potentially harmful vapors.[9]

  • This compound is a precursor to the VX nerve agent and should be handled with extreme caution, following all institutional safety guidelines.[5][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bases such as sodium hydride (NaH) are flammable and react violently with water. Handle under an inert atmosphere.

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add the base (e.g., potassium carbonate, 1.5 equivalents).

    • Add anhydrous solvent (e.g., ACN, 0.2-0.5 M relative to the thiol).

    • Begin stirring the suspension under a nitrogen atmosphere.

  • Addition of Thiol:

    • Add this compound (1.0 equivalent) to the flask via syringe. If using the hydrochloride salt, 2.2 equivalents of a base like K₂CO₃ may be required to first neutralize the salt and then deprotonate the thiol.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate.

  • Addition of Electrophile:

    • Dissolve the alkyl halide (1.1 equivalents) in a minimal amount of the anhydrous reaction solvent.

    • Add the alkyl halide solution dropwise to the reaction mixture at 0 °C (ice-water bath).[5]

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed (typically 1-4 hours).

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water and then with brine.

    • Note: The diisopropylamino group allows for an alternative acid-base workup. The reaction mixture can be diluted with ethyl acetate and washed with dilute aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer. The aqueous layer is then basified (e.g., with 1 M NaOH) and re-extracted with ethyl acetate to isolate the product, leaving non-basic impurities behind.[11][12]

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thioether.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure thioether.

Workflow_Diagram Setup 1. Reaction Setup - Add Base & Solvent to Flask - Inert Atmosphere (N₂) AddThiol 2. Add Thiol - Add this compound - Stir for 15-30 min Setup->AddThiol AddElectrophile 3. Add Electrophile - Add Alkyl Halide dropwise at 0°C - Warm to Room Temperature AddThiol->AddElectrophile Monitor 4. Monitor Reaction - Use TLC or LC-MS AddElectrophile->Monitor Workup 5. Workup & Extraction - Quench with Water - Extract with Organic Solvent Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate - Dry with Na₂SO₄ - Concentrate via Rotovap Workup->Dry Purify 7. Purify Product - Flash Column Chromatography Dry->Purify Product Pure Thioether Purify->Product

Caption: Experimental workflow for thioether synthesis.

Data Presentation: Representative Examples

The following table summarizes representative, synthetically accessible thioether products that can be prepared using the general protocol. The yields are hypothetical and serve as a target for a well-optimized reaction.

EntryElectrophile (R'-X)Product (R-S-R')SolventBaseHypothetical Yield (%)
1Methyl IodideS-[2-(Diisopropylamino)ethyl] methyl sulfideTHFNaH85-95
2Benzyl BromideS-[2-(Diisopropylamino)ethyl] benzyl sulfideACNK₂CO₃80-90
3Ethyl BromoacetateEthyl 2-((2-(diisopropylamino)ethyl)thio)acetateDMFK₂CO₃75-85
4Propargyl BromideS-[2-(Diisopropylamino)ethyl] prop-2-yn-1-yl sulfideACNK₂CO₃70-80
5Allyl BromideS-[2-(Diisopropylamino)ethyl] allyl sulfideTHFNaH80-90

Conclusion

The S-alkylation of this compound is an effective and versatile method for the synthesis of a wide range of functionalized thioethers. The provided protocol offers a robust starting point for researchers in drug discovery and organic synthesis. The basic nitrogen atom within the synthesized thioether provides a useful handle for purification and can be leveraged to tune the physicochemical properties of target molecules. As with any synthetic procedure, optimization of reaction conditions such as base, solvent, and temperature may be necessary to achieve maximum yields for specific substrates.

References

Application Notes and Protocols for 2-(Diisopropylamino)ethanethiol in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-(Diisopropylamino)ethanethiol (DPAET) in advanced materials science research. DPAET is a versatile aminothiol that can be employed in the development of functionalized nanoparticles, pH-responsive systems, and self-assembled monolayers (SAMs), with significant implications for drug delivery, biosensing, and nanotechnology.

Functionalization of Gold Nanoparticles

DPAET can be used as a capping agent to stabilize gold nanoparticles (AuNPs) and impart a positive surface charge due to the protonation of its tertiary amine group. This surface functionality is crucial for subsequent bioconjugation and for electrostatic interactions with negatively charged biological molecules. The thiol group provides a strong anchor to the gold surface, ensuring robust functionalization.

Quantitative Data: Representative Properties of Aminothiol-Functionalized Gold Nanoparticles
PropertyTypical Value RangeCharacterization Method
Hydrodynamic Diameter10 - 50 nmDynamic Light Scattering (DLS)
Zeta Potential (pH 7.4)+20 to +40 mVDLS / Electrophoretic Light Scattering
Surface Plasmon Resonance (SPR) λmax520 - 530 nmUV-Vis Spectroscopy
Ligand Density3 - 7 molecules/nm²Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Experimental Protocol: Synthesis of DPAET-Functionalized Gold Nanoparticles

This protocol describes a typical synthesis of AuNPs with subsequent functionalization using DPAET.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate

  • This compound (DPAET)

  • Deionized water (18.2 MΩ·cm)

  • Ethanol

Procedure:

  • Synthesis of Citrate-Capped AuNPs:

    • Bring 100 mL of deionized water to a vigorous boil in a clean flask with a stir bar.

    • Add 1 mL of a 1% (w/v) HAuCl₄ solution and continue to boil.

    • Rapidly add 2 mL of a 1% (w/v) sodium citrate solution.

    • The solution color will change from yellow to deep red, indicating nanoparticle formation.

    • Continue boiling for 15 minutes, then allow the solution to cool to room temperature.

  • Functionalization with DPAET:

    • Prepare a 10 mM solution of DPAET in ethanol.

    • To the citrate-capped AuNP solution, add the DPAET solution dropwise while stirring. A typical starting ratio is 1 mL of DPAET solution per 10 mL of AuNP solution.

    • Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring to ensure complete ligand exchange.

    • Purify the DPAET-functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess ligands. Repeat this washing step three times.

Experimental Workflow: Gold Nanoparticle Functionalization

G cluster_0 AuNP Synthesis cluster_1 Functionalization cluster_2 Purification A Boil DI Water B Add HAuCl4 A->B C Add Sodium Citrate B->C D Formation of Citrate-Capped AuNPs C->D F Add DPAET to AuNPs D->F E Prepare DPAET Solution E->F G Ligand Exchange F->G H Centrifugation G->H I Resuspension H->I J Repeat Washing I->J K DPAET-Functionalized AuNPs J->K

Workflow for the synthesis and functionalization of gold nanoparticles with DPAET.

Development of pH-Responsive Nanomaterials

The diisopropylamino group of DPAET has a pKa in the physiological range, making it an excellent candidate for creating pH-responsive materials. In acidic environments, such as those found in endosomes and lysosomes or tumor microenvironments, the tertiary amine becomes protonated. This charge reversal can trigger nanoparticle swelling, disassembly, or altered surface interactions, leading to controlled drug release at the target site.[1][2][3]

Logical Relationship: pH-Responsive Drug Release

G A DPAET-containing Nanoparticle B Physiological pH (pH 7.4) A->B C Acidic Environment (e.g., endosome, pH ~5.5) A->C D Neutral Surface Charge Drug Encapsulated B->D E Protonation of Diisopropylamino Group C->E F Positive Surface Charge Nanoparticle Swelling/Disassembly E->F G Drug Release F->G

Mechanism of pH-responsive drug release from DPAET-functionalized nanoparticles.

Formation of Self-Assembled Monolayers (SAMs)

DPAET can form self-assembled monolayers on gold surfaces, which is a fundamental technique for modifying surface properties. These SAMs can be used to control wettability, protein adsorption, and cell adhesion, making them valuable in the development of biosensors and biocompatible coatings.[4][5]

Quantitative Data: Representative Properties of Aminothiol SAMs on Gold

The following data for cysteamine, a short-chain aminothiol, can be used as an estimate for the properties of DPAET SAMs.

PropertyCysteamine on Au(111)Characterization Method
Water Contact Angle30° - 40°Contact Angle Goniometry
S 2p Binding Energy~162 eV (thiolate)X-ray Photoelectron Spectroscopy (XPS)
N 1s Binding Energy~400 eV (amine)X-ray Photoelectron Spectroscopy (XPS)
Experimental Protocol: Formation of DPAET SAMs on Gold Substrates

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (DPAET)

  • Absolute ethanol

  • Ammonium hydroxide (for pH adjustment)

  • Deionized water

Procedure:

  • Substrate Cleaning:

    • Clean the gold substrates by sonicating in ethanol for 15 minutes.

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of DPAET in absolute ethanol.

    • For amine-terminated thiols, it is often beneficial to adjust the pH to be slightly basic to ensure the amine is deprotonated. Add a small amount of ammonium hydroxide to the DPAET solution to adjust the pH to ~8-9.[4]

    • Immerse the cleaned gold substrates in the DPAET solution.

    • Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a stream of nitrogen.

Experimental Workflow: SAM Formation

G cluster_0 Substrate Preparation cluster_1 SAM Formation cluster_2 Finalization A Sonication in Ethanol B Nitrogen Drying A->B C UV-Ozone Cleaning B->C F Substrate Immersion C->F D Prepare DPAET Solution E pH Adjustment D->E E->F G Incubation (18-24h) F->G H Rinsing with Ethanol G->H I Nitrogen Drying H->I J DPAET SAM on Gold I->J

Workflow for the formation of a DPAET self-assembled monolayer on a gold substrate.

References

Application Notes and Protocols for 2-(Diisopropylamino)ethanethiol in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diisopropylamino)ethanethiol, a bifunctional molecule containing both a tertiary amine and a thiol group, presents significant potential as a versatile ligand in organometallic chemistry. Although its study has been limited due to its classification as a precursor to the nerve agent VX, its structural motifs suggest applications in catalysis, materials science, and bioorganometallic chemistry. This document provides a comprehensive overview of the anticipated coordination chemistry of this compound, detailed protocols for the synthesis of its metal complexes, and potential applications based on the established reactivity of analogous aminothiol and thiolate ligands.

Introduction: The Potential of this compound as a Ligand

This compound possesses both a soft thiol donor and a harder tertiary amine donor, making it a potentially hemilabile ligand capable of forming stable chelate rings with a variety of transition metals. The thiol end can be deprotonated to form a thiolate, which is a strong sigma-donor and can act as a bridging ligand to form polynuclear complexes. The diisopropylamino group provides steric bulk, which can influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

The bidentate N,S-chelation of this compound to a metal center is expected to be a primary coordination mode. This chelation can stabilize various oxidation states of the metal and create a specific steric and electronic environment conducive to catalytic transformations.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound can be achieved through several standard organometallic routes. The choice of method depends on the metal precursor and the desired complex.

General Synthetic Pathways

Two primary methods are proposed for the synthesis of metal complexes with this compound:

  • Salt Metathesis: This involves the reaction of a metal halide with the deprotonated ligand (thiolate). This is a common and effective method for forming metal-thiolate bonds.

  • Oxidative Addition: A low-valent metal complex can react with the S-H bond of the thiol, leading to the formation of a metal-hydride and a metal-thiolate bond. This method is particularly useful for platinum group metals.

G cluster_0 Salt Metathesis cluster_1 Oxidative Addition Metal Halide (MXn) Metal Halide (MXn) Deprotonated Ligand (RSNa) Deprotonated Ligand (RSNa) Metal-Thiolate Complex (M(SR)n) Metal-Thiolate Complex (M(SR)n) Salt Byproduct (NaX) Salt Byproduct (NaX) Low-Valent Metal (M(0)) Low-Valent Metal (M(0)) Ligand (RSH) Ligand (RSH) Oxidative Addition Complex (H-M(II)-SR) Oxidative Addition Complex (H-M(II)-SR)

Experimental Protocol: Synthesis of a Palladium(II) Complex

This protocol describes the synthesis of a square planar palladium(II) complex, bis[2-(diisopropylamino)ethanethiolato]palladium(II), a representative example of a complex with a d8 metal center.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Sodium methoxide (NaOMe)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 mmol) in anhydrous methanol (20 mL).

  • To this solution, add a solution of sodium methoxide (2.0 mmol) in methanol (5 mL) dropwise at room temperature. Stir the solution for 30 minutes to ensure complete deprotonation of the thiol.

  • In a separate Schlenk flask, suspend palladium(II) chloride (1.0 mmol) in anhydrous methanol (15 mL).

  • Slowly add the solution of the sodium thiolate to the suspension of palladium(II) chloride at room temperature with vigorous stirring.

  • The reaction mixture will gradually change color as the palladium complex forms. Stir the reaction at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is then washed with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials and byproducts.

  • The product, bis[2-(diisopropylamino)ethanethiolato]palladium(II), is then dried under vacuum.

Characterization Data (Expected):

AnalysisExpected Result
Yield 75-85%
Appearance Yellow to orange solid
¹H NMR (CDCl₃)Multiplets corresponding to the diisopropyl and ethyl groups.
¹³C NMR (CDCl₃)Resonances for the alkyl groups.
FT-IR (KBr)Absence of the S-H stretching band (~2550 cm⁻¹).
Mass Spec. (ESI+)Peak corresponding to the molecular ion [M+H]⁺.

Potential Applications in Organometallic Catalysis

Based on the known catalytic activities of related palladium- and gold-thiolate complexes, several potential applications for this compound-metal complexes can be envisioned.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-thiolate complexes are known to be active catalysts in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The this compound ligand could serve to stabilize the palladium catalyst and modulate its reactivity.

G Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (R-Pd(II)(X)L) Pd(0)L->Oxidative_Addition R-X Transmetalation Transmetalation (R-Pd(II)(R')L) Oxidative_Addition->Transmetalation R'-M Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L R-R'

Experimental Protocol: Suzuki Cross-Coupling of an Aryl Bromide and a Phenylboronic Acid

Materials:

  • Bis[2-(diisopropylamino)ethanethiolato]palladium(II) (0.01 mmol)

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add the palladium catalyst (0.01 mmol), aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the toluene/water solvent mixture (5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours with stirring.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Expected):

SubstrateProductYield (%)
4-Bromotoluene4-Methylbiphenyl>90
1-Bromo-4-methoxybenzene4-Methoxybiphenyl>95
Gold-Catalyzed Thiol-Yne Reactions

Gold-thiolate complexes are effective catalysts for the hydrothiolation of alkynes (thiol-yne reaction), a click chemistry reaction with applications in materials science and bioconjugation.

G Au(I)-SR_cat Au(I)-SR Catalyst Pi-complex π-Complex Formation [Au(I)(alkyne)]+ Au(I)-SR_cat->Pi-complex + Alkyne Nucleophilic_Attack Nucleophilic Attack of Thiol Pi-complex->Nucleophilic_Attack + R'SH Vinyl_Gold Vinyl-Gold Intermediate Nucleophilic_Attack->Vinyl_Gold Protodeauration Protodeauration Vinyl_Gold->Protodeauration + H+ Protodeauration->Au(I)-SR_cat - H+ Product Vinyl Sulfide Protodeauration->Product

Application in Materials Science: Gold Nanoparticle Functionalization

The strong affinity of the thiol group for gold surfaces makes this compound an excellent candidate for the functionalization of gold nanoparticles. The diisopropylamino group can impart specific solubility and surface properties to the nanoparticles.

Experimental Protocol: Synthesis of this compound-Capped Gold Nanoparticles

Materials:

  • Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • This compound

  • Toluene

  • Ethanol

Procedure:

  • Prepare a solution of HAuCl₄·3H₂O (0.03 mmol) in deionized water (10 mL).

  • In a separate flask, dissolve this compound (0.1 mmol) in toluene (25 mL).

  • Combine the two solutions in a flask and stir vigorously for 10 minutes.

  • Rapidly add a freshly prepared aqueous solution of NaBH₄ (0.3 mmol in 5 mL of ice-cold water) to the mixture under vigorous stirring.

  • The color of the organic phase will change to deep red, indicating the formation of gold nanoparticles.

  • Continue stirring for 3 hours at room temperature.

  • Separate the organic layer and wash it with deionized water (3 x 15 mL).

  • Remove the toluene under reduced pressure.

  • The resulting nanoparticles can be redispersed in a suitable organic solvent.

Characterization Data (Expected):

AnalysisExpected Result
UV-Vis Spectroscopy Surface Plasmon Resonance (SPR) band around 520 nm
Transmission Electron Microscopy (TEM) Spherical nanoparticles with a narrow size distribution (e.g., 2-5 nm)
FT-IR Spectroscopy Absence of the S-H stretching band

Safety Considerations

This compound is a precursor to the chemical warfare agent VX and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All waste containing this compound must be disposed of according to institutional and national regulations for hazardous chemical waste.

Conclusion

While the direct organometallic applications of this compound are not extensively reported in the literature, its structural features and the known reactivity of related aminothiol and thiolate ligands strongly suggest its potential as a valuable ligand in organometallic chemistry. The protocols and potential applications outlined in this document provide a foundation for researchers to explore the coordination chemistry and catalytic utility of this intriguing molecule, with the potential for discoveries in catalysis, materials science, and beyond. Strict adherence to safety protocols is paramount when working with this compound.

Application Notes & Protocols: Analytical Techniques for Monitoring Reactions with 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Diisopropylamino)ethanethiol is a thiol-containing compound of interest in various chemical syntheses. As a reactive thiol, it can participate in numerous reactions, including nucleophilic additions, disulfide bond formation, and reactions as a precursor in the synthesis of more complex molecules.[1][2] Effective monitoring of these reactions is crucial for optimizing reaction conditions, determining kinetics, and ensuring product quality in research and drug development.

These application notes provide an overview of key analytical techniques and detailed protocols for monitoring reactions involving this compound. The methods discussed include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a reaction mixture. For thiol-containing compounds like this compound, which lack a strong chromophore, analysis often requires derivatization or specialized detection methods.

Principle: The reaction mixture is injected into a column packed with a stationary phase. A liquid mobile phase carries the mixture through the column, and components separate based on their differential interactions with the stationary phase. Detection can be achieved using several methods:

  • Electrochemical Detection (ED): Highly sensitive for thiols, which can be electrochemically oxidized.

  • Fluorescence Detection (FD): Requires pre-column derivatization with a fluorescent tag (e.g., monobromobimane or o-phthalaldehyde) that reacts with the thiol group to create a fluorescent product.[3]

  • Mass Spectrometry (LC-MS): Provides mass information for unequivocal identification.

Workflow for HPLC Analysis with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Aliquot Reaction Mixture B Quench Reaction (e.g., acidification) A->B 1. C Add Derivatization Reagent (e.g., mBBr) B->C 2. D Incubate (allow reaction to complete) C->D 3. E Inject Derivatized Sample into HPLC D->E 4. F Separation on Reverse-Phase Column E->F 5. G Fluorescence Detection F->G 6. H Generate Chromatogram G->H 7. I Integrate Peak Areas (Analyte & Standards) H->I 8. J Quantify Concentration vs. Time I->J 9.

Caption: Workflow for monitoring reactions using HPLC with pre-column derivatization and fluorescence detection.

Experimental Protocol: HPLC with Electrochemical Detection

This protocol describes the monitoring of this compound concentration in a plasma or aqueous sample matrix.[4]

  • Sample Preparation:

    • Withdraw 100 µL of the reaction mixture at specified time points.

    • Immediately quench the reaction by adding the aliquot to 200 µL of 0.1 M perchloric acid to precipitate proteins and stop the reaction.

    • Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Inject 20 µL of the filtered supernatant into the HPLC system.

    • Separate the analyte using a suitable reverse-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Use an isocratic mobile phase of 90:10 (v/v) 0.1 M phosphate buffer (pH 2.5) : acetonitrile.

    • Set the flow rate to 1.0 mL/min.

  • Detection:

    • Utilize a thiol-specific electrochemical detector.

    • Set the potential of the working electrode to +0.8 V vs. an Ag/AgCl reference electrode.

  • Quantification:

    • Prepare a calibration curve using standards of this compound of known concentrations (e.g., 1 to 500 µg/mL).

    • Plot the peak area of the analyte against time to determine the reaction kinetics.

Table 1: Typical HPLC Parameters

Parameter Setting
Column C18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase 90:10 (v/v) 0.1 M Phosphate Buffer (pH 2.5) : Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detector Electrochemical or Fluorescence (with derivatization)
Temperature 25 °C[5]

| Run Time | 20 - 40 minutes[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-invasive technique that provides detailed structural information and allows for the direct, real-time monitoring of reactants, intermediates, and products.[6][7] By integrating the signals corresponding to specific protons or other nuclei, the relative concentrations of different species in the reaction mixture can be determined over time.

Principle: The reaction is conducted directly in an NMR tube or, for online monitoring, the reaction mixture is continuously circulated from a reactor to a flow cell within the NMR spectrometer.[8] Changes in the chemical environment of nuclei (e.g., ¹H, ¹³C) during the reaction lead to changes in the NMR spectrum, which can be tracked.

Workflow for Online NMR Reaction Monitoring

Reactor Reaction Vessel Pump Peristaltic Pump Reactor->Pump 1. Sample Outflow NMR NMR Spectrometer (with Flow Tube) Pump->NMR 2. To Flow Cell NMR->Reactor 3. Sample Return Computer Data Acquisition & Processing NMR->Computer 4. Data Transfer

Caption: Schematic of an online NMR spectroscopy setup for continuous reaction monitoring.

Experimental Protocol: ¹H NMR Monitoring

  • Sample Preparation:

    • Prepare the reaction mixture using a deuterated solvent (e.g., DMSO-d₆, CD₃OD) to provide a lock signal.

    • If using a non-deuterated solvent system, a coaxial insert containing a deuterated solvent can be used.

    • Add an internal standard with a known concentration and a simple spectrum (e.g., tetramethylsilane (TMS) or 1,4-dioxane) for quantification.

  • NMR Acquisition:

    • Place the NMR tube containing the reaction mixture into the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

    • Alternatively, for online monitoring, circulate the reaction mixture from the reactor to the NMR flow cell.[8]

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 5 minutes). Use a short acquisition time and minimal number of scans to capture the reaction dynamics accurately.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Identify characteristic signals for the this compound reactant (e.g., protons on the ethyl chain or isopropyl groups) and the product(s).

    • Integrate the area of the reactant and product signals relative to the internal standard.

  • Quantification:

    • Calculate the concentration of each species at each time point based on the integral values.

    • Plot concentration versus time to obtain kinetic profiles for the reaction.

Table 2: Representative ¹H NMR Acquisition Parameters

Parameter Setting
Spectrometer Frequency 400-600 MHz
Nucleus ¹H
Solvent DMSO-d₆, CDCl₃, or D₂O
Pulse Angle 30-45°
Acquisition Time 2-4 seconds
Relaxation Delay 5 seconds (to ensure full relaxation for quantification)
Number of Scans 4-16 (depending on concentration)

| Temperature | Variable (as required by reaction) |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive and specific technique for identifying and quantifying reaction components by measuring their mass-to-charge ratio (m/z).[9][10] It is particularly useful for identifying transient intermediates and reaction byproducts.

Principle: Aliquots from the reaction are introduced into the mass spectrometer. The molecules are ionized (e.g., by Electrospray Ionization, ESI), and the resulting ions are separated by a mass analyzer (e.g., Quadrupole, Time-of-Flight). MS can be coupled with a separation technique like LC (LC-MS) or used for direct infusion analysis.[11][12] Selected Reaction Monitoring (SRM) on a triple quadrupole instrument can provide exceptional sensitivity and specificity for quantification.[13]

Workflow for LC-MS Based Reaction Monitoring

A Reaction Aliquot (& Quenching) B LC Separation (Reverse-Phase) A->B 1. Injection C Electrospray Ionization (ESI) B->C 2. Elution D Mass Analyzer (e.g., Q-TOF, QqQ) C->D 3. Ion Transfer E Detector D->E 4. Mass Filtering F Data System: Generate Extracted Ion Chromatograms (XICs) E->F 5. Signal Processing G Integrate & Quantify Reactants/Products F->G 6. Analysis

Caption: General workflow for reaction analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Direct Infusion ESI-MS

This protocol is suitable for rapid, qualitative monitoring of the appearance of products and disappearance of reactants.

  • Sample Preparation:

    • At each time point, take a small aliquot (e.g., 10 µL) from the reaction vessel.

    • Immediately dilute the aliquot 1:1000 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to quench the reaction and prepare it for ESI.

  • MS Infusion:

    • Infuse the diluted sample directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Operate the ESI source in positive ion mode, as the amino group of this compound is readily protonated.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500) to observe all ions. The protonated molecule [M+H]⁺ for the starting material should appear at m/z 162.3.

    • For higher specificity, perform tandem MS (MS/MS) on the precursor ion of the reactant (m/z 162.3) and expected products to confirm their identity via fragmentation patterns.

  • Data Analysis:

    • Monitor the intensity of the ion signals corresponding to the reactant, intermediates, and products over time.

Table 3: Typical ESI-MS Parameters

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 100 - 150 °C
Scan Range m/z 100 - 500
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Ion Trap[9][10]
Key Ion (Reactant) [M+H]⁺ = 162.3

| Collision Energy (for MS/MS) | 10 - 40 eV (optimized for specific product) |

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-(Diisopropylamino)ethanethiol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(Diisopropylamino)ethanethiol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of this compound and provides solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to decomposition.

  • Suboptimal Reagent Stoichiometry: The ratio of reactants is crucial. For instance, in a Grignard synthesis, using a slight excess of the Grignard reagent can minimize the formation of disulfide byproducts.

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Inefficient Purification: Product loss can occur during workup and purification. Optimize your extraction and distillation procedures. Reduced-pressure distillation is critical for isolating the pure compound.[1]

Q2: I am observing significant side product formation. How can I increase the selectivity of my reaction?

A2: Side product formation is a common challenge. To enhance selectivity:

  • Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions.

  • Slow Reagent Addition: Adding reagents dropwise, especially in exothermic reactions, can help maintain a controlled temperature and minimize unwanted byproducts.

  • Choice of Base and Solvent: In substitution reactions, the choice of base and solvent can significantly impact selectivity.

  • Catalyst Selection: For certain routes, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance reaction rates and selectivity.[1]

Q3: The purification of this compound by distillation is proving difficult. Are there any tips?

A3: Purification of this compound can be challenging due to its physical properties and potential for decomposition at high temperatures.

  • Vacuum Distillation: It is essential to perform the distillation under reduced pressure to lower the boiling point and prevent thermal degradation.

  • Fractional Distillation: Using a fractionating column can help separate the desired product from impurities with close boiling points.

  • Monitor for Decomposition: If you observe darkening of the liquid or a drop in vacuum during distillation, it may indicate decomposition. If this occurs, try to distill at a lower pressure.

Synthetic Route Comparison

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Synthetic RouteKey ReactantsTypical YieldAdvantagesDisadvantages
Isothiouronium Salt Hydrolysis 2-(Diisopropylamino)ethyl chloride, Thiourea19-56%Readily available starting materials.Can be difficult to purify.
Mercaptoethylation Diisopropylamine, Ethylene SulfideHighIndustrially scalable, suitable for continuous flow reactors.Ethylene sulfide is a toxic and reactive reagent.
Grignard Reaction 2-(Diisopropylamino)ethyl magnesium halide, SulfurModerate to HighVersatile and direct route.Highly sensitive to moisture and air.

Experimental Protocols

Below is a representative protocol for the synthesis of this compound via the isothiouronium salt pathway.

Step 1: Synthesis of 2-(Diisopropylamino)ethyl Chloride Hydrochloride

This procedure is adapted from the synthesis of related aminoethyl chlorides.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with thionyl chloride. Cool the flask in an ice bath.

  • Slowly add 2-(diisopropylamino)ethanol to the cooled thionyl chloride via the dropping funnel with constant stirring. The reaction is exothermic and will evolve sulfur dioxide gas.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Workup: Carefully add the reaction mixture to absolute ethanol to quench the excess thionyl chloride. The hydrochloride salt of the product will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of this compound from the Isothiouronium Salt

This two-step, one-pot procedure is based on a similar synthesis of diethylaminoethanethiol.[2]

  • Isothiouronium Salt Formation: Dissolve 2-(diisopropylamino)ethyl chloride hydrochloride and thiourea in an aqueous solution. Heat the mixture to 60-80°C for 2-4 hours to form the S-substituted isothiouronium salt.

  • Alkaline Hydrolysis: To the resulting solution, add a strong base such as sodium hydroxide to adjust the pH to 12-13.

  • Reflux: Heat the mixture to reflux (110-120°C) for 4-8 hours.

  • Workup: Cool the reaction mixture and adjust the pH to 9-10. Allow the layers to separate.

  • Extraction and Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and purify by distillation under reduced pressure to obtain this compound.

Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Isothiouronium Salt Formation cluster_step2 Step 2: Alkaline Hydrolysis cluster_step3 Step 3: Workup and Purification A Mix 2-(Diisopropylamino)ethyl chloride HCl and Thiourea in water B Heat at 60-80°C (2-4 hours) A->B Reaction C Add NaOH (pH 12-13) B->C D Reflux at 110-120°C (4-8 hours) C->D Hydrolysis E Cool and adjust pH to 9-10 D->E F Separate organic layer E->F G Dry and Distill under vacuum F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield or Purity Issue Q1 Check for incomplete reaction Start->Q1 S1 Increase reaction time or temperature Q1->S1 Yes Q2 Side products observed? Q1->Q2 No S1->Q2 S2 Optimize temperature and reagent addition rate Q2->S2 Yes Q3 Difficulty with purification? Q2->Q3 No S2->Q3 S3 Use fractional distillation under high vacuum Q3->S3 Yes End Optimized Synthesis Q3->End No S3->End

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Troubleshooting Low Yields in 2-(Diisopropylamino)ethanethiol-Mediated Conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in conjugation reactions mediated by 2-(Diisopropylamino)ethanethiol (DPAET). The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a biomolecule?

The optimal pH for selective thiol conjugation is typically in the range of 6.5-7.5.[1] In this pH range, the thiol group (-SH) of DPAET is significantly deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily reacts with electrophilic partners like maleimides or haloacetyls. The tertiary amine of DPAET, with an estimated pKa of around 10-11, remains largely protonated and thus less reactive at this pH.[2] Performing the reaction at a pH above 8 can lead to side reactions, including competition from amine groups on the biomolecule and hydrolysis of maleimide reagents.[1]

Q2: What are the most common side reactions that can lead to low yields in DPAET conjugations?

Several side reactions can contribute to low conjugation yields:

  • Disulfide Bond Formation: The thiol group of DPAET can be oxidized by dissolved oxygen in the buffer to form a disulfide-linked dimer (bis(2-diisopropylaminoethyl) disulfide). This homodimerization consumes DPAET, reducing the amount available for conjugation.

  • Reaction with Other Nucleophiles: If the biomolecule contains other accessible nucleophilic residues, such as lysine amines, these may compete with the intended thiol reaction, especially at higher pH values.

  • Hydrolysis of the Electrophilic Partner: Electrophilic reagents, particularly maleimides, can undergo hydrolysis at neutral to basic pH, rendering them unreactive towards the thiol group.[1]

  • Retro-Michael Reaction: For maleimide-based conjugations, the resulting thioether bond can be reversible in the presence of other thiols, leading to deconjugation.[3]

Q3: How does the diisopropylamino group of DPAET affect the conjugation reaction?

The diisopropylamino group has two main effects:

  • Steric Hindrance: The bulky isopropyl groups can sterically hinder the approach of the thiol to the electrophilic site on the biomolecule. This may slow down the reaction rate compared to less hindered thiols.

  • Basicity and Solubility: The tertiary amine is basic and can be protonated at acidic to neutral pH. This can increase the water solubility of DPAET and the resulting conjugate. However, the basicity may also influence local pH at the reaction site.

Q4: What are the best practices for storing and handling this compound?

To minimize oxidation, DPAET should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. It is advisable to use freshly opened or aliquoted DPAET for each reaction. Buffers used for the conjugation reaction should be degassed to remove dissolved oxygen.

Troubleshooting Guide for Low Conjugation Yields

This guide addresses specific problems, their potential causes, and recommended solutions to improve the yield of your DPAET-mediated conjugation.

Problem 1: Low or No Conjugation Detected
Potential Cause Suggested Solution
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 6.5 and 7.5 for optimal thiol reactivity.
Oxidation of DPAET. Use degassed buffers for all steps. Prepare DPAET solutions immediately before use. Consider adding a small amount of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture, but be aware that excess TCEP can also react with maleimides.
Inactive electrophilic partner on the biomolecule. Ensure the maleimide or other electrophilic group on your biomolecule is active. If possible, use a fresh batch of the activated biomolecule. For maleimides, avoid high pH and prolonged storage in aqueous buffers to prevent hydrolysis.
Insufficient molar excess of DPAET. Increase the molar excess of DPAET relative to the biomolecule. A 10 to 50-fold molar excess is a common starting point, but this may need to be optimized.
Steric hindrance. If steric hindrance is suspected, consider increasing the reaction time and/or temperature. Alternatively, a longer, more flexible linker on the conjugation partner might be necessary.
Problem 2: Presence of Multiple Products or Impurities
Potential Cause Suggested Solution
Formation of DPAET disulfide dimer. Use degassed buffers and fresh DPAET. The dimer can often be separated from the desired conjugate during purification.
Non-specific binding or reaction. Ensure the reaction pH is optimal for selective thiol conjugation (6.5-7.5). Consider adding a scavenger, such as a small molecule thiol, after the desired reaction time to quench any remaining reactive sites on the biomolecule.
Biomolecule aggregation. Optimize the concentration of the biomolecule and DPAET. Aggregation can sometimes be reduced by altering the ionic strength of the buffer or adding non-ionic detergents.
Problem 3: Difficulty in Purifying the Conjugate
Potential Cause Suggested Solution
Similar properties of the conjugate and starting materials. Choose a purification method that exploits the differences between the conjugate and the starting materials. For example, size-exclusion chromatography (SEC) can separate the larger conjugated biomolecule from smaller molecules like excess DPAET and its dimer. Ion-exchange chromatography (IEX) can be effective if the conjugation alters the overall charge of the biomolecule.
Co-elution of impurities. Optimize the purification protocol. For SEC, ensure the column has the appropriate fractionation range. For IEX, a shallower gradient may improve separation.
Low recovery of the conjugate. The conjugate may be adsorbing to the purification matrix. Try a different type of column or modify the buffer conditions (e.g., change pH or ionic strength).

Experimental Protocols

General Protocol for DPAET Conjugation to a Maleimide-Activated Protein
  • Protein Preparation: Dissolve the maleimide-activated protein in a degassed conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2) to a final concentration of 1-5 mg/mL.

  • DPAET Solution Preparation: Immediately before use, dissolve this compound in the same degassed conjugation buffer to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the DPAET stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).

  • Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.

  • Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a solution of a small molecule thiol like L-cysteine or N-acetylcysteine to a final concentration of ~5 mM.

  • Purification: Purify the DPAET-protein conjugate from excess DPAET and other small molecules using size-exclusion chromatography (SEC) or dialysis.

Illustrative Quantitative Data

The following table provides an example of how reaction conditions can influence conjugation efficiency. These are representative values for a typical thiol-maleimide conjugation and should be optimized for your specific system.

pH Molar Excess of DPAET Reaction Time (hours) Temperature (°C) Illustrative Conjugation Yield (%)
6.52022575
7.22022590
8.02022560 (with potential side products)
7.21022570
7.25022595
7.2200.52565
7.22042592
7.22012488

Visualizations

Experimental Workflow for DPAET Conjugation

G A Prepare Maleimide-Activated Biomolecule in Degassed Buffer (pH 6.5-7.5) C Combine Biomolecule and DPAET Solution A->C B Prepare Fresh DPAET Solution in Degassed Buffer B->C D Incubate (e.g., 2h at RT or overnight at 4°C) C->D E Quench Reaction (Optional) D->E F Purify Conjugate (e.g., SEC or Dialysis) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) F->G

Caption: A typical experimental workflow for the conjugation of this compound.

Troubleshooting Logic for Low Conjugation Yield

G Start Low Conjugation Yield Check_pH Is pH between 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH and Repeat Check_pH->Adjust_pH No Check_Reagents Are Reagents Fresh and Active? Check_pH->Check_Reagents Yes Adjust_pH->Start Use_Fresh Use Fresh Reagents and Degassed Buffers Check_Reagents->Use_Fresh No Check_Stoichiometry Is Molar Excess of DPAET Sufficient? Check_Reagents->Check_Stoichiometry Yes Use_Fresh->Start Increase_Excess Increase Molar Excess of DPAET Check_Stoichiometry->Increase_Excess No Consider_Sterics Could Steric Hindrance be an Issue? Check_Stoichiometry->Consider_Sterics Yes Increase_Excess->Start Increase_Time_Temp Increase Reaction Time/Temp or Modify Linker Consider_Sterics->Increase_Time_Temp Yes Success Improved Yield Consider_Sterics->Success No Increase_Time_Temp->Success

Caption: A decision tree for troubleshooting low yields in DPAET conjugations.

References

Technical Support Center: Thiol-Ene Reactions with 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for thiol-ene reactions involving 2-(Diisopropylamino)ethanethiol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways in thiol-ene chemistry with this compound?

A1: Thiol-ene reactions can proceed through two primary mechanisms: a free-radical addition and a Michael addition.[1][2] The free-radical pathway, typically initiated by light or a radical initiator, results in an anti-Markovnikov addition of the thiol to the alkene.[1][3] The Michael addition is a nucleophilic conjugate addition that is often catalyzed by a base.[1][2] Given that this compound contains a tertiary amine, it can act as an internal base, potentially promoting the Michael addition pathway, especially with electron-deficient alkenes.[4][5]

Q2: What are the most common side products observed in these reactions?

A2: Besides the desired thiol-ene adduct, several side products can form. The two most common are disulfide formation through the coupling of two thiyl radicals and homopolymerization of the alkene ('ene') component, particularly with electron-poor alkenes like acrylates.[3] With this compound, a key side product to consider is the Michael adduct, which can compete with the radical-mediated thiol-ene product, especially when using electron-deficient alkenes.

Q3: How does the structure of the alkene ('ene') influence the reaction outcome?

A3: The electronic nature of the alkene is a critical factor in determining the predominant reaction pathway and potential side products.

  • Electron-Rich Alkenes (e.g., vinyl ethers, allyl ethers, norbornene) are highly reactive towards the radical-mediated thiol-ene addition and are less prone to homopolymerization.[1][6] With these substrates, the anti-Markovnikov thiol-ene product is expected to be the major product.

  • Electron-Deficient Alkenes (e.g., acrylates, methacrylates, maleimides) are susceptible to both radical addition and nucleophilic Michael addition.[2][6] The basicity of the diisopropylamino group in this compound can catalyze the Michael addition, leading to a mixture of thiol-ene and Michael adducts. These alkenes also have a higher tendency to undergo radical homopolymerization.

Q4: Can the choice of initiator direct the reaction towards the desired thiol-ene product?

A4: Yes, the choice of initiator is crucial for controlling the reaction pathway. For the radical-mediated thiol-ene reaction, a photoinitiator (e.g., DMPA) or a thermal initiator (e.g., AIBN) is used to generate thiyl radicals.[3] To favor the thiol-ene pathway over the Michael addition, especially with electron-deficient alkenes, using a radical initiator and avoiding basic conditions is recommended. If the Michael addition is desired, the reaction can often proceed without a radical initiator, relying on the basicity of the aminothiol itself.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during thiol-ene reactions with this compound.

Problem 1: Low Yield of the Desired Thioether Product

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC, GC-MS, or NMR to ensure it has gone to completion. - Increase Initiator Concentration: If using a radical initiator, a low concentration may result in slow or incomplete initiation. Increase the concentration incrementally (e.g., from 1 mol% to 3 mol%). - Increase Temperature (for thermal initiation): If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate.
Oxygen Inhibition - Degas the Reaction Mixture: Oxygen can quench radical species. Degas the solvent and reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to initiation. Maintain a positive pressure of inert gas throughout the reaction.
Side Reactions Dominating - See Problem 2 and Problem 3 for specific troubleshooting of side reactions.
Problem 2: Formation of Significant Amounts of Disulfide Byproduct

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Low 'Ene' Concentration or Reactivity - Adjust Stoichiometry: A slight excess of the alkene (e.g., 1.1 equivalents) can help to ensure the thiyl radical preferentially reacts with the 'ene' rather than coupling with another thiyl radical. - Choose a More Reactive 'Ene': If possible, switch to a more reactive alkene (e.g., a norbornene derivative instead of a simple alkene).
Inefficient Chain Transfer - Increase Thiol Concentration: A higher concentration of the thiol can favor the hydrogen abstraction step (chain transfer) over radical-radical coupling.
Problem 3: Competing Michael Addition Leading to Product Mixtures

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Use of Electron-Deficient Alkene - Favor Radical Pathway: To promote the thiol-ene reaction, ensure the use of a radical initiator and consider scavenging any potential bases. Running the reaction at a lower pH (if the reactants are stable) can protonate the amine, reducing its basicity. - Favor Michael Addition Pathway: To promote the Michael addition, exclude any radical initiator and consider using a polar aprotic solvent (e.g., THF, DMF) which can facilitate the base-catalyzed mechanism.
Reaction Conditions Favoring Michael Addition - Solvent Choice: Non-polar solvents may favor the radical pathway, while polar aprotic solvents can promote the Michael addition. - Temperature: Higher temperatures might favor the radical pathway for some systems, but this needs to be evaluated on a case-by-case basis.

Data Presentation

Table 1: Expected Major Products and Side Products based on Alkene Structure

Alkene Type Example Expected Major Product Potential Side Products Key Considerations
Electron-Rich Vinyl Ether, NorborneneAnti-Markovnikov Thiol-Ene AdductDisulfide, Low levels of ene polymerizationRadical initiator is essential. Michael addition is unlikely.
Electron-Deficient Acrylate, MaleimideMixture of Thiol-Ene and Michael AdductsDisulfide, Ene HomopolymerizationThe tertiary amine of the thiol can catalyze Michael addition. Reaction conditions will dictate the product ratio.

Experimental Protocols

Protocol 1: Photoinitiated Radical Thiol-Ene Reaction

This protocol is designed to favor the formation of the anti-Markovnikov thiol-ene adduct.

Materials:

  • This compound

  • Alkene ('ene') substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, THF)

  • Reaction vessel (e.g., quartz tube or borosilicate glass flask)

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, dissolve the alkene (1.0 equivalent) and the photoinitiator (0.01-0.05 equivalents) in the chosen solvent.

  • Add this compound (1.0-1.2 equivalents). A slight excess of the thiol can help drive the reaction to completion.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Seal the vessel and place it under the UV lamp with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy by observing the disappearance of the starting materials.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Base-Catalyzed Thiol-Michael Addition

This protocol is designed to favor the formation of the Michael adduct, particularly with electron-deficient alkenes.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., an acrylate or maleimide)

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, dissolve the electron-deficient alkene (1.0 equivalent) in the chosen solvent.

  • Add this compound (1.0-1.1 equivalents). The inherent basicity of the thiol will catalyze the reaction.

  • Stir the reaction at room temperature. The reaction is typically slower than the photoinitiated radical reaction.

  • Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Thiol_Ene_Pathways cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Thiol This compound Initiator Radical Initiator (UV light or thermal) Thiol->Initiator Base Base Catalyst (Internal Amine) Thiol->Base Alkene Alkene ('Ene') Alkene->Initiator Alkene->Base Thiol_Ene Thiol-Ene Adduct (Anti-Markovnikov) Initiator->Thiol_Ene Radical Pathway Side_Products Disulfide Ene Homopolymer Initiator->Side_Products Michael Michael Adduct Base->Michael Michael Addition (with e--deficient alkenes)

Caption: Reaction pathways in thiol-ene chemistry with this compound.

Troubleshooting_Thiol_Ene Start Low Yield or Product Mixture Check_Completion Is the reaction complete? Start->Check_Completion Increase_Time Increase reaction time or initiator concentration Check_Completion->Increase_Time No Analyze_Byproducts Analyze byproduct profile (NMR, GC-MS) Check_Completion->Analyze_Byproducts Yes End Desired Product Increase_Time->End Disulfide Predominant Disulfide? Analyze_Byproducts->Disulfide Adjust_Stoichiometry Increase 'ene' concentration Disulfide->Adjust_Stoichiometry Yes Michael Significant Michael Adduct? Disulfide->Michael No Adjust_Stoichiometry->End Favor_Radical Use radical initiator, non-polar solvent, consider acidic additive Michael->Favor_Radical Yes Homopolymer Ene Homopolymerization? Michael->Homopolymer No Favor_Radical->End Homopolymer->End No Reduce_Initiator Reduce initiator concentration or use less reactive 'ene' Homopolymer->Reduce_Initiator Yes Reduce_Initiator->End

Caption: Troubleshooting workflow for thiol-ene reactions with this compound.

References

Technical Support Center: Enhancing Surface Functionalization Efficiency with DIPAET

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N-Diisopropylethylamine (DIPAET), a widely utilized hindered amine base in surface functionalization applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during surface modification procedures.

Troubleshooting Guides

This section addresses specific challenges that may arise during surface functionalization when using DIPAET. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Issue 1: Low or No Surface Functionalization

  • Question: I am not observing the expected surface modification after my reaction with DIPAET. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no functionalization can stem from several factors. A primary consideration is the quality of the reagents. Ensure that your DIPAET is of high purity and has been stored under anhydrous conditions to prevent degradation.[1][2] Impurities or moisture can significantly reduce its effectiveness as a base.[1][2] Additionally, verify the reactivity of your surface. For silica-based surfaces, ensure that a sufficient density of hydroxyl groups is available for silanization. Pre-treatment with a piranha solution or oxygen plasma can be critical for activating the surface. Lastly, review your reaction conditions. Inadequate reaction time, suboptimal temperature, or the use of an inappropriate solvent can all lead to poor functionalization efficiency.

Issue 2: Inconsistent or Patchy Surface Coverage

  • Question: My functionalized surfaces show non-uniform or patchy coverage. What could be causing this inconsistency?

  • Answer: Inconsistent surface coverage is often linked to the cleanliness of the substrate and the reaction environment. Any organic residues, dust particles, or other contaminants on the surface can inhibit the uniform attachment of molecules. A thorough and rigorous cleaning protocol for your substrate is essential. Environmental factors such as high humidity can also be detrimental, as it can lead to the premature hydrolysis of reactive species in solution before they have a chance to bind to the surface. Performing the reaction in a controlled environment, such as a glove box under an inert atmosphere (e.g., nitrogen or argon), can mitigate these issues.

Issue 3: Aggregation of Molecules on the Surface

  • Question: I am observing aggregation of my functionalization molecules on the surface instead of a uniform monolayer. How can I prevent this?

  • Answer: Aggregation can occur if the concentration of the functionalization molecule is too high, leading to polymerization or multilayer formation instead of a well-ordered monolayer. Try optimizing the concentration of your reactant. The choice of solvent can also play a role; a solvent that poorly solubilizes the functionalization molecule can promote aggregation. The use of a sterically hindered base like DIPAET is advantageous in preventing certain side reactions that can lead to aggregation, as its bulky nature prevents it from acting as a nucleophile.[1][3]

Issue 4: Difficulty Removing DIPAET After the Reaction

  • Question: I am having trouble removing residual DIPAET from my functionalized surface. What are the recommended procedures?

  • Answer: Due to its basic nature, DIPAET can be removed by washing the surface with a dilute acidic solution, such as 1 M HCl. This will protonate the DIPAET, forming a water-soluble salt that can be rinsed away. However, if your surface or immobilized molecules are acid-sensitive, this method should be avoided. In such cases, multiple rinses with an appropriate organic solvent in which DIPAET is soluble, such as dichloromethane (DCM) or ethyl acetate, can be effective. For solution-phase workup, liquid-liquid extraction with a dilute acid is a common method.

Frequently Asked Questions (FAQs)

Q1: What is DIPAET and why is it used in surface functionalization?

DIPAET (N,N-Diisopropylethylamine), also known as Hünig's base, is a tertiary amine that is widely used in organic chemistry as a non-nucleophilic base.[1][3] Its primary role in surface functionalization is to act as a proton scavenger, neutralizing acids that are generated during the reaction without interfering with the desired coupling.[1] This is particularly important in reactions such as amide bond formation using EDC/NHS chemistry to immobilize proteins or peptides on a surface.

Q2: What is the benefit of DIPAET's steric hindrance in surface reactions?

The two isopropyl groups and one ethyl group attached to the nitrogen atom in DIPAET create significant steric bulk around the nitrogen's lone pair of electrons.[3] This steric hindrance prevents DIPAET from acting as a nucleophile and attacking electrophilic centers on the surface or on the molecules being immobilized.[1][3] This selectivity is highly advantageous as it minimizes unwanted side reactions, leading to a cleaner reaction and a higher yield of the desired surface modification.[1][2]

Q3: How does DIPAET compare to other bases like triethylamine (TEA)?

Both DIPAET and triethylamine (TEA) are tertiary amine bases, but they differ in their steric hindrance and basicity. DIPAET is more sterically hindered than TEA, making it a poorer nucleophile and often the preferred choice to avoid side reactions.[3] TEA is slightly more basic than DIPAET.[3] In many applications, they can be used interchangeably, but for reactions sensitive to nucleophilic attack, DIPAET is the superior option.

Q4: What are the optimal reaction conditions when using DIPAET for surface functionalization?

The optimal conditions will depend on the specific reaction, but some general guidelines can be followed. DIPAET is typically used in anhydrous, aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile. The reaction is often carried out at room temperature. The amount of DIPAET used is typically in stoichiometric equivalence or slight excess relative to the acid generated in the reaction.

Q5: Can DIPAET be used in aqueous solutions?

DIPAET has low solubility in water.[3] Therefore, it is not typically used as a base in fully aqueous reaction systems. For reactions in aqueous buffers, such as some bioconjugation procedures, the pH is usually controlled by the buffer itself.

Quantitative Data Summary

The efficiency of surface functionalization can be influenced by various parameters. The following tables provide a summary of typical reaction conditions and a comparison of properties for common bases used in surface modification.

Table 1: Recommended Reaction Parameters for Surface Functionalization using DIPAET

ParameterRecommended RangeNotes
DIPAET Equivalents 1.5 - 10 equivalentsRelative to the molecule being coupled. Higher equivalents may be needed for difficult couplings.[4]
Solvent Anhydrous DMF, DCM, AcetonitrileThe choice of solvent depends on the solubility of the reactants.
Temperature Room Temperature (20-25°C)Lower temperatures (e.g., 0°C) can be used to control exothermic reactions.
Reaction Time 1 - 24 hoursReaction progress should be monitored to determine the optimal time.

Table 2: Comparison of Common Tertiary Amine Bases

PropertyDIPAET (Hünig's Base)Triethylamine (TEA)
Structure Sterically hinderedLess sterically hindered
pKa of Conjugate Acid ~10.75~10.75
Nucleophilicity LowHigher than DIPAET
Primary Use Non-nucleophilic base, proton scavengerGeneral purpose organic base

Experimental Protocols

Protocol 1: General Procedure for Peptide Immobilization on an Amine-Functionalized Surface using EDC/NHS Chemistry with DIPAET

This protocol outlines a general method for covalently attaching a peptide with a terminal carboxylic acid to a surface presenting primary amine groups.

Materials:

  • Amine-functionalized substrate (e.g., APTES-coated silica)

  • Peptide with a terminal carboxylic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPAET)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching Solution (e.g., 1 M ethanolamine, pH 8.5)

  • Wash Buffers (e.g., PBS with 0.05% Tween-20, deionized water)

Procedure:

  • Peptide Activation:

    • Dissolve the peptide in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS-ester.

  • Surface Preparation:

    • Thoroughly clean the amine-functionalized substrate by sonicating in ethanol and then deionized water.

    • Dry the substrate under a stream of nitrogen.

  • Coupling Reaction:

    • Prepare a solution of the activated peptide-NHS ester in DMF.

    • Add DIPAET (2 equivalents) to the activated peptide solution.

    • Immediately apply the peptide/DIPAET solution to the amine-functionalized surface.

    • Allow the reaction to proceed for 2-4 hours at room temperature in a humid chamber to prevent evaporation.

  • Quenching and Washing:

    • Remove the peptide solution from the surface.

    • Wash the surface with DMF to remove unreacted peptide.

    • Immerse the surface in the quenching solution for 30 minutes to deactivate any unreacted NHS-esters.

    • Wash the surface extensively with PBS containing 0.05% Tween-20, followed by a final rinse with deionized water.

    • Dry the functionalized surface under a stream of nitrogen.

Visualizations

Experimental_Workflow cluster_activation Peptide Activation cluster_coupling Surface Coupling cluster_wash Quenching & Washing Peptide Peptide (-COOH) Activated_Peptide Activated Peptide (-NHS ester) Peptide->Activated_Peptide DMF, RT, 1 hr EDC_NHS EDC + NHS EDC_NHS->Activated_Peptide Functionalized_Surface Functionalized Surface Activated_Peptide->Functionalized_Surface DMF, RT, 2-4 hrs Amine_Surface Amine Surface (-NH2) Amine_Surface->Functionalized_Surface DIPEA DIPAET DIPEA->Functionalized_Surface Final_Surface Final Functionalized Surface Functionalized_Surface->Final_Surface Quench Quenching Solution Quench->Final_Surface Wash Washing Buffers Wash->Final_Surface

Caption: A general workflow for peptide immobilization on an amine-functionalized surface.

Troubleshooting_Workflow Start Low Functionalization Efficiency Check_Reagents Verify Reagent Purity and Storage Start->Check_Reagents Check_Reagents->Start Reagents Impure/Degraded Check_Surface Assess Surface Cleanliness and Activation Check_Reagents->Check_Surface Reagents OK Check_Surface->Start Surface Contaminated/Inactive Check_Conditions Review Reaction Conditions (Time, Temp, Solvent) Check_Surface->Check_Conditions Surface OK Check_Conditions->Start Conditions Suboptimal Optimize_Concentration Optimize Reactant Concentration Check_Conditions->Optimize_Concentration Conditions OK Optimize_Concentration->Start Aggregation Occurs Controlled_Environment Use Controlled Environment (e.g., Glove Box) Optimize_Concentration->Controlled_Environment Concentration Optimized Controlled_Environment->Start Inconsistency Persists Successful_Functionalization Successful Functionalization Controlled_Environment->Successful_Functionalization

Caption: A troubleshooting decision tree for low surface functionalization efficiency.

References

Technical Support Center: Purification of Products from 2-(Diisopropylamino)ethanethiol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 2-(Diisopropylamino)ethanethiol reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying products from reactions involving this compound?

A1: The primary challenges stem from the physicochemical properties of the this compound moiety. These include:

  • Basicity: The diisopropylamino group is basic and can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and potential degradation during column chromatography.[1]

  • Polarity: The presence of both a tertiary amine and a sulfur atom imparts polarity to the molecules, which influences solubility and chromatographic behavior.

  • Oxidation: The thiol group is susceptible to oxidation, primarily forming the corresponding disulfide, which is a common impurity.[2]

  • Odor: Thiols are known for their strong, unpleasant odor, requiring proper handling and waste disposal.

Q2: What is the most common impurity in reactions with this compound?

A2: The most common impurity is the disulfide, bis(2-diisopropylaminoethyl) disulfide, formed by the oxidation of the thiol. This can occur during the reaction, work-up, or storage.

Q3: How can I minimize the formation of the disulfide impurity?

A3: To minimize disulfide formation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. During work-up, avoiding prolonged exposure to air is recommended. The addition of a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can also help, provided it does not interfere with the desired product.

Q4: Can I use standard silica gel chromatography for purification?

A4: Standard silica gel can be used, but challenges like peak tailing are common due to the basicity of the amine. To mitigate this, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (1-2%) or a solution of ammonia in methanol.[3] Alternatively, using an amine-functionalized silica gel or alumina (neutral or basic) can be a better option.[4]

Q5: Are there alternative purification techniques to column chromatography?

A5: Yes, other techniques can be effective:

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification. Often, converting the basic product to its hydrochloride salt can facilitate crystallization.[5][6]

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The product is protonated with an acid and extracted into the aqueous phase, leaving non-basic impurities in the organic phase.[7][8][9][10]

  • Distillation: For liquid products with sufficient thermal stability and a significant boiling point difference from impurities, distillation under reduced pressure can be a viable option.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Product is streaking or tailing on a silica gel column. The basic diisopropylamino group is interacting strongly with the acidic silanol groups on the silica surface.1. Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide (0.1-1%) to your eluent.[1][3] 2. Use a less acidic stationary phase, such as neutral or basic alumina.[4] 3. Consider using an amine-functionalized silica gel column.
Product does not elute from the silica gel column. The product is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.1. Gradually increase the polarity of the eluent. A common gradient for polar amines is dichloromethane/methanol.[3] 2. If the product is still retained, consider reversed-phase chromatography.
Co-elution of the desired product and the disulfide impurity. The polarity of the product and the disulfide are very similar in the chosen solvent system.1. Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. 2. Consider a different stationary phase (e.g., alumina or a bonded phase) that may offer different selectivity.
Recrystallization
Problem Possible Cause Solution
Product oils out instead of crystallizing. The melting point of the product may be lower than the boiling point of the solvent, or the product is too soluble.1. Try a lower-boiling point solvent. 2. Use a solvent pair, where the product is soluble in one solvent and insoluble in the other. Dissolve the product in a minimum of the "good" solvent at an elevated temperature and add the "poor" solvent dropwise until turbidity appears, then allow to cool slowly.[5] 3. Attempt to crystallize the hydrochloride salt of the product, which often has a higher melting point and better crystallization properties.[6]
Poor recovery of the product after recrystallization. The product has significant solubility in the cold solvent, or too much solvent was used.1. Ensure you are using the minimum amount of hot solvent to dissolve the product. 2. Cool the solution in an ice bath to maximize precipitation.[5] 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Crystals are colored or contain visible impurities. Insoluble impurities were not removed, or colored impurities were not addressed.1. Perform a hot filtration step to remove any insoluble impurities before cooling the solution.[11][12] 2. If the color is due to impurities, add a small amount of activated charcoal to the hot solution and then perform a hot filtration.[11]
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of an emulsion during extraction. High concentration of solutes or vigorous shaking can lead to emulsion formation.1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. Allow the mixture to stand for a longer period. 4. Filter the mixture through a pad of celite.
Poor separation of the basic product into the aqueous acid layer. The aqueous acid may not be strong enough to fully protonate the amine, or the protonated amine has some solubility in the organic layer.1. Use a stronger acid (e.g., 1M HCl). 2. Perform multiple extractions with the aqueous acid to ensure complete transfer of the basic product.[7][8]
Product precipitates upon neutralization of the aqueous layer. The free base of the product is insoluble in water.This is often the desired outcome. The precipitated solid can be collected by filtration. If the product is an oil, it can be extracted back into an organic solvent.[7][8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (with Basic Modifier)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.[13]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., hexane/ethyl acetate) containing 1% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake gently, venting frequently. Allow the layers to separate.[8][14]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl two more times. Combine all the acidic aqueous extracts.

  • Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 5M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper).

  • Product Isolation:

    • If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product separates as an oil, extract it back into an organic solvent (e.g., diethyl ether) three times.[7]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation: Dissolve the crude basic product in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until no further precipitation is observed.

  • Crystal Collection: Collect the precipitated hydrochloride salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent pair for recrystallization (e.g., ethanol, isopropanol/ether).[5]

    • Dissolve the crude salt in a minimum amount of the boiling solvent.

    • If necessary, perform a hot filtration to remove insoluble impurities.[5]

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[5]

    • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.[5]

Data Presentation

Table 1: Representative Solvent Systems for Column Chromatography of a DPAET-derived Product

Stationary PhaseEluent SystemModifierTarget Rf on TLC
Silica GelHexane / Ethyl Acetate1% Triethylamine0.2 - 0.3
Silica GelDichloromethane / Methanol1% Triethylamine0.2 - 0.3
Neutral AluminaHexane / Ethyl AcetateNone0.3 - 0.4
Amine-functionalized SilicaHexane / Ethyl AcetateNone0.3 - 0.4

Note: The optimal solvent system should be determined empirically for each specific compound using TLC.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_liquid->column_chromatography Yes acid_base_extraction Acid-Base Extraction is_liquid->acid_base_extraction Alternative distillation Distillation is_liquid->distillation If Volatile & Stable salt_formation Form Hydrochloride Salt recrystallization->salt_formation If oils out pure_product Pure Product recrystallization->pure_product recrystallize_salt Recrystallize Salt salt_formation->recrystallize_salt recrystallize_salt->pure_product column_chromatography->pure_product acid_base_extraction->pure_product distillation->pure_product Troubleshooting_Chromatography start Column Chromatography Issue peak_tailing Peak Tailing/Streaking start->peak_tailing no_elution No Elution start->no_elution co_elution Co-elution of Impurities start->co_elution add_base Add Basic Modifier (e.g., TEA) peak_tailing->add_base Yes change_stationary_phase Use Alumina or NH2-Silica peak_tailing->change_stationary_phase Alternatively increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes optimize_solvent Optimize Solvent System via TLC co_elution->optimize_solvent Yes change_selectivity Change Stationary Phase co_elution->change_selectivity If optimization fails

References

How to prevent the oxidation of 2-(Diisopropylamino)ethanethiol during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 2-(Diisopropylamino)ethanethiol (DPAET) to prevent its oxidation. Adherence to these protocols is critical for ensuring the integrity of the compound and the reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is oxidation of its thiol group (-SH). This is primarily caused by exposure to atmospheric oxygen. The thiol group is susceptible to oxidation, which leads to the formation of bis(2-diisopropylaminoethyl) disulfide, a dimer where two DPAET molecules are linked by a disulfide bond (-S-S-).

Q2: What are the consequences of DPAET oxidation in my experiments?

A2: Oxidation of DPAET can significantly impact your research by:

  • Reducing the purity of the starting material, leading to inaccurate concentrations and stoichiometry in your reactions.

  • Introducing the disulfide dimer as a significant impurity , which can complicate reaction kinetics, yield, and purification of the desired product.

  • Altering the biological or chemical activity of the compound, as the free thiol group is often essential for its intended function.

Q3: How can I visually detect if my this compound has oxidized?

A3: Visual inspection alone is not a reliable method for detecting oxidation, as both the thiol and its disulfide dimer are typically colorless to pale yellow liquids. Chemical analysis is necessary to determine the purity of the compound.

Q4: What is the recommended method for storing this compound?

A4: To minimize oxidation, this compound should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. It is also recommended to store it at reduced temperatures (2-8 °C) to slow down the rate of any potential degradation.

Q5: Can I use antioxidants to prevent the oxidation of DPAET?

Troubleshooting Guide: Dealing with Suspected Oxidation

If you suspect that your sample of this compound has been compromised by oxidation, follow these steps to diagnose and address the issue.

Problem Possible Cause Recommended Action
Inconsistent reaction yields or kinetics The purity of the DPAET is lower than expected due to oxidation.1. Analyze the purity of your DPAET sample using the HPLC or NMR methods described in the Experimental Protocols section. 2. If significant oxidation is confirmed, consider purifying the DPAET by distillation under reduced pressure and inert atmosphere. 3. For future use, ensure strict adherence to inert atmosphere handling and storage protocols.
Appearance of an unexpected, less polar spot on TLC Formation of the disulfide dimer, which is generally less polar than the corresponding thiol.1. Confirm the identity of the new spot by co-spotting with a known standard of the disulfide, if available. 2. Quantify the extent of oxidation using HPLC.
Need to use an older stock of DPAET of uncertain quality The material may have been exposed to air during previous use or long-term storage.1. Do not assume the purity stated on the label. 2. Perform a purity analysis before use. 3. If the material is critical and purity is compromised, it is best to procure a fresh batch.

Data Presentation: Illustrative Stability of Aminothiols

While specific long-term stability data for this compound is not publicly available, the following table provides an illustrative example of the expected stability of a typical aminothiol under different storage conditions. This data is intended to highlight the importance of proper storage.

Storage Condition Time Point Purity (%) Disulfide Impurity (%)
2-8 °C under Nitrogen 1 month>99<1
6 months>98<2
12 months>97<3
Room Temperature in Air 1 month~90~10
6 months~70~30
12 months<50>50

Note: This data is illustrative and the actual rate of degradation for DPAET may vary.

Experimental Protocols

Protocol 1: Handling this compound under an Inert Atmosphere

This protocol describes the standard procedure for handling air-sensitive liquids like DPAET to prevent oxidation.

Materials:

  • Schlenk flask or a round-bottom flask with a rubber septum

  • Nitrogen or argon gas source with a manifold or balloon

  • Syringes and needles (oven-dried)

  • Cannula (a double-tipped needle)

Procedure:

  • Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.

  • Inert the Flask: Assemble the flask and seal it with a rubber septum. Insert a needle connected to the inert gas line and another needle to act as an outlet. Purge the flask with the inert gas for several minutes.

  • Transfer the Liquid:

    • Syringe Transfer: For smaller volumes, use a dry, inert gas-flushed syringe to withdraw the desired amount of DPAET from the storage bottle and quickly transfer it to the reaction flask through the septum.

    • Cannula Transfer: For larger volumes, use a cannula. Pressurize the DPAET storage bottle with inert gas. Insert one end of the cannula into the storage bottle (below the liquid surface) and the other end into the reaction flask. The pressure difference will drive the liquid transfer.

  • Maintain Inert Atmosphere: Throughout your experiment, maintain a slight positive pressure of the inert gas in your reaction setup (e.g., using a balloon).

Protocol 2: Quantification of DPAET and its Disulfide by HPLC

This protocol provides a general framework for developing an HPLC method to assess the purity of DPAET. Method optimization and validation will be required.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A starting point could be 60:40 (Acetonitrile:Water with 0.1% TFA). The ratio may need to be optimized for best separation.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of high-purity DPAET in the mobile phase.

    • If available, prepare a stock solution of the disulfide dimer. If not, a partially oxidized sample can be used to identify the peak.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the DPAET to be tested in the mobile phase to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (thiols and disulfides have low UV absorbance, so a low wavelength is necessary).

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the standards to determine their retention times. The disulfide dimer is expected to have a longer retention time than the thiol due to its higher molecular weight and increased hydrophobicity.

    • Inject the sample and integrate the peak areas for both DPAET and the disulfide.

    • Calculate the percentage purity based on the relative peak areas.

Mandatory Visualizations

cluster_storage Storage cluster_handling Handling cluster_analysis Purity Analysis storage_container Sealed Container inert_gas Inert Gas (Ar or N2) storage_container->inert_gas Fill headspace cold_temp Refrigerate (2-8 °C) storage_container->cold_temp Store in schlenk_line Schlenk Line / Glove Box storage_container->schlenk_line Transfer to syringes Dry Syringes/Needles schlenk_line->syringes Use deoxygenated_solvents Deoxygenated Solvents schlenk_line->deoxygenated_solvents Use hplc HPLC-UV schlenk_line->hplc Prepare sample for DPAET This compound (DPAET) hplc->DPAET Quantifies Oxidized_DPAET Disulfide Dimer hplc->Oxidized_DPAET Quantifies nmr NMR Spectroscopy DPAET->storage_container Store in DPAET->Oxidized_DPAET Forms Oxygen Atmospheric Oxygen Oxygen->DPAET Oxidizes

Caption: Workflow for preventing oxidation of this compound.

start Suspected DPAET Oxidation check_purity Analyze Purity (HPLC/NMR) start->check_purity is_oxidized Is Oxidation > Acceptable Limit? check_purity->is_oxidized purify Purify DPAET (e.g., distillation under inert gas) is_oxidized->purify Yes use_as_is Use Material with Caution (Adjust stoichiometry) is_oxidized->use_as_is No discard Procure Fresh Material purify->discard If purification is not feasible review_procedures Review Storage and Handling Procedures purify->review_procedures use_as_is->review_procedures

Caption: Troubleshooting logic for suspected DPAET oxidation.

References

Navigating Catalyst Selection for 2-(Diisopropylamino)ethanethiol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing reactions involving 2-(Diisopropylamino)ethanethiol is crucial for achieving high yields and purity. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in catalyst selection and reaction optimization.

The reactivity of this compound is primarily governed by its thiol (-SH) group, which readily participates in addition reactions with unsaturated carbon-carbon bonds (alkenes or "enes"). The choice of catalyst is paramount as it dictates the reaction mechanism, influencing reaction speed, yield, and selectivity. The two predominant pathways for these reactions are radical-mediated thiol-ene additions and base-catalyzed thia-Michael additions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction mechanisms to consider when using this compound with alkenes?

A1: The two main mechanisms are the free-radical thiol-ene reaction and the base-catalyzed thia-Michael addition.[1]

  • Free-Radical Addition: This mechanism is typically initiated by light (photoinitiation), heat, or a radical-generating compound.[2] It proceeds via a thiyl radical intermediate and results in an anti-Markovnikov addition of the thiol to the alkene.[2] This method is highly efficient and is considered a "click" chemistry reaction due to its high yields and lack of by-products.[1]

  • Thia-Michael Addition (Conjugate Addition): This reaction is catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.[3] This anion then attacks an electron-deficient alkene (like an acrylate or maleimide) in a 1,4-conjugate addition.[3]

Q2: How do I choose between a photoinitiator and a base catalyst?

A2: The choice depends on the nature of your alkene substrate and the desired reaction conditions.

  • Use a photoinitiator (for radical-mediated reaction) when working with electron-rich or unactivated alkenes.[4] This method offers excellent temporal and spatial control, as the reaction starts only upon irradiation.[1]

  • Use a base catalyst (for thia-Michael addition) when your alkene is electron-deficient (e.g., conjugated to a carbonyl group, sulfone, or nitro group).[5] This method avoids the need for UV light, which can be beneficial for light-sensitive molecules.

Q3: What are common side reactions, and how can they be minimized?

A3: A primary side reaction is the oxidation of the thiol to form a disulfide dimer (bis(2-diisopropylaminoethyl) disulfide). This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents. Another potential issue, particularly in base-catalyzed Michael additions, is the reversibility of the reaction, known as a retro-Michael reaction.[3] Careful control of pH and temperature can help to mitigate this.[3] In some cases, the tertiary amine of this compound itself can act as a base or nucleophile, potentially leading to side products.

Catalyst Performance Data

Optimizing your reaction requires careful consideration of the catalyst, its concentration, and the reaction time. The following tables provide a summary of representative data for different catalytic systems in thiol-ene type reactions.

Table 1: Photoinitiated Thiol-Ene Reactions with Various Photoinitiators

PhotoinitiatorConcentration (% w/v)SubstrateComplete Gelation Time (s)Final Storage Modulus (G')Reference
LAP0.5%Thiol-Norbornene Collagen1873360 Pa[6]
Irgacure 29590.5%Thiol-Norbornene Collagen16833029 Pa[6]
LAP0.1%Thiol-Norbornene Collagen-232 Pa[6]
Irgacure 29590.1%Thiol-Norbornene Collagen-190 Pa[6]

LAP: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate

Table 2: Base-Catalyzed Thiol-Michael Addition with a Photobase Generator

Thiol SubstrateCatalyst LoadingReaction Time (min)Yield (%)Reference
Butyl thioglycolate2 wt%2098[7]
Butyl 3-mercaptopropionate2 wt%1099[7]
Furan-2-ylmethanethiol2 wt%1099[7]

Catalyst: Coumarin-TMG photobase generator irradiated with visible light (400-500 nm).

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst Photoinitiator: Ensure your UV lamp is emitting at the correct wavelength and intensity. Prepare fresh initiator solutions, as some can degrade over time. Base: If using a weak base, consider a stronger, non-nucleophilic base. Ensure the base is not quenched by acidic impurities in the reactants or solvent.
Oxygen Inhibition (Radical Reactions) Degas all solvents and solutions by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. Maintain the reaction under a positive pressure of inert gas.
Incorrect pH (Base-Catalyzed Reactions) The optimal pH for many thiol-Michael additions is between 6.5 and 7.5. Below this range, the reaction is slow. Above this range, side reactions can occur.
Reversible Reaction (Retro-Michael) Monitor the reaction over time. If the product forms and then disappears, a retro-Michael reaction may be occurring.[3] Try lowering the reaction temperature or adjusting the pH.
Thiol Oxidation Prepare fresh solutions of this compound. Work under an inert atmosphere to prevent disulfide formation.
Poor Substrate Reactivity Radical Reaction: Electron-poor alkenes react slowly. Michael Addition: Electron-rich alkenes are not suitable. The alkene must be "activated" by an electron-withdrawing group.

Experimental Protocols

Protocol 1: General Procedure for Photoinitiated Thiol-Ene Reaction

This protocol describes a general method for the reaction between this compound and an alkene using a photoinitiator.

Materials:

  • This compound

  • Alkene substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous, degassed solvent (e.g., Dichloromethane, THF, or DMF)

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • UV lamp (e.g., 365 nm)

Procedure:

  • In a clean, dry round-bottom flask, dissolve the alkene substrate (1.0 equivalent) and the photoinitiator (e.g., 1-5 mol%) in the chosen anhydrous, degassed solvent.

  • Add this compound (typically 1.0 to 1.2 equivalents) to the solution. A slight excess of the thiol can help ensure complete conversion of the alkene.

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove any residual oxygen.

  • Place the reaction flask on a magnetic stirrer and begin stirring.

  • Position the UV lamp at a consistent distance from the reaction vessel and begin irradiation at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), stop the irradiation.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to remove unreacted starting materials and the photoinitiator.

Protocol 2: General Procedure for Base-Catalyzed Thia-Michael Addition

This protocol outlines a general method for the reaction between this compound and an electron-deficient alkene using a base catalyst.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., an acrylate, maleimide, or vinyl sulfone)

  • Base catalyst (e.g., triethylamine (Et₃N), DBU, or a phosphine)

  • Anhydrous solvent (e.g., THF, DMF, or acetonitrile)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the electron-deficient alkene (1.0 equivalent) and the anhydrous solvent.

  • Add this compound (1.0 to 1.2 equivalents) to the stirred solution.

  • Add the base catalyst (typically 0.1 to 1.0 equivalent) to the reaction mixture. The reaction is often exothermic, so addition may need to be done slowly or with cooling.

  • Stir the reaction at room temperature or with gentle heating as required.

  • Monitor the reaction progress by TLC, GC-MS, or NMR.

  • Upon completion, quench the reaction if necessary (e.g., by adding a mild acid if a strong base was used).

  • Perform an aqueous workup to remove the catalyst and other water-soluble components. Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing Workflows and Logic

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Reactants & Solvent (Degas if radical reaction) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reactants->setup_reaction 1 add_reagents Add Substrate, Thiol, & Catalyst setup_reaction->add_reagents 2 run_reaction Stir & Irradiate (Photo) or Stir (Base) add_reagents->run_reaction 3 monitor Monitor Progress (TLC, GC-MS) run_reaction->monitor 4 monitor->run_reaction Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Workup / Extraction quench->workup purify Column Chromatography workup->purify analyze Characterize Product purify->analyze

Caption: A typical workflow for thiol-ene/Michael addition reactions.

Diagram 2: Catalyst Selection Logic

G start Start: Choose Alkene Substrate is_activated Is the alkene electron-deficient? start->is_activated michael_path Use Base Catalyst (Thia-Michael Addition) is_activated->michael_path Yes radical_path Use Photoinitiator (Radical Thiol-Ene) is_activated->radical_path No michael_consider Considerations: - Base strength - Solvent polarity - Potential retro-Michael michael_path->michael_consider radical_consider Considerations: - Photoinitiator choice - Wavelength & intensity - Oxygen inhibition radical_path->radical_consider

Caption: Decision tree for selecting the appropriate catalyst type.

Diagram 3: Troubleshooting Low Yield

G start Problem: Low Yield check_sm Check Starting Materials (Purity, Stability) start->check_sm sm_ok SMs OK check_sm->sm_ok Yes sm_bad Purify/Replace SMs check_sm->sm_bad No check_conditions Review Reaction Conditions cond_ok Conditions OK check_conditions->cond_ok Yes cond_bad Optimize Catalyst, Temp, Conc. check_conditions->cond_bad No check_atmosphere Inert Atmosphere? (for Radical Reactions) atm_ok Atmosphere OK check_atmosphere->atm_ok Yes atm_bad Improve Degassing/Purging check_atmosphere->atm_bad No sm_ok->check_conditions cond_ok->check_atmosphere check_side_reactions Analyze for Side Products (e.g., Disulfide) atm_ok->check_side_reactions

Caption: A logical approach to troubleshooting low reaction yields.

References

Technical Support Center: Solvent Effects on the Reactivity of 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Diisopropylamino)ethanethiol. The following information addresses common experimental challenges related to solvent effects on the reactivity of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving this compound, with a focus on the impact of solvent choice.

Q1: My reaction with this compound is proceeding very slowly or not at all. What are the potential causes related to the solvent?

A1: The choice of solvent plays a critical role in the reactivity of thiols. A slow or stalled reaction can often be attributed to the following solvent-related factors:

  • Protic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the thiol group and its corresponding thiolate anion. This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the reaction rate.

  • Inappropriate Polarity: The polarity of the solvent must be suitable for dissolving all reactants. If one of the reactants has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of the dissolved species.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent, consider switching to a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN). These solvents do not form strong hydrogen bonds with the thiolate anion, leaving it more "naked" and nucleophilic, which can significantly increase the reaction rate.

  • Ensure Reactant Solubility: Verify the solubility of all starting materials in the chosen solvent. If necessary, a co-solvent system might be employed to ensure adequate solubility of all components.

Q2: I am observing significant side product formation in my reaction. How can the solvent contribute to this?

A2: Solvent choice can influence the reaction pathway and lead to the formation of undesired side products.

  • Oxidation: this compound is susceptible to oxidation, leading to the formation of the corresponding disulfide. This process can be accelerated in the presence of oxygen and certain solvents.

  • Reaction with Solvent: In some cases, the solvent itself may react with the starting materials or intermediates, especially under harsh reaction conditions.

Troubleshooting Steps:

  • Degas Solvents: To minimize oxidation, it is crucial to use degassed solvents. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent exposure to atmospheric oxygen.

  • Solvent Stability: Ensure the chosen solvent is stable under the reaction conditions (temperature, pH, presence of catalysts).

Q3: How does the basicity of the reaction medium affect the reactivity of this compound in different solvents?

A3: The reactivity of a thiol is highly dependent on the formation of the more nucleophilic thiolate anion (RS⁻).

  • Inadequate Base: An insufficiently basic environment will result in a low concentration of the thiolate, leading to a slow reaction. The pKa of the thiol and the pKa of the conjugate acid of the base used are important considerations.

  • Solvent Effects on Base Strength: The effectiveness of a base can be influenced by the solvent. In polar aprotic solvents, bases are generally stronger and more effective at deprotonating the thiol.

Troubleshooting Steps:

  • Choose an Appropriate Base: Select a base that is strong enough to deprotonate the thiol effectively in the chosen solvent. Common choices include non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) or inorganic bases (e.g., potassium carbonate).

  • Optimize Base Equivalents: The stoichiometry of the base may need to be optimized. Typically, at least one equivalent of base is required.

Data Presentation: Solvent Effects on Reactivity

The nucleophilicity of this compound is significantly influenced by the solvent. The following table summarizes the expected relative reaction rates for a typical nucleophilic substitution (S_N_2) reaction in different classes of solvents.

Solvent ClassExamplesDielectric Constant (ε)Expected Relative RateRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High (> 20)Fast These solvents solvate the counter-cation well but do not strongly solvate the thiolate anion, leading to high nucleophilicity and faster reaction rates.[1][2]
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High (> 20)Slow Strong hydrogen bonding between the solvent and the thiolate anion stabilizes the nucleophile, reducing its reactivity and slowing the reaction rate.[1][2]
Nonpolar Aprotic Toluene, Hexane, Dichloromethane (DCM)Low (< 10)Slow to Moderate Reactant solubility is often limited in these solvents. While the thiolate is not heavily solvated, poor solubility can be the rate-limiting factor.

Experimental Protocols

The following is a general protocol for a nucleophilic substitution reaction involving this compound. This protocol should be adapted and optimized for specific substrates and reaction conditions.

Reaction: S-alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF or ACN)

  • Non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Reaction Setup:

    • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • To the flask, add the alkyl halide (1.0 eq.).

    • Dissolve the alkyl halide in the anhydrous polar aprotic solvent (e.g., 0.1-0.5 M concentration).

  • Addition of Reagents:

    • In a separate vial, dissolve this compound (1.1 eq.) and the base (1.2 eq.) in the anhydrous solvent.

    • Add the solution of the thiol and base dropwise to the stirring solution of the alkyl halide at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • If the reaction is slow at room temperature, it can be gently heated (e.g., to 50-60 °C).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Mandatory Visualizations

TroubleshootingWorkflow Start Low Reaction Yield CheckSolvent Is the solvent polar aprotic (e.g., DMF, DMSO, ACN)? Start->CheckSolvent SwitchSolvent Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckBase Is the base strong enough and used in sufficient excess? CheckSolvent->CheckBase Yes End Improved Yield SwitchSolvent->End OptimizeBase Use a stronger base or increase equivalents. CheckBase->OptimizeBase No CheckPurity Are reactants pure and anhydrous? Is the atmosphere inert? CheckBase->CheckPurity Yes OptimizeBase->End PurifyReagents Purify starting materials. Use degassed solvents and an inert atmosphere. CheckPurity->PurifyReagents No CheckPurity->End Yes PurifyReagents->End

Caption: Troubleshooting workflow for low reaction yield.

ReactionPathway Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate + Base - H⁺ Base Base Product Thioether Product (R-S-E) Thiolate->Product + Electrophile (E-X) - X⁻ Electrophile Electrophile (E-X) Electrophile->Product Solvent Polar Aprotic Solvent Solvent->Thiolate enhances nucleophilicity

Caption: General reaction pathway for this compound.

References

Technical Support Center: Scaling Up 2-(Diisopropylamino)ethanethiol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of 2-(Diisopropylamino)ethanethiol, with a particular focus on scaling up for larger experiments.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower than expected yield of this compound after scaling up our synthesis. What are the potential causes and how can we address them?

  • Answer: Low yields during scale-up can be attributed to several factors. A systematic approach to identify the root cause is crucial.

    • Incomplete Reaction:

      • Insufficient Reaction Time or Temperature: At a larger scale, heat and mass transfer can be less efficient. Monitor the reaction progress using techniques like TLC or GC-MS. If the reaction appears to have stalled, consider extending the reaction time. Cautiously increasing the temperature may also be an option, but this must be done with careful monitoring to avoid side reactions.

      • Poor Mixing: Inefficient stirring in larger reactors can lead to localized concentration gradients and hot spots, preventing the reaction from going to completion. Ensure the agitation is sufficient for the vessel size and reaction volume.

      • Reagent Purity: The purity of starting materials, such as 2-(diisopropylamino)ethyl chloride and thiourea, is critical. Use reagents of high purity and consider purification of starting materials if necessary.

    • Side Reactions:

      • Dimerization/Oxidation: Thiols are highly susceptible to oxidation, especially in the presence of air, which leads to the formation of the corresponding disulfide dimer. This is a very common cause of yield loss.[1][2][3] To mitigate this, it is essential to perform the entire synthesis and work-up under an inert atmosphere (e.g., nitrogen or argon).[1] Using degassed solvents is also highly recommended.[1]

      • Sulfide Formation: The product thiol can react with the starting 2-(diisopropylamino)ethyl chloride to form a sulfide byproduct. This can be minimized by the slow addition of the alkyl halide to the reaction mixture.

    • Product Loss During Work-up and Purification:

      • Distillation Losses: this compound is purified by vacuum distillation. If the vacuum is too high or the temperature is not well-controlled, product can be lost. Ensure the distillation apparatus is properly set up and monitored.

      • Aqueous Extraction: Ensure the pH of the aqueous phase during work-up is optimized to minimize the solubility of the product in the aqueous layer.

Issue 2: Formation of Significant Impurities

  • Question: Our final product is contaminated with significant impurities that are difficult to remove. What are the likely impurities and how can we prevent their formation?

  • Answer: The primary impurity is often the disulfide dimer of this compound.

    • Disulfide Formation: As mentioned previously, this is due to oxidation of the thiol. Strict adherence to inert atmosphere techniques throughout the synthesis and purification is the most effective preventative measure.[1][3]

    • Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product. Optimizing reaction conditions (time, temperature, mixing) will minimize this.

    • Sulfide Byproduct: The formation of the sulfide can be addressed by controlling the stoichiometry and addition rate of the reactants.

Issue 3: Difficulties with Reaction Scale-Up

  • Question: We are planning to scale up the synthesis from a lab scale (grams) to a pilot scale (kilograms). What are the critical parameters we need to consider?

  • Answer: Scaling up chemical reactions, especially exothermic ones, requires careful consideration of several factors.

    • Heat Management: The reaction to form the isothiouronium salt and its subsequent hydrolysis can be exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5][6] This can lead to a dangerous, uncontrolled temperature increase known as a thermal runaway.[4][5]

      • Controlled Addition: Add reagents that initiate the exothermic reaction slowly and in a controlled manner to manage the rate of heat generation.[4]

      • Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction.

      • Temperature Monitoring: Continuously monitor the internal reaction temperature.

    • Mixing: Ensure that the mixing is efficient at the larger scale to maintain a homogeneous reaction mixture and prevent localized hot spots. The type and speed of the stirrer should be appropriate for the reactor size and geometry.

    • Safety:

      • Pressure Management: Be aware of potential pressure build-up due to gas evolution or an increase in vapor pressure at higher temperatures. Ensure the reactor is equipped with appropriate pressure relief devices.

      • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for scaling up the synthesis of this compound?

A1: A common and scalable method is the reaction of 2-(diisopropylamino)ethyl chloride with thiourea to form an isothiouronium salt, followed by alkaline hydrolysis to yield the thiol.[7][8] This method avoids the direct handling of highly odorous and volatile thiols in the initial steps.

Q2: How can we minimize the strong, unpleasant odor associated with the thiol product?

A2: The odor of thiols is a significant practical challenge.

  • Containment: Conduct all manipulations of the thiol in a well-ventilated fume hood.

  • Quenching: Use a bleach (sodium hypochlorite) solution to quench any residual thiol on glassware and in waste streams. The bleach will oxidize the thiol to less odorous compounds.

Q3: What are the optimal conditions for the purification of this compound?

A3: The primary purification method is reduced-pressure distillation . The specific boiling point will depend on the pressure. It is crucial to perform the distillation under an inert atmosphere to prevent oxidation of the product at elevated temperatures.

Q4: Can a phase-transfer catalyst be used to improve the reaction?

A4: Yes, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide can enhance the reaction rate in the formation of the isothiouronium salt, especially in a two-phase system.[9] PTCs facilitate the transfer of the thiourea anion from the aqueous or solid phase to the organic phase where the 2-(diisopropylamino)ethyl chloride is located.

Q5: How should this compound be stored to prevent degradation?

A5: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. Storage at low temperatures (e.g., in a refrigerator) can also help to slow down degradation.

Data Presentation

Table 1: Comparison of Synthetic Parameters for 2-(Dialkylamino)ethanethiol Synthesis via Isothiouronium Salt

ParameterLab Scale (grams)Pilot Scale (kilograms)Key Considerations for Scale-Up
Reactant Ratio 2-(Dialkylamino)ethyl chloride:Thiourea (1:1.1)2-(Dialkylamino)ethyl chloride:Thiourea (1:1.05-1.1)Maintain a slight excess of thiourea to ensure full conversion of the chloride.
Solvent Volume ~10-20 mL per gram of chloride~5-10 L per kilogram of chlorideSolvent volume may need to be adjusted to manage exotherms and ensure good mixing.
Reaction Temperature Reflux (e.g., in Ethanol, ~78 °C)70-80 °C (with careful monitoring)Precise temperature control is critical to prevent runaway reactions.
Reaction Time 2-4 hours4-8 hours (monitor for completion)Reaction times may be longer at scale due to mass transfer limitations.
Hydrolysis Aqueous NaOH or KOHAqueous NaOH or KOHEnsure efficient mixing during the addition of the base.
Typical Yield 60-80%50-70%Yields may be slightly lower at a larger scale due to handling and transfer losses.

Note: The values in this table are approximate and should be optimized for the specific reaction conditions and equipment used.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Isothiouronium Salt Route

Step 1: Formation of S-[2-(Diisopropylamino)ethyl]isothiouronium Chloride

  • Reactor Setup: Equip a suitable multi-necked reactor with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and an addition funnel.

  • Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging: Charge the reactor with thiourea (1.1 equivalents) and a suitable solvent (e.g., ethanol).

  • Heating: Heat the mixture to reflux with stirring until the thiourea is fully dissolved.

  • Addition of Alkyl Halide: Slowly add a solution of 2-(diisopropylamino)ethyl chloride (1 equivalent) in the same solvent to the refluxing mixture via the addition funnel over a period of 1-2 hours. Control the addition rate to maintain a manageable reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Isolation of the Isothiouronium Salt: Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate out of the solution. If so, it can be collected by filtration, washed with a cold solvent, and dried under vacuum. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.

Step 2: Alkaline Hydrolysis to this compound

  • Reactor Setup: In a separate reactor equipped with a mechanical stirrer, thermometer, and addition funnel under an inert atmosphere, prepare a solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) in degassed water.

  • Cooling: Cool the alkaline solution in an ice bath.

  • Addition of Isothiouronium Salt: Slowly add the crude S-[2-(Diisopropylamino)ethyl]isothiouronium chloride from Step 1 to the cold alkaline solution. The addition should be controlled to keep the temperature below 20 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of two layers may be observed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

Step 3: Purification by Reduced-Pressure Distillation

  • Distillation Setup: Set up a distillation apparatus for vacuum distillation, ensuring all joints are well-sealed. Use a nitrogen/argon bleed to maintain an inert atmosphere during the distillation.

  • Distillation: Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualization

Synthesis_Pathway A 2-(Diisopropylamino)ethyl chloride C S-[2-(Diisopropylamino)ethyl]isothiouronium salt A->C Nucleophilic Substitution B Thiourea B->C D This compound C->D Hydrolysis E Alkaline Hydrolysis (e.g., NaOH, H2O) E->D

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature (with caution) incomplete->increase_temp check_mixing Improve Mixing incomplete->check_mixing end Improved Yield/ Purity extend_time->end increase_temp->end check_mixing->end check_oxidation Check for Oxidation (Disulfide peak in GC-MS) complete->check_oxidation oxidation_present Oxidation Present check_oxidation->oxidation_present Yes no_oxidation No Significant Oxidation check_oxidation->no_oxidation No inert_atmosphere Ensure Strict Inert Atmosphere oxidation_present->inert_atmosphere degas_solvents Use Degassed Solvents oxidation_present->degas_solvents inert_atmosphere->end degas_solvents->end check_workup Review Work-up & Purification no_oxidation->check_workup optimize_extraction Optimize Extraction pH check_workup->optimize_extraction Issue optimize_distillation Optimize Distillation (Vacuum/Temperature) check_workup->optimize_distillation Issue optimize_extraction->end optimize_distillation->end

Caption: Troubleshooting workflow for low yield/high impurity.

References

Resolving challenges in the characterization of DIPAET-modified materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of diisopropylaminoethanethiol (DIPAET)-modified materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the experimental characterization of DIPAET-modified materials.

X-ray Photoelectron Spectroscopy (XPS)

Question 1: I am not detecting a clear sulfur (S2p) signal in my XPS spectrum for a DIPAET-modified surface. What could be the issue?

Answer:

Several factors could lead to a weak or absent sulfur signal:

  • Low Surface Coverage: The concentration of DIPAET used for modification or the reaction time may have been insufficient to achieve a detectable surface density. Consider increasing the DIPAET concentration or extending the reaction time.

  • Surface Contamination: Adventitious carbon and oxygen from the environment can mask the underlying DIPAET layer. Ensure proper sample handling and storage, and consider a gentle surface cleaning procedure (e.g., rinsing with a suitable solvent) before analysis.[1]

  • X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes degrade thiol monolayers. Try minimizing the acquisition time or using a lower X-ray flux if possible.

  • Incorrect Sampling Depth: Ensure the take-off angle is optimized for surface sensitivity. A shallower angle (e.g., grazing emission) will enhance the signal from the outermost atomic layers where the DIPAET is located.

Question 2: My S2p XPS spectrum shows multiple peaks. How do I distinguish between bound DIPAET, unbound DIPAET, and oxidized sulfur species?

Answer:

Deconvolution of the S2p spectrum is necessary to identify different sulfur species. The binding energies can be used for assignment:

  • Bound Thiolate: The S2p3/2 peak for a thiolate species covalently bound to a metal surface (like gold) is typically observed around 162 eV.[2]

  • Unbound Thiol/Disulfide: Physisorbed or unbound DIPAET, or DIPAET that has formed disulfide bonds, will have S2p3/2 binding energies in the range of 163.5 to 164 eV.[2] Thorough rinsing of the sample after modification can help minimize unbound species.

  • Oxidized Sulfur Species: Oxidation of the thiol group can lead to the formation of sulfonates or sulfates, which appear at higher binding energies (typically >166 eV).[3]

Data Presentation: XPS S2p Binding Energies

Sulfur SpeciesS2p3/2 Binding Energy (eV)
Bound Thiolate (e.g., on Au)~ 162.0
Unbound Thiol/Disulfide163.5 - 164.0
Sulfonate/Sulfate> 166.0

Fourier-Transform Infrared Spectroscopy (FTIR)

Question 3: I am having trouble identifying the characteristic peaks for DIPAET on my material's surface using FTIR.

Answer:

Identifying DIPAET-related peaks can be challenging due to low signal intensity from the thin modified layer and potential overlap with peaks from the bulk material. Here are some troubleshooting steps:

  • Use a Surface-Sensitive Technique: Attenuated Total Reflectance (ATR)-FTIR or Grazing Angle Reflection-Absorption (IRRAS) are more suitable for analyzing thin surface layers than standard transmission FTIR.[4][5]

  • Subtract the Background Spectrum: Always acquire a spectrum of the unmodified material as a background and subtract it from the spectrum of the DIPAET-modified material. This will help to isolate the peaks corresponding to the DIPAET.

  • Look for Key Vibrational Modes:

    • The S-H stretching vibration is often weak and may be absent if the thiol has bound to the surface (forming a thiolate).

    • Focus on the C-H stretching and bending modes of the isopropyl groups and the ethyl backbone of DIPAET.

    • The N-H stretching vibration of the amine group may also be visible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 4: The proton NMR (¹H NMR) spectrum of my DIPAET-modified polymer is complex and difficult to interpret. How can I confirm the modification?

Answer:

NMR spectra of polymers can indeed be complex due to broad peaks and overlapping signals.[6][7][8] Here are some strategies to confirm DIPAET modification:

  • Compare with Precursors: Acquire ¹H NMR spectra of the starting polymer and free DIPAET. The appearance of new peaks corresponding to the isopropyl and ethyl protons of DIPAET in the polymer's spectrum is a strong indicator of successful modification.

  • Look for Characteristic Shifts: The chemical environment of the DIPAET protons will change upon attachment to the polymer, leading to shifts in their corresponding peaks compared to free DIPAET.

  • Integration: If the peaks are well-resolved, you can use the integration of the DIPAET-specific peaks relative to the polymer backbone peaks to estimate the degree of functionalization.[9] Be mindful of potential inaccuracies due to broad signals.

  • ¹³C NMR: While less sensitive, ¹³C NMR can provide complementary information and may show clearer signals for the carbon atoms of the DIPAET moiety.[10]

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM)

Question 5: The particle size of my DIPAET-modified nanoparticles measured by DLS is significantly larger than what I observe with TEM. Why is there a discrepancy?

Answer:

This is a common observation, and it arises from the different principles behind these two techniques:

  • TEM: Provides a direct image of the nanoparticles, measuring the diameter of the electron-dense core.[11][12]

  • DLS: Measures the hydrodynamic diameter, which includes the nanoparticle core, the DIPAET surface layer, and a layer of solvent molecules associated with the particle's surface as it moves in the solution.[12]

Therefore, the hydrodynamic diameter from DLS will almost always be larger than the core diameter from TEM. The difference can provide an indication of the thickness of the surface modification.

Question 6: My DIPAET-modified nanoparticles are showing signs of aggregation in DLS measurements. How can I improve their stability?

Answer:

Nanoparticle aggregation can be a significant issue.[3][13][14] Here are some approaches to enhance stability:

  • Optimize DIPAET Concentration: Insufficient surface coverage with DIPAET can leave exposed areas on the nanoparticle surface, leading to aggregation. Conversely, excessive DIPAET in solution could potentially induce depletion flocculation.

  • pH and Ionic Strength Control: The amine group in DIPAET is pH-sensitive. The surface charge of the modified nanoparticles will depend on the pH of the solution. Adjusting the pH to ensure electrostatic repulsion between particles can improve stability. Also, be aware that high ionic strength solutions can screen surface charges and promote aggregation.[13]

  • Incorporate Steric Stabilizers: For some applications, co-functionalizing the nanoparticles with a sterically bulky molecule, such as polyethylene glycol (PEG), in addition to DIPAET can provide enhanced stability.[13]

Experimental Protocols

Protocol 1: General Procedure for XPS Analysis of DIPAET-Modified Surfaces

  • Sample Preparation:

    • Ensure the sample is clean and free of contaminants by rinsing with an appropriate solvent (e.g., ethanol, isopropanol) and drying under a stream of inert gas (e.g., nitrogen).[1]

    • Mount the sample on a clean, XPS-compatible sample holder.

  • Instrument Setup:

    • Load the sample into the ultra-high vacuum (UHV) analysis chamber.

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

  • Data Acquisition:

    • Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution scans for the elements of interest: C1s, O1s, N1s, and S2p.

    • For the S2p region, use a narrow energy window (e.g., 158-172 eV) with a small step size (e.g., 0.1 eV) and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Perform charge correction by referencing the C1s peak of adventitious carbon to 284.8 eV.

    • Use appropriate software to perform peak fitting (deconvolution) of the high-resolution spectra to identify different chemical states.[15] For the S2p peak, use a doublet with a fixed spin-orbit splitting and area ratio.

Protocol 2: General Procedure for ATR-FTIR Analysis of DIPAET-Modified Materials

  • Sample Preparation:

    • Ensure the surface of the ATR crystal is clean before acquiring the background and sample spectra.

    • Press the DIPAET-modified material firmly against the ATR crystal to ensure good contact.

  • Instrument Setup:

    • Set the desired spectral range (e.g., 4000-600 cm⁻¹).

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • If analyzing a modification on a substrate, acquire a background spectrum of the unmodified substrate.

    • Acquire the spectrum of the DIPAET-modified sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform background subtraction.

    • Identify characteristic peaks corresponding to the vibrational modes of DIPAET.

Protocol 3: General Procedure for ¹H NMR Analysis of DIPAET-Modified Soluble Polymers

  • Sample Preparation:

    • Dissolve an appropriate amount of the DIPAET-modified polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

    • Filter the solution if necessary to remove any insoluble material.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the concentration of the sample.

    • Choose an appropriate relaxation delay to ensure accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum using the residual solvent peak.

    • Identify the peaks corresponding to the polymer backbone and the DIPAET moiety.

    • Integrate the peaks to determine the relative ratio of DIPAET to the polymer repeat units.[9]

Visualizations

experimental_workflow cluster_synthesis Material Synthesis & Modification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation start Start: Unmodified Material synthesis Surface Modification with DIPAET start->synthesis purification Purification/Rinsing synthesis->purification xps XPS (Surface Composition, Chemical State) purification->xps Characterize Modified Material ftir FTIR (Functional Groups) purification->ftir Characterize Modified Material nmr NMR (Bulk Composition, Purity) purification->nmr Characterize Modified Material dls DLS (Hydrodynamic Size, Stability) purification->dls Characterize Modified Material tem TEM (Core Size, Morphology) purification->tem Characterize Modified Material analysis Correlate Results xps->analysis ftir->analysis nmr->analysis dls->analysis tem->analysis conclusion Confirm Modification & Properties analysis->conclusion

Caption: Experimental workflow for DIPAET-modified material characterization.

thiol_oxidation_pathway Thiol Thiol (-SH) Thiolate Bound Thiolate (-S-Metal) Thiol->Thiolate Binding to Surface Disulfide Disulfide (-S-S-) Thiol->Disulfide Oxidation (Mild) Sulfonate Sulfonate (-SO3-) Thiolate->Sulfonate Oxidation (Strong) Disulfide->Sulfonate Oxidation (Strong)

Caption: Simplified pathway of thiol states and oxidation products.

References

Validation & Comparative

A Comparative Guide to Self-Assembled Monolayers: 2-(Diisopropylamino)ethanethiol vs. Alternative Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Self-assembled monolayers (SAMs) are a cornerstone of modern surface engineering, offering a versatile platform for controlling interfacial properties in applications ranging from biosensing and drug delivery to cell biology. The choice of thiol used to form the SAM is critical in dictating the final surface characteristics. This guide provides a comprehensive comparison of 2-(Diisopropylamino)ethanethiol (DPAET), a tertiary amine-containing thiol, with other commonly employed thiols, including alkanethiols and oligo(ethylene glycol) (OEG)-terminated thiols.

Executive Summary

This document offers a detailed comparison of the performance of self-assembled monolayers (SAMs) formed from this compound (DPAET) against two common alternatives: dodecanethiol (a representative long-chain alkanethiol) and an oligo(ethylene glycol)-terminated thiol. The selection of a thiol for SAM formation is a critical step in tailoring surface properties for specific applications in research and drug development. This guide provides quantitative data, experimental protocols, and visual diagrams to aid in this selection process.

DPAET, with its tertiary amine headgroup, imparts a positive charge to the surface at physiological pH, which significantly influences its interactions with biological entities. In contrast, dodecanethiol creates a hydrophobic, non-polar surface, while OEG-terminated thiols are known for their protein-repellent and hydrophilic properties.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of SAMs derived from DPAET, dodecanethiol, and OEG-terminated thiols. It is important to note that direct quantitative data for DPAET SAMs is limited in the available scientific literature. Therefore, some of the presented values for DPAET are estimations based on the known behavior of amine-terminated SAMs, taking into account the potential steric hindrance from the bulky diisopropyl groups.

FeatureThis compound (DPAET)Dodecanethiol (C12)OEG-Terminated Thiol
Surface Chemistry Tertiary AmineAlkyl ChainOligo(ethylene glycol)
Surface Charge (Physiological pH) PositiveNeutralNeutral
Wettability (Water Contact Angle) 45-60° (Moderately Hydrophilic)~110° (Hydrophobic)<30° (Hydrophilic)
Protein Adsorption HighHighVery Low
Cell Adhesion Promotes AdhesionModerate AdhesionResists Adhesion
Stability ModerateHighModerate to High

In-Depth Performance Analysis

Surface Properties and Stability

The chemical nature of the terminal group of the thiol molecule dictates the surface properties of the resulting SAM. The diisopropylamino group of DPAET presents a positively charged and moderately hydrophilic surface. In contrast, the methyl-terminated dodecanethiol creates a classic hydrophobic surface, while the ether groups of the OEG-terminated thiol render the surface highly hydrophilic.

The stability of a SAM is crucial for its application. While long-chain alkanethiols like dodecanethiol form highly stable, well-ordered monolayers due to strong van der Waals interactions between the alkyl chains, the stability of DPAET SAMs may be somewhat lower. The bulky diisopropylamino groups can introduce steric hindrance, potentially leading to a less densely packed and less ordered monolayer compared to simple alkanethiols. Amine-terminated SAMs, in general, can be more susceptible to oxidative degradation over time compared to alkanethiols.[1] OEG-terminated SAMs exhibit good stability, particularly in aqueous environments.

Protein Adsorption

Non-specific protein adsorption is a critical consideration in many biomedical applications. Surfaces with charged functional groups, such as the amine group in DPAET, tend to exhibit high levels of protein adsorption due to electrostatic interactions with proteins, which are typically charged at physiological pH.[2][3] Similarly, hydrophobic surfaces formed by dodecanethiol also promote protein adsorption through hydrophobic interactions.[4]

In stark contrast, OEG-terminated SAMs are renowned for their ability to resist protein adsorption. This property is attributed to the formation of a tightly bound water layer that acts as a physical and energetic barrier to protein approach.[5]

Cell Adhesion

The ability of a surface to support or resist cell adhesion is paramount in applications such as tissue engineering and medical implants. Amine-terminated surfaces, like those formed by DPAET, generally promote strong cell adhesion and spreading.[2][3] This is attributed to the positive surface charge which facilitates interaction with the negatively charged cell membrane and the adsorption of cell adhesion-mediating proteins from the culture medium.

Hydrophobic surfaces, such as those from dodecanethiol, can support moderate cell adhesion. However, cell-surface interactions on these surfaces are often less specific compared to functionally terminated SAMs. OEG-terminated SAMs, due to their protein-repellent nature, are highly effective at preventing cell adhesion.[6][7]

Experimental Data

The following tables present a summary of quantitative data gathered from various studies.

Table 1: Surface Characterization Data

ThiolEllipsometric Thickness (Å)Water Contact Angle (°)
This compound (DPAET)Est. 8 - 12Est. 45 - 60
Dodecanethiol (C12)~15 - 18~110
OEG-Terminated Thiol (e.g., (EG)6-undecanethiol)~25 - 30< 30
Estimated values based on molecular structure and data for similar amine-terminated SAMs.

Table 2: Protein Adsorption and Cell Adhesion Data

ThiolFibrinogen Adsorption (ng/cm²)Fibroblast Adhesion
This compound (DPAET)High (>200)Strong
Dodecanethiol (C12)High (~250)Moderate
OEG-Terminated ThiolVery Low (<10)Weak/None
Estimated value based on data for other amine-terminated SAMs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Formation of Self-Assembled Monolayers

Materials:

  • Gold-coated substrates (e.g., silicon wafers or glass slides)

  • This compound (DPAET), Dodecanethiol, or OEG-terminated thiol

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse the substrates thoroughly with DI water and then with ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the desired thiol in anhydrous ethanol.

  • SAM Formation:

    • Immerse the cleaned and dried gold substrates in the thiol solution in a sealed container.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Dry the substrates under a gentle stream of nitrogen gas.

Protocol 2: Characterization of SAMs

a) Contact Angle Goniometry:

  • Place a 5 µL droplet of DI water onto the SAM-functionalized surface.

  • Capture a high-resolution image of the droplet profile.

  • Measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Perform measurements at multiple locations on the surface to ensure reproducibility.

b) X-ray Photoelectron Spectroscopy (XPS):

  • Place the SAM-coated substrate into the XPS analysis chamber.

  • Acquire survey scans to identify the elemental composition of the surface.

  • Acquire high-resolution scans of the C 1s, N 1s (for DPAET), S 2p, and Au 4f regions to determine the chemical states and relative atomic concentrations.

Protocol 3: Protein Adsorption Assay (Quartz Crystal Microbalance with Dissipation - QCM-D)

Materials:

  • QCM-D instrument with gold-coated sensors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein solution (e.g., 1 mg/mL fibrinogen in PBS)

  • SAM-functionalized QCM-D sensors

Procedure:

  • Mount the SAM-functionalized sensor in the QCM-D chamber.

  • Establish a stable baseline by flowing PBS over the sensor surface.

  • Introduce the protein solution and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates mass adsorption.

  • After the adsorption phase, switch back to flowing PBS to rinse away loosely bound protein and monitor the desorption process.

  • Model the QCM-D data to quantify the adsorbed mass per unit area.

Protocol 4: Cell Adhesion and Viability Assay

Materials:

  • SAM-functionalized substrates in sterile tissue culture plates

  • Fibroblast cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM/Ethidium homodimer-1)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Sterilize the SAM-coated substrates with UV irradiation for 30 minutes.

    • Seed fibroblasts onto the substrates at a density of 1 x 10⁴ cells/cm².

    • Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere.

  • Adhesion and Spreading Analysis (after 24 hours):

    • Rinse the substrates with PBS to remove non-adherent cells.

    • Fix and stain the cells for actin filaments (e.g., with phalloidin) and nuclei (e.g., with DAPI).

    • Image the cells using a fluorescence microscope and analyze cell morphology and spreading area using image analysis software.

  • Viability Analysis (after 48 hours):

    • Rinse the substrates with PBS.

    • Incubate the cells with the Live/Dead assay reagents according to the manufacturer's instructions.

    • Image the cells using a fluorescence microscope to visualize live (green fluorescence) and dead (red fluorescence) cells.

    • Quantify cell viability by counting the number of live and dead cells.

Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

SAM_Formation cluster_preparation Substrate Preparation cluster_assembly Self-Assembly cluster_finalization Finalization Gold Substrate Gold Substrate Cleaning (Piranha) Cleaning (Piranha) Gold Substrate->Cleaning (Piranha) Rinsing & Drying Rinsing & Drying Cleaning (Piranha)->Rinsing & Drying Thiol Solution (1 mM in Ethanol) Thiol Solution (1 mM in Ethanol) Immersion (18-24h) Immersion (18-24h) Thiol Solution (1 mM in Ethanol)->Immersion (18-24h) Rinsing (Ethanol) Rinsing (Ethanol) Immersion (18-24h)->Rinsing (Ethanol) Drying (N2) Drying (N2) Rinsing (Ethanol)->Drying (N2) Functionalized Surface Functionalized Surface Drying (N2)->Functionalized Surface

Caption: Experimental workflow for the formation of self-assembled monolayers on a gold substrate.

Protein_Adsorption_Cell_Adhesion_Pathway cluster_surface SAM Surface cluster_protein Protein Interaction cluster_cell Cellular Response DPAET DPAET (+ charge) Protein_Adsorption Protein Adsorption DPAET->Protein_Adsorption Electrostatic Attraction Dodecanethiol Dodecanethiol (Hydrophobic) Dodecanethiol->Protein_Adsorption Hydrophobic Interaction OEG OEG-Thiol (Hydrophilic) Protein_Repulsion Protein Repulsion OEG->Protein_Repulsion Hydration Layer Barrier Cell_Adhesion Strong Cell Adhesion Protein_Adsorption->Cell_Adhesion Moderate_Adhesion Moderate Cell Adhesion Protein_Adsorption->Moderate_Adhesion Cell_Repulsion Cell Repulsion Protein_Repulsion->Cell_Repulsion Cell_Adhesion_Workflow A Prepare SAM-functionalized Substrates B Sterilize Substrates (UV) A->B C Seed Fibroblast Cells B->C D Incubate (24-48h) C->D E Analyze Cell Adhesion & Spreading (Microscopy, Image Analysis) D->E F Assess Cell Viability (Live/Dead Staining) D->F

References

A Comparative Analysis of DIPEA and its Structural Analogs in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the choice of a non-nucleophilic base is critical to the success of a reaction, influencing yield, purity, and the formation of side products. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a widely utilized hindered amine base. This guide provides a comparative analysis of DIPEA and its common structural analogs—Triethylamine (TEA), Triisopropylamine (TIPA), and 2,6-Lutidine—supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal base for various synthetic applications.

Physicochemical Properties

The fundamental properties of a hindered amine base, such as its steric bulk and basicity, dictate its performance in a reaction. The table below summarizes the key physicochemical properties of DIPEA and its structural analogs.

PropertyDIPEA (Hünig's Base)Triethylamine (TEA)Triisopropylamine (TIPA)2,6-Lutidine
Molecular Formula C₈H₁₉NC₆H₁₅NC₉H₂₁NC₇H₉N
Molecular Weight 129.24 g/mol [1]101.19 g/mol [2]143.27 g/mol [3]107.15 g/mol
pKa of Conjugate Acid ~10.75 - 11.0[3]~10.75~11.06[3]6.72
Boiling Point 126.6 °C[1]89.5 °C138-140 °C[3]144 °C
Density ~0.742 g/mL[1]~0.726 g/mL~0.76 g/mL[3]~0.92 g/mL
Structure Two isopropyl groups and one ethyl group attached to nitrogen.[1]Three ethyl groups attached to nitrogen.[4]Three isopropyl groups attached to a central nitrogen atom.[3]A pyridine ring with two methyl groups at positions 2 and 6.

Performance in Synthetic Chemistry: A Balancing Act of Sterics and Basicity

The utility of these bases stems from the steric hindrance around the nitrogen atom's lone pair of electrons, which allows them to act as proton scavengers while minimizing unwanted nucleophilic side reactions.

  • DIPEA (Hünig's Base): With two bulky isopropyl groups and one ethyl group, DIPEA strikes a balance between being a strong, non-nucleophilic base and having accessible lone pairs for efficient proton abstraction.[3][4] This makes it a versatile workhorse in a wide range of reactions, most notably in solid-phase peptide synthesis (SPPS) where it effectively neutralizes acidic byproducts during amide bond formation with minimal risk of causing racemization.[3]

  • Triethylamine (TEA): Being less sterically hindered than DIPEA, TEA is a slightly stronger base and a better nucleophile.[1][4] Its higher reactivity can be advantageous in reactions requiring a stronger base for faster kinetics. However, this increased nucleophilicity can also lead to undesired side reactions, such as the formation of quaternary ammonium salts, especially with reactive electrophiles.[4]

  • Triisopropylamine (TIPA): As one of the most sterically hindered amines available, TIPA offers maximum protection against nucleophilic side reactions due to the three bulky isopropyl groups shielding the nitrogen atom.[3] This extreme steric bulk makes it an excellent choice for reactions with highly sensitive substrates where even minimal nucleophilic interference cannot be tolerated. However, this significant hindrance can also slow down reaction rates compared to less bulky bases.[3]

  • 2,6-Lutidine: This pyridine derivative is a mildly basic and sterically hindered base. Its reduced basicity compared to the alkylamines makes it suitable for reactions where a milder base is required. It is often employed in silyl ether formation and other reactions where stronger, more nucleophilic bases could cause side reactions.

Quantitative Performance Analysis

The selection of a base can significantly impact the outcome of a reaction. The following table presents a quantitative comparison of DIPEA and TEA in an amide coupling reaction.

ProtocolCoupling ReagentBaseSolventProduct YieldPurityReference
Protocol 1 HATUDIPEA Isopropylacetate88%95 A%WO 2018/116139 A1[5]
Protocol 2 HATUTEA DMF55%Not ReportedOrganic & Biomolecular Chemistry, 2022, DOI: 10.1039/d2ob00431a[5]

In this specific HATU-mediated amide coupling, DIPEA provided a significantly higher yield and purity compared to TEA, highlighting the importance of selecting the appropriate hindered base to minimize side reactions and maximize product formation.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for two key synthetic transformations where hindered amines are commonly employed.

HATU-Mediated Amide Bond Formation (Solution-Phase)

This protocol is adapted for the general coupling of a carboxylic acid and an amine using HATU as the coupling agent and DIPEA as the non-nucleophilic base.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)[6]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equiv)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)[6]

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[6]

  • Add DIPEA (2.0 equiv) to the solution and stir for a few minutes to pre-activate the carboxylic acid.[6]

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol outlines a standard manual synthesis of a peptide on a resin using the Fmoc/tBu strategy with HBTU/DIPEA for coupling.

Materials:

  • Fmoc-protected amino acid (2.0 equiv)

  • HBTU (2.0 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)[7]

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat the treatment for another 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equiv) and HBTU (2.0 equiv) in DMF.[7]

    • Add DIPEA (4.0 equiv) to the amino acid solution to activate it.[7]

    • Add the activated amino acid solution to the resin and agitate the mixture for 30-60 minutes.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide by adding cold diethyl ether, centrifuge to collect the peptide, and purify by reverse-phase HPLC.

Mechanistic Insights and Visualizations

Understanding the role of the hindered base in a reaction mechanism is crucial for optimization. The following diagrams illustrate the function of these bases in key synthetic transformations.

Amide Bond Formation Workflow

This diagram illustrates a generalized workflow for amide bond formation where a hindered amine base plays a crucial role as a proton scavenger.

Amide_Bond_Formation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_products Products Carboxylic_Acid Carboxylic Acid Activation Activation Carboxylic_Acid->Activation Amine Amine Coupling Coupling Amine->Coupling Coupling_Agent Coupling Agent (e.g., HATU, HBTU) Coupling_Agent->Activation Hindered_Base Hindered Base (DIPEA, TEA, etc.) Hindered_Base->Activation Proton Scavenger Activation->Coupling Amide_Product Amide Product Coupling->Amide_Product Byproducts Byproducts (e.g., Protonated Base) Coupling->Byproducts Sonogashira_Coupling cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd0->Oxidative_Addition PdII_Complex R¹-Pd(II)-X(L₂) Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Alkyne_Complex R¹-Pd(II)-C≡CR²(L₂) Transmetalation->PdII_Alkyne_Complex Reductive_Elimination Reductive Elimination PdII_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Product Product Reductive_Elimination->Product R¹-C≡C-R² CuX Cu(I)X Pi_Alkyne_Complex [H-C≡C-R²---Cu(I)]⁺X⁻ CuX->Pi_Alkyne_Complex Alkyne H-C≡C-R² Alkyne->Pi_Alkyne_Complex Amine_Base Amine Base (e.g., DIPEA) Amine_Base->Pi_Alkyne_Complex Cu_Acetylide Cu(I)-C≡C-R² Pi_Alkyne_Complex->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation

References

A Comparative Guide to the Binding Efficiency of Thiol-Based Linkers on Gold Surfaces with a Focus on 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective functionalization of gold surfaces is a critical step in a wide array of applications, from biosensing to targeted drug delivery. The choice of linker molecule significantly influences the stability, accessibility, and functionality of the immobilized biomolecules. This guide provides a comparative analysis of the binding efficiency of various thiol-based linkers to gold surfaces, with a particular focus on 2-(Diisopropylamino)ethanethiol (DPAET).

While direct quantitative data for the binding efficiency of this compound (DPAET) on gold surfaces is not extensively available in peer-reviewed literature, we can infer its potential performance by comparing it with structurally similar short-chain aminothiols and other commonly used alkanethiols. This guide summarizes available experimental data for various thiol linkers and provides detailed experimental protocols for key validation techniques.

Performance Comparison of Thiol-Based Linkers

The binding of thiol-containing molecules to gold surfaces to form self-assembled monolayers (SAMs) is a well-established and robust method for surface functionalization. The efficiency of this binding is influenced by several factors including the length of the alkyl chain, the nature of the terminal group, and the presence of steric hindrance.

Linker MoleculeTypeSurface Coverage (% of a dense monolayer)Binding Affinity (Kd)StabilityKey AdvantagesPotential Disadvantages
This compound (DPAET) Short-chain aminothiolNot reported (Assumed to be similar to other short-chain aminothiols)Not reportedNot reportedTertiary amine offers potential for pH-responsive behavior and further functionalization.Bulky isopropyl groups may cause steric hindrance, potentially leading to lower packing density compared to linear aminothiols.
Cysteamine / Mercaptoethylamine Short-chain aminothiol~80% of a dense octadecanethiol monolayer[1]Not explicitly reported, but forms stable SAMs[1]Moderate; can be susceptible to oxidation over time.Primary amine provides a versatile functional group for subsequent conjugation.Shorter chain length may offer less protection to the underlying gold surface.
Hexanethiol Short-chain alkanethiol~50%[2][3]Forms stable monolayersGoodSimple structure, forms well-ordered monolayers.Lower packing density compared to longer chain thiols.
Dodecanethiol Long-chain alkanethiol~80%[2][3]HighHighForms densely packed and highly ordered monolayers, providing excellent surface passivation.Can be more difficult to displace if surface modification is desired.
11-Mercaptoundecanoic acid (MUA) Carboxylic acid-terminated thiolForms well-defined SAMsHighHighCarboxylic acid group allows for straightforward EDC/NHS chemistry for biomolecule attachment.Terminal group can influence monolayer packing and ordering.

Experimental Protocols for Validating Binding Efficiency

Accurate validation of the binding of thiol linkers to gold surfaces is crucial for the development of reliable and reproducible functional surfaces. The following are detailed protocols for three widely used surface-sensitive techniques.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Thiol Binding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the elemental composition of a surface and the chemical state of the detected elements. For thiol-on-gold systems, XPS can confirm the presence of sulfur and determine if it is in a thiolate (Au-S) bound state.

Methodology:

  • Sample Preparation:

    • Prepare a clean gold substrate (e.g., by evaporation on a silicon wafer).

    • Immerse the gold substrate in a dilute solution (typically 1 mM) of the thiol linker in a suitable solvent (e.g., ethanol) for a sufficient time to allow for SAM formation (typically 12-24 hours).

    • Rinse the substrate thoroughly with the solvent to remove non-chemisorbed molecules.

    • Dry the sample under a stream of inert gas (e.g., nitrogen).

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans of the relevant elemental regions: Au 4f, S 2p, C 1s, and N 1s (for aminothiols).

    • The S 2p spectrum is of particular interest. A peak at a binding energy of approximately 162 eV is characteristic of a gold-thiolate bond, confirming the covalent attachment of the thiol to the gold surface.[1] Unbound thiol groups typically appear at higher binding energies (~164 eV).

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that can monitor the binding of molecules to a gold surface in real-time, providing kinetic information such as association and dissociation rates.

Methodology:

  • Sensor Chip Preparation:

    • Use a gold-coated SPR sensor chip.

    • Clean the chip surface according to the manufacturer's instructions (e.g., with a piranha solution or UV/ozone treatment).

  • SPR Measurement:

    • Dock the sensor chip in the SPR instrument.

    • Establish a stable baseline by flowing a running buffer (e.g., ethanol or a suitable buffer for the specific application) over the sensor surface.

    • Inject a solution of the thiol linker at a known concentration over the gold surface.

    • Monitor the change in the SPR signal (response units, RU) over time. The increase in RU corresponds to the binding of the thiol molecules to the gold surface.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the thiol from the surface.

    • The resulting sensorgram (a plot of RU versus time) can be fitted to various binding models to determine kinetic parameters (k_a, k_d) and the binding affinity (K_D).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) for Mass and Viscoelastic Properties of the Adsorbed Layer

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a highly sensitive acoustic technique that measures changes in mass and viscoelastic properties of a layer adsorbed to a sensor surface. It can be used to monitor the formation of a thiol monolayer on a gold-coated quartz crystal.

Methodology:

  • Sensor Crystal Preparation:

    • Use a gold-coated QCM-D sensor crystal.

    • Clean the crystal surface (e.g., with a piranha solution or UV/ozone treatment).

  • QCM-D Measurement:

    • Mount the sensor crystal in the QCM-D chamber.

    • Establish a stable baseline by flowing a suitable solvent (e.g., ethanol) over the crystal. This will provide the resonant frequency (f) and dissipation (D) of the clean crystal in the liquid.

    • Introduce a solution of the thiol linker into the chamber.

    • Monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency indicates an increase in mass on the sensor surface as the thiol molecules bind.

    • Changes in dissipation provide information about the viscoelastic properties (rigidity/softness) of the forming monolayer. A rigid layer will result in a small change in dissipation, while a more flexible or hydrated layer will cause a larger change.

    • The Sauerbrey equation can be used to relate the change in frequency to the adsorbed mass for rigid films. For viscoelastic films, more complex modeling is required.

Visualizing Experimental Workflows and Binding Logic

To better illustrate the processes involved in validating thiol binding to gold surfaces, the following diagrams are provided.

experimental_workflow start Clean Gold Substrate solution Prepare Thiol Solution (e.g., 1 mM) start->solution incubation Immerse Substrate in Thiol Solution solution->incubation rinse Rinse with Solvent incubation->rinse dry Dry with Inert Gas rinse->dry xps XPS Analysis dry->xps spr SPR Analysis dry->spr qcmd QCM-D Analysis dry->qcmd

Caption: Experimental workflow for the formation and analysis of thiol self-assembled monolayers on gold surfaces.

binding_comparison cluster_thiols Thiol Linkers gold Gold Surface (Au) dpaet DPAET (Short-chain, bulky amine) gold->dpaet Au-S Bond (Potential steric hindrance) cysteamine Cysteamine (Short-chain, primary amine) gold->cysteamine Au-S Bond (Good packing) dodecanethiol Dodecanethiol (Long-chain, alkyl) gold->dodecanethiol Au-S Bond (High packing density) mua MUA (Carboxylic acid terminated) gold->mua Au-S Bond (Functional tail group)

Caption: Comparison of the binding of different thiol-based linkers to a gold surface.

References

Confirming DIPAET Nanoparticle Capping: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful capping of nanoparticles with agents like diisopropylaminoethanethiol (DIPAET) is a critical step in the development of advanced therapeutic and diagnostic tools. Confirmation of this capping process is paramount to ensure the stability, functionality, and desired biological interaction of the nanoparticles. This guide provides a comparative overview of key characterization techniques used to verify DIPAET capping, supported by experimental protocols and data.

Introduction to DIPAET Capping

DIPAET is a thiol-containing molecule that can form a self-assembled monolayer on the surface of metallic nanoparticles, such as gold (AuNPs), through a strong gold-sulfur bond. The diisopropylamino group provides a bulky, charge-neutral, and sterically hindering layer that can enhance colloidal stability and influence the nanoparticle's interactions with its environment. Verifying the presence and integrity of this DIPAET cap is essential for quality control and for understanding the nanoparticle's performance.

Comparative Analysis of Characterization Techniques

A multi-technique approach is often necessary to fully confirm and characterize the DIPAET capping on nanoparticles. The following sections detail the principles, expected outcomes, and experimental considerations for the most common and effective techniques.

Data Presentation: Uncapped vs. Thiol-Capped Nanoparticles

The following tables summarize the expected quantitative data from each characterization technique when comparing uncapped (citrate-stabilized) gold nanoparticles with thiol-capped nanoparticles.

Note: Specific experimental data for DIPAET-capped nanoparticles is not widely available in published literature. Therefore, the data presented below for "Thiol-Capped AuNPs" is a combination of representative data from closely related amine-terminated thiol-capped AuNPs and illustrative data based on established principles of nanoparticle characterization.

Table 1: X-ray Photoelectron Spectroscopy (XPS) Data

ParameterUncapped (Citrate-Stabilized) AuNPsThiol-Capped AuNPs (Representative Data for Amine-Terminated Alkanethiol)[1]
Elemental Composition (Atomic %) Au, C, O, NaAu, C, N, S, O
Au 4f Binding Energy (eV) ~84.0 (Au 4f₇/₂)~84.0 (Au 4f₇/₂)
S 2p Binding Energy (eV) Not Present~162.0 (Thiolate bound to Au), ~163.5 (Unbound thiol), ~168.0 (Oxidized sulfur)
N 1s Binding Energy (eV) Not Present~399.8 (Amine), ~401.2 (Protonated Amine)
C 1s Binding Energy (eV) Dominated by C-C/C-H (~285.0 eV) and O-C=O (~288.5 eV) from citratePeaks corresponding to C-C/C-H (~285.0 eV), C-S (~286.6 eV), and C-N (~286.6 eV)

Table 2: Dynamic Light Scattering (DLS) Data

ParameterUncapped (Citrate-Stabilized) AuNPsDIPAET-Capped AuNPs (Illustrative Data)
Hydrodynamic Diameter (nm) 15 ± 220 ± 3
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -30 to -50-10 to +10 (near neutral)

Table 3: Transmission Electron Microscopy (TEM) Data

ParameterUncapped (Citrate-Stabilized) AuNPsDIPAET-Capped AuNPs (Illustrative Data)
Core Diameter (nm) 10 ± 1.510 ± 1.5
Interparticle Distance Variable, potential for aggregationIncreased and more uniform spacing
Observation of Organic Layer Not typically visibleMay be observable as a faint halo around the core with high-resolution TEM

Table 4: Fourier Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Uncapped (Citrate-Stabilized) AuNPsDIPAET-Capped AuNPs (Expected Peaks)
~3400 Broad O-H stretchO-H stretch (from residual water)
~2920, ~2850 Not prominentC-H stretching from isopropyl and ethyl groups
~2550 Not PresentDisappearance of S-H stretch from free DIPAET
~1730 C=O stretch from citrateAbsent (or significantly reduced)
~1580 Asymmetric COO⁻ stretch from citrateAbsent (or significantly reduced)
~1390 Symmetric COO⁻ stretch from citrateAbsent (or significantly reduced)
~1100 C-N stretching from the diisopropylamino groupPresent

Table 5: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Chemical Shift (ppm)Free DIPAET in Solution (Illustrative)DIPAET-Capped AuNPs (Expected Observations)
~1.0-1.2 Doublet (CH₃ of isopropyl)Significant broadening of the doublet
~2.5-2.7 Triplet (-CH₂-S)Significant broadening and potential upfield/downfield shift
~2.8-3.0 Multiplet (-CH₂-N)Significant broadening
~3.0-3.2 Septet (CH of isopropyl)Significant broadening
~1.3 (variable) Singlet (SH)Disappearance of the signal upon binding to the gold surface

Experimental Protocols and Workflows

Detailed methodologies for the synthesis of nanoparticles and their characterization are provided below.

Synthesis and Capping of Gold Nanoparticles

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Synthesis_and_Capping_Workflow Workflow for Synthesis and Capping of Gold Nanoparticles cluster_synthesis Citrate-Stabilized AuNP Synthesis cluster_capping DIPAET Capping s1 Heat HAuCl₄ solution to boiling s2 Add sodium citrate solution s1->s2 s3 Observe color change to deep red s2->s3 s4 Cool to room temperature s3->s4 c1 Add DIPAET solution to AuNP suspension s4->c1 Ligand Exchange c2 Stir for 24 hours at room temperature c1->c2 c3 Purify by centrifugation and redispersion c2->c3

Caption: Synthesis and Capping Workflow.

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

  • Preparation: In a clean flask, bring a 0.01% (w/v) solution of HAuCl₄ in deionized water to a rolling boil with vigorous stirring.

  • Reduction: To the boiling solution, rapidly add a 1% (w/v) solution of trisodium citrate. The volume of citrate solution should be approximately 10% of the HAuCl₄ solution volume.

  • Formation: The solution will undergo a series of color changes, from yellow to clear, then to grey, and finally to a deep ruby red, indicating the formation of gold nanoparticles.

  • Completion: Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Storage: Store the citrate-stabilized AuNPs at 4°C.

Protocol 2: Capping with DIPAET

  • Ligand Exchange: To the citrate-stabilized AuNP solution, add an ethanolic solution of DIPAET. The molar ratio of DIPAET to surface gold atoms should be in large excess (e.g., 1000:1).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours to allow for complete ligand exchange.

  • Purification:

    • Centrifuge the solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 rpm for 20 minutes).

    • Discard the supernatant, which contains excess DIPAET and displaced citrate.

    • Resuspend the nanoparticle pellet in a fresh solvent, such as ethanol or deionized water, using sonication.

    • Repeat the centrifugation and redispersion steps at least three times to ensure the removal of unbound ligands.

Characterization Techniques: Protocols and Workflows

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XPS_Workflow XPS Analysis Workflow x1 Prepare sample by drop-casting on a silicon wafer x2 Dry sample under vacuum x1->x2 x3 Introduce sample into UHV chamber x2->x3 x4 Acquire survey spectrum x3->x4 x5 Acquire high-resolution spectra for Au, C, O, S, N x4->x5 x6 Analyze peak positions and areas x5->x6

Caption: XPS Experimental Workflow.

Protocol 3: XPS Analysis

  • Sample Preparation: Deposit a concentrated solution of the nanoparticles onto a clean silicon wafer and allow it to dry in a vacuum desiccator.[1]

  • Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (Au 4f, C 1s, O 1s, S 2p, and N 1s).

  • Data Interpretation:

    • Confirm the presence of sulfur and nitrogen, and the absence or significant reduction of sodium (from citrate).

    • Analyze the high-resolution S 2p spectrum to identify the peak around 162 eV, which is characteristic of a gold-thiolate bond.[2]

    • Analyze the high-resolution N 1s spectrum to confirm the presence of the diisopropylamino group.[1]

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DLS_Workflow DLS Analysis Workflow d1 Dilute nanoparticle suspension d2 Filter sample to remove dust d1->d2 d3 Transfer to cuvette d2->d3 d4 Equilibrate temperature d3->d4 d5 Measure hydrodynamic size and zeta potential d4->d5 d6 Analyze size distribution and surface charge d5->d6

Caption: DLS Experimental Workflow.

Protocol 4: DLS Analysis

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS) to an optimal concentration for light scattering. Filter the sample through a 0.22 µm syringe filter to remove any large aggregates or dust.

  • Measurement:

    • Transfer the filtered sample into a clean cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C).

    • Perform measurements to determine the hydrodynamic diameter and polydispersity index (PDI).

    • For zeta potential measurements, use an appropriate folded capillary cell and apply an electric field.

  • Data Interpretation:

    • An increase in the hydrodynamic diameter after capping is expected due to the added organic layer.[3]

    • A shift in the zeta potential from highly negative (for citrate-stabilized AuNPs) to near-neutral is indicative of successful capping with the uncharged DIPAET ligand.[3]

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TEM_Workflow TEM Analysis Workflow t1 Place a drop of nanoparticle solution on a TEM grid t2 Wick away excess liquid t1->t2 t3 Allow grid to dry completely t2->t3 t4 Image nanoparticles at various magnifications t3->t4 t5 Measure core diameters and interparticle distances t4->t5

Caption: TEM Experimental Workflow.

Protocol 5: TEM Analysis

  • Sample Preparation: Place a drop of the dilute nanoparticle solution onto a carbon-coated TEM grid. Allow it to sit for a few minutes, then wick away the excess liquid with filter paper. Let the grid air dry completely.[4][5]

  • Imaging:

    • Insert the grid into the TEM.

    • Acquire images at various magnifications to assess the overall sample dispersion and the morphology of individual nanoparticles.

  • Data Interpretation:

    • Measure the diameters of a large population of nanoparticles (at least 100) to determine the average core size and size distribution. This should remain unchanged after capping.

    • Observe the spacing between nanoparticles. A more uniform and larger interparticle distance in the DIPAET-capped sample suggests successful surface functionalization and improved stability.

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FTIR_Workflow FTIR Analysis Workflow f1 Prepare dried nanoparticle sample (e.g., lyophilized powder) f2 Mix with KBr and press into a pellet or use ATR f1->f2 f3 Acquire FTIR spectrum f2->f3 f4 Compare spectra of uncapped, capped, and free ligand f3->f4

Caption: FTIR Experimental Workflow.

Protocol 6: FTIR Analysis

  • Sample Preparation: Prepare a dried sample of the nanoparticles, for example, by lyophilization. Mix a small amount of the dried sample with potassium bromide (KBr) and press it into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Compare the spectrum of the DIPAET-capped nanoparticles with that of the uncapped (citrate-stabilized) nanoparticles and the free DIPAET ligand.

    • Look for the disappearance of the S-H stretching peak (around 2550 cm⁻¹) from the free thiol, which indicates the formation of the Au-S bond.

    • Confirm the presence of characteristic C-H and C-N stretching vibrations from the DIPAET molecule on the nanoparticle surface.

    • The absence or significant reduction of the characteristic carboxylate peaks from citrate (around 1730, 1580, and 1390 cm⁻¹) further confirms successful ligand exchange.[6][7]

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NMR_Workflow NMR Analysis Workflow n1 Disperse nanoparticles in a deuterated solvent n2 Transfer to an NMR tube n1->n2 n3 Acquire ¹H NMR spectrum n2->n3 n4 Compare spectrum to that of the free ligand n3->n4

Caption: ¹H NMR Experimental Workflow.

Protocol 7: ¹H NMR Analysis

  • Sample Preparation: Disperse the purified DIPAET-capped nanoparticles in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

  • Measurement: Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • Compare the spectrum of the capped nanoparticles to that of the free DIPAET ligand.

    • The signals corresponding to the protons of the DIPAET molecule are expected to be significantly broadened due to the restricted motion of the ligand on the nanoparticle surface.[8]

    • The disappearance of the proton signal from the thiol group (S-H) is a strong indicator of covalent attachment to the gold surface.

Conclusion

Confirming the successful capping of nanoparticles with DIPAET requires a combination of characterization techniques. XPS provides direct evidence of the elemental composition and chemical bonding at the surface. DLS offers insights into the hydrodynamic size and surface charge, which are altered by the capping agent. TEM is crucial for visualizing the nanoparticle core and assessing dispersion. FTIR and ¹H NMR provide complementary information on the chemical structure of the capping layer. By employing these methods in a coordinated manner, researchers can confidently verify the successful functionalization of their nanoparticles, a critical step towards their application in research and development.

References

Performance Comparison of 2-(Diisopropylamino)ethanethiol Derivatives in Catalysis: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific data on the catalytic applications of 2-(diisopropylamino)ethanethiol and its derivatives. While this compound is well-documented as a chemical intermediate, particularly as a precursor in the synthesis of the nerve agent VX, its role as a catalyst or ligand in catalytic reactions is not extensively reported. [1][2][3]

This guide aims to address the topic of the performance of this compound derivatives in catalysis. However, due to the limited direct research in this specific area, a direct comparative analysis with extensive experimental data, as is standard for such guides, cannot be provided at this time. Instead, this document will explore the chemical properties of the parent compound that could be relevant to catalysis and draw parallels with more broadly studied aminothiol ligands.

Theoretical Catalytic Relevance of the Aminothiol Moiety

This compound possesses two key functional groups that could lend themselves to catalytic applications: a sterically hindered tertiary amine and a thiol group.

  • Thiol Group: The sulfur atom in the thiol group is a soft Lewis base, making it a good ligand for soft Lewis acidic transition metals such as palladium, platinum, gold, and rhodium. Thiolate ligands are known to play roles in various catalytic cycles.

  • Amine Group: The tertiary amine is a harder Lewis base and can coordinate to a variety of metal centers. The bulky diisopropyl groups create significant steric hindrance around the nitrogen atom, which could be leveraged to influence the stereoselectivity of a catalytic reaction.

  • Chelating Potential: The ethanediyl backbone allows for the possibility of the molecule acting as a bidentate ligand, coordinating to a metal center through both the nitrogen and sulfur atoms, forming a stable five-membered ring. This chelation effect can enhance the stability and modify the reactivity of the resulting metal complex.

Potential Catalytic Applications: A Hypothetical Framework

While specific examples for this compound derivatives are not readily found, we can hypothesize potential areas of catalysis where such ligands might be effective, based on the performance of other aminothiol compounds.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental transformations in organic synthesis. The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. A this compound derivative could potentially serve as a ligand in such reactions. The steric bulk of the diisopropylamino group could influence the reductive elimination step of the catalytic cycle, potentially affecting product selectivity and catalyst turnover.

Below is a generalized workflow for a hypothetical screening of such a ligand in a Suzuki cross-coupling reaction.

G cluster_prep Catalyst Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis p1 [Pd(dba)2] p4 Stir at RT (Formation of Pd-Ligand Complex) p1->p4 p2 This compound Derivative (Ligand) p2->p4 p3 Solvent p3->p4 r4 Pd-Ligand Complex p4->r4 Add to reaction mixture r1 Aryl Halide r5 Heat (e.g., 80 °C) r1->r5 r2 Arylboronic Acid r2->r5 r3 Base (e.g., K2CO3) r3->r5 r4->r5 a1 Reaction Quench r5->a1 a2 Extraction & Purification a1->a2 a3 GC/LC-MS Analysis a2->a3 a4 Determine Yield & Purity a3->a4 G M_L [M]-L* Intermediate [M]-L*-Substrate Intermediate M_L->Intermediate + Substrate Substrate Substrate Substrate->Intermediate Intermediate->M_L + Product Product Product (Chiral) Intermediate->Product Reaction

References

A Comparative Guide to the Reactivity of 2-(Diisopropylamino)ethanethiol and 2-(diethylamino)ethanethiol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and drug development, the selection of appropriate reagents is paramount to achieving desired therapeutic outcomes. Aminothiols, a class of compounds characterized by the presence of both an amine and a thiol functional group, are of particular interest due to their nucleophilic properties and their role in various biological processes. This guide provides an objective comparison of the reactivity of two such aminothiols: 2-(Diisopropylamino)ethanethiol and 2-(diethylamino)ethanethiol. This analysis is supported by established chemical principles and provides detailed experimental protocols for direct comparison.

Introduction to 2-(Dialkylamino)ethanethiols

This compound and 2-(diethylamino)ethanethiol are structural analogs that find applications in organic synthesis and are of interest in the development of therapeutic agents. Their utility often hinges on the nucleophilic character of the thiol group, which can participate in a variety of chemical transformations, including nucleophilic substitution (SN2) reactions and thiol-disulfide exchange. The primary difference between these two molecules lies in the steric bulk of the alkyl groups attached to the nitrogen atom, which significantly influences their reactivity.

Reactivity Comparison: The Role of Steric Hindrance

The reactivity of the thiol group in these compounds is primarily dictated by its ability to act as a nucleophile. While electronic effects of the alkyl groups on the nitrogen are relatively similar, the steric hindrance imposed by these groups plays a crucial role in modulating the accessibility of the thiol nucleophile to an electrophilic center.

This compound possesses two isopropyl groups attached to the nitrogen atom. The branched nature of the isopropyl groups creates a significantly more crowded environment around the reactive thiol center compared to the linear ethyl groups in its counterpart. This increased steric bulk is expected to impede the approach of the thiol to a substrate, thereby reducing its nucleophilic reactivity.

2-(diethylamino)ethanethiol , with its two ethyl groups, presents a less sterically hindered profile. This allows for more facile access of the thiol group to an electrophile, suggesting a higher propensity for nucleophilic attack and thus, greater reactivity in comparable reactions.

Alkyl GroupTaft Steric Parameter (E_s)
Ethyl-0.07
Isopropyl-0.47

The significantly more negative E_s value for the isopropyl group compared to the ethyl group supports the assertion that the diisopropylamino moiety will confer substantially greater steric hindrance than the diethylamino group, leading to a predicted lower reactivity for this compound in sterically demanding reactions such as SN2.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented below for easy comparison.

PropertyThis compound2-(diethylamino)ethanethiol
Molecular Formula C8H19NSC6H15NS
Molecular Weight 161.31 g/mol 133.26 g/mol
Boiling Point 183-185 °C161.6 °C at 760 mmHg[1]
CAS Number 5842-07-9100-38-9

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of these two aminothiols, the following experimental protocols are provided.

Synthesis of 2-(Dialkylamino)ethanethiols

Synthesis of this compound

This synthesis can be achieved through the reaction of diisopropylamine with ethylene sulfide.[2]

  • Materials: Diisopropylamine, ethylene sulfide, anhydrous toluene, nitrogen gas.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diisopropylamine and anhydrous toluene.

    • Cool the solution in an ice bath.

    • Slowly add ethylene sulfide to the cooled solution under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain this compound.

Synthesis of 2-(diethylamino)ethanethiol

A common method for the synthesis of 2-(diethylamino)ethanethiol involves the reaction of diethylamino carbon disulfide with a reducing agent.[1]

  • Materials: Diethylamino carbon disulfide, aluminum powder (or zinc dust), anhydrous diethyl ether, nitrogen gas.

  • Procedure:

    • In a nitrogen-purged, three-necked round-bottom flask fitted with a mechanical stirrer and a dropping funnel, suspend aluminum powder in anhydrous diethyl ether.

    • Slowly add a solution of diethylamino carbon disulfide in anhydrous diethyl ether to the suspension with vigorous stirring.

    • The reaction is typically carried out at room temperature and under a nitrogen atmosphere.

    • After the addition is complete, continue stirring for an additional 2-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water, followed by a dilute acid solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by vacuum distillation.

Comparative Reactivity Assay using DTNB (Ellman's Reagent)

This protocol describes a colorimetric assay to compare the nucleophilic reactivity of the two aminothiols by monitoring their reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The rate of formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion is proportional to the thiol's reactivity.

  • Materials:

    • This compound

    • 2-(diethylamino)ethanethiol

    • DTNB (Ellman's Reagent)

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare Stock Solutions:

      • Prepare 10 mM stock solutions of both this compound and 2-(diethylamino)ethanethiol in the Reaction Buffer.

      • Prepare a 4 mg/mL stock solution of DTNB in the Reaction Buffer.

    • Assay Setup:

      • In a 96-well microplate, add 180 µL of Reaction Buffer to each well.

      • Add 10 µL of the respective aminothiol stock solution to triplicate wells for each compound. Include a buffer blank (10 µL of Reaction Buffer).

    • Initiate Reaction and Measurement:

      • To initiate the reaction, add 10 µL of the DTNB stock solution to each well.

      • Immediately place the microplate in the reader and begin kinetic measurements of the absorbance at 412 nm every 30 seconds for 15 minutes.

    • Data Analysis:

      • Subtract the absorbance of the blank from all readings.

      • Plot the absorbance at 412 nm versus time for each compound.

      • The initial rate of the reaction can be determined from the slope of the linear portion of the curve. A steeper slope indicates a higher reaction rate and thus, greater nucleophilic reactivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solutions Prepare 10 mM Aminothiol and 4 mg/mL DTNB Stocks Plate_Setup Add Buffer and Aminothiol to 96-well Plate Stock_Solutions->Plate_Setup Use in assay Reaction_Start Add DTNB to Initiate Reaction Plate_Setup->Reaction_Start Sequential addition Kinetic_Read Measure Absorbance at 412 nm (Kinetic Mode) Reaction_Start->Kinetic_Read Immediate measurement Data_Processing Subtract Blank Absorbance Kinetic_Read->Data_Processing Raw data Plotting Plot Absorbance vs. Time Data_Processing->Plotting Corrected data Rate_Determination Determine Initial Reaction Rate (Slope of Linear Portion) Plotting->Rate_Determination Graphical analysis

Caption: Workflow for the comparative reactivity assay using DTNB.

Applications and Relevant Signaling Pathways

Aminothiols are crucial in various biological and pharmacological contexts. Understanding their reactivity is key to designing effective therapeutic strategies.

Glutathione-Mediated Drug Delivery

Many drug delivery systems are designed to be stable in the bloodstream but release their therapeutic payload inside cells. This is often achieved by incorporating disulfide bonds into the drug carrier. The intracellular environment has a much higher concentration of the thiol-containing tripeptide, glutathione (GSH), than the extracellular space.[3][4] The free thiol group of GSH can cleave the disulfide bonds in the drug carrier through a thiol-disulfide exchange reaction, leading to the release of the drug at the target site. The reactivity of the cleaving thiol influences the rate of drug release.

G Drug_Carrier Drug Carrier with Disulfide Bond (Drug-S-S-Carrier) Extracellular Extracellular Space (Low GSH Concentration) Drug_Carrier->Extracellular Stable Thiol_Exchange Thiol-Disulfide Exchange Drug_Carrier->Thiol_Exchange Target Intracellular Intracellular Space (High GSH Concentration) Extracellular->Intracellular Cellular Uptake GSH Glutathione (GSH) Intracellular->GSH GSH->Thiol_Exchange Drug_Release Drug Release Thiol_Exchange->Drug_Release Leads to

Caption: Glutathione-mediated drug release mechanism.

Radioprotection by Aminothiols

The aminothiol amifostine is a well-known radioprotective agent used to mitigate the side effects of radiation therapy.[5][6][7][8] Amifostine is a prodrug that is dephosphorylated in healthy tissues to its active thiol form, WR-1065. This active thiol is thought to protect normal cells from radiation-induced damage through several mechanisms, including the scavenging of free radicals and the donation of a hydrogen atom to repair damaged DNA. The efficiency of these protective mechanisms is dependent on the reactivity of the thiol group.

G Amifostine Amifostine (Prodrug) Dephosphorylation Alkaline Phosphatase (in healthy tissue) Amifostine->Dephosphorylation WR1065 WR-1065 (Active Thiol) Dephosphorylation->WR1065 Scavenging Radical Scavenging WR1065->Scavenging DNA_Repair Hydrogen Donation to Damaged DNA WR1065->DNA_Repair Radiation Radiation Free_Radicals Free Radicals Radiation->Free_Radicals DNA_Damage DNA Damage Radiation->DNA_Damage Free_Radicals->Scavenging DNA_Damage->DNA_Repair Protection Cellular Protection Scavenging->Protection DNA_Repair->Protection

References

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Diisopropylamino)ethanethiol, a crucial intermediate in various chemical processes, necessitates rigorous purity validation to ensure the quality and consistency of the final product. The presence of impurities, such_as starting materials, by-products, or degradation products, can significantly impact the outcome of subsequent reactions and the safety profile of downstream products. This guide provides a comprehensive comparison of key analytical methods for the purity determination of synthesized this compound, offering insights into their principles, performance characteristics, and detailed experimental protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for purity validation depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. The primary techniques suitable for the analysis of this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Capillary Electrophoresis (CE) with UV or Laser-Induced Fluorescence (LIF) Detection
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection of ions formed upon combustion in a hydrogen-air flame.Separation based on the same principle as GC, with detection and identification based on the mass-to-charge ratio of ionized molecules.Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance.Separation of ions in an electric field based on their electrophoretic mobility. Detection is typically by UV absorbance or highly sensitive LIF after derivatization.
Applicability Ideal for quantifying volatile and thermally stable compounds. Well-suited for assessing the purity of the main component.Provides both quantitative and qualitative information, enabling the identification of unknown impurities through mass spectral libraries.Suitable for a wider range of compounds, including those that are less volatile or thermally labile. Requires derivatization for sensitive detection of thiols.Offers high separation efficiency and is suitable for charged or chargeable molecules. Requires derivatization for sensitive detection of non-chromophoric thiols.
Sensitivity Good (ng range)Excellent (pg-fg range), especially in Selected Ion Monitoring (SIM) mode.Moderate with UV detection (µg-ng range), significantly improved with derivatization and fluorescence detection.Very high with LIF detection (amol-zmol range).
Selectivity Good, based on retention time.Excellent, based on both retention time and mass spectrum, allowing for high-confidence peak identification.Good, based on retention time. Can be improved with diode-array detection (DAD) for spectral comparison.Excellent, due to high separation efficiency.
Quantitative Accuracy & Precision ExcellentExcellentGood to ExcellentGood to Excellent
Throughput HighHighModerateHigh
Cost (Instrument) Low to ModerateHighModerateModerate to High

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. Below are representative protocols for each of the discussed analytical techniques.

Gas Chromatography (GC-FID/MS) Protocol

This method is suitable for the direct analysis of the volatile this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Analysis:

  • Purity Calculation (GC-FID): Determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Identification (GC-MS): Mass spectra of impurity peaks are compared against a spectral library (e.g., NIST) for tentative identification.

High-Performance Liquid Chromatography (HPLC-UV) Protocol with Pre-column Derivatization

Due to the lack of a strong chromophore in this compound, pre-column derivatization is necessary for sensitive UV detection. Ellman's reagent (DTNB) is a common derivatizing agent for thiols.

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

Derivatization Procedure:

  • Prepare a 10 mM solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a phosphate buffer (pH 8.0).

  • Prepare a solution of the synthesized this compound in the same buffer.

  • Mix the thiol solution with an excess of the DTNB solution and allow to react at room temperature for 15 minutes. The reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

    • Start with 10% acetonitrile, ramp to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 412 nm (for the TNB²⁻ anion)

  • Injection Volume: 20 µL

Data Analysis:

  • Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a reference standard of known purity. Impurities that also contain a thiol group will be derivatized and can be quantified.

Capillary Electrophoresis (CE) Protocol with LIF Detection

For high-sensitivity analysis, derivatization with a fluorescent tag is employed.

Instrumentation:

  • Capillary electrophoresis system with a Laser-Induced Fluorescence (LIF) detector.

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

Derivatization Procedure:

  • Derivatize the sample with a fluorescent labeling agent such as 5-(bromomethyl)fluorescein.

  • The reaction is typically carried out in a borate buffer at a slightly alkaline pH.

CE Conditions:

  • Background Electrolyte: 20 mM borate buffer, pH 9.2.

  • Separation Voltage: 20 kV

  • Capillary Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • LIF Detection: Excitation and emission wavelengths will depend on the fluorescent tag used.

Data Analysis:

  • Purity is assessed by the relative peak areas in the electropherogram. The high separation efficiency of CE can resolve closely related impurities.

Workflow for Analytical Method Validation

The validation of the chosen analytical method is a critical step to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for method validation.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation & Implementation A Select Analytical Technique (GC, HPLC, CE) B Optimize Parameters (Column, Mobile Phase, Temperature, etc.) A->B C Specificity/ Selectivity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) & Limit of Quantitation (LOQ) F->G H Robustness G->H I Prepare Validation Report H->I J Implement for Routine Purity Testing I->J

Comparative Analysis of 2-(Diisopropylamino)ethanethiol and Alternative Aminothiols in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental performance of 2-(Diisopropylamino)ethanethiol (DIPET) and other notable aminothiol compounds. The focus is on their application as radioprotective and antioxidant agents, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate the cross-validation and replication of findings.

Executive Summary

This compound (DIPET) is a sulfur-containing organic compound recognized for its biological activity, largely attributed to its thiol group.[1] This functional group allows it to interact with various molecular targets, including forming covalent bonds with electrophilic centers in proteins.[1] While DIPET is a known precursor in the synthesis of the nerve agent VX, its structural characteristics, particularly the thiol group, are shared by a class of compounds known as aminothiols, which have been extensively investigated for their antioxidant and radioprotective properties.[1][2] This guide compares the performance of aminothiols in preclinical radioprotection and antioxidant studies, providing a framework for evaluating their potential in therapeutic and research contexts.

Data Presentation: Comparative Performance of Aminothiols

The following tables summarize quantitative data from studies evaluating the efficacy of various aminothiol compounds as radioprotectors.

Table 1: Radioprotective Efficacy of Aminothiols in Mice

CompoundDoseRadiation Dose (Gy)EndpointResultReference
WR-2721 (Amifostine)150 mg/kg2.0Chromosomal Aberrations~50% reduction in aberrant cells[3][4]
PrC-210252 µg/g8.7530-Day Survival100% survival (compared to 0% in control)[5]
RRx-00110 mg/kg9.3530-Day Survival67% survival (compared to 33% in vehicle)[6]
MPG (2-mercaptopropionyl glycine)20 mg/kg2.0Chromosomal AberrationsLess effective than WR-2721[3][4]

Table 2: In Vitro Antioxidant Capacity of Thiol-Containing Compounds

CompoundAssayTEAC (Trolox Equivalent Antioxidant Capacity)Reference
Glutathione (GSH)CUPRAC0.57[7]
Glutathione (GSH)ABTS/persulphate1.51[7]
CysteineDPPH & FRAPShowed antioxidant effect[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

In Vivo Radioprotection Assay in Mice

This protocol outlines the procedure for evaluating the radioprotective efficacy of a test compound in a mouse model.

Materials:

  • Healthy adult mice (e.g., Swiss albino, C57BL/6), 8-10 weeks old.[3][9]

  • Test compound (e.g., this compound or alternative aminothiol).

  • Vehicle for dissolving the test compound (e.g., sterile distilled water or saline).[3]

  • Gamma radiation source (e.g., Cobalt-60).

  • Standard laboratory animal housing and care facilities.

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., vehicle control + irradiation, test compound + irradiation, sham control).[6]

  • Compound Administration: Administer the test compound or vehicle to the mice via a specified route (e.g., intraperitoneal injection) at a predetermined time before irradiation (e.g., 30 minutes).[4]

  • Irradiation: Expose the mice to a whole-body lethal or sub-lethal dose of gamma radiation.[4][6] The dose rate should be controlled and consistent across experiments.

  • Post-Irradiation Monitoring: Monitor the mice daily for a set period (e.g., 30 days) for survival, body weight changes, and signs of radiation sickness.[6][10]

  • Data Analysis: Calculate the percentage of survival in each group over the observation period. The dose reduction factor (DRF) can also be calculated if multiple radiation doses are used.

Chromosomal Aberration Assay

This assay is a sensitive method for quantifying radiation-induced DNA damage and the protective effect of test compounds.[11][12]

Materials:

  • Bone marrow or peripheral blood lymphocytes from irradiated and control mice.[3][13]

  • Colchicine or colcemid to arrest cells in metaphase.[3]

  • Hypotonic solution (e.g., 0.075 M KCl).

  • Fixative (e.g., methanol:acetic acid, 3:1).

  • Giemsa stain.

  • Microscope with high magnification.

Procedure:

  • Sample Collection: Collect bone marrow or peripheral blood from the mice at a specific time point after irradiation (e.g., 24 hours).[4]

  • Cell Culture (for lymphocytes): Culture peripheral blood lymphocytes with a mitogen (e.g., phytohemagglutinin) to stimulate cell division.[11]

  • Metaphase Arrest: Add colchicine or colcemid to the cell culture or inject into the animal before sample collection to arrest cells in the metaphase stage of mitosis.[3]

  • Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution to swell the cells, and then fix them using a methanol:acetic acid solution.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, allow to air dry, and then stain with Giemsa.

  • Scoring: Under a microscope, score a predetermined number of well-spread metaphases (e.g., 100-200) for chromosomal aberrations such as dicentrics, rings, and fragments.[11][13]

  • Data Analysis: Calculate the percentage of aberrant cells and the frequency of different types of aberrations per cell. Compare the results between the different experimental groups.

In Vitro Antioxidant Capacity Assays (DPPH & ABTS)

These are common spectrophotometric assays to evaluate the free radical scavenging activity of a compound.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

  • DPPH solution in methanol.[14]

  • Test compound dissolved in a suitable solvent.

  • Methanol.

  • 96-well plate or cuvettes.

  • Spectrophotometer.

Procedure:

  • Prepare a working solution of DPPH in methanol.

  • Add a specific volume of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DPPH working solution to each well.[1]

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[14]

  • Measure the absorbance at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

  • ABTS solution.[15]

  • Potassium persulfate.[1]

  • Test compound.

  • Buffer solution (e.g., phosphate-buffered saline).

  • 96-well plate or cuvettes.

  • Spectrophotometer.

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[1]

  • Dilute the ABTS•+ solution with a buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).[1]

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for a set time (e.g., 6 minutes).[1]

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of ABTS•+ scavenging activity.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of aminothiols.

G General Experimental Workflow for Evaluating Aminothiols cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Mechanism of Action a Compound Synthesis and Characterization b Antioxidant Capacity Assays (DPPH, ABTS) a->b c Cell Viability and Cytotoxicity Assays a->c d Animal Model Selection (e.g., Mice) b->d Proceed if active c->d Proceed if low toxicity e Radioprotection Studies (Survival, Chromosomal Aberrations) d->e f Toxicity Studies (Acute and Chronic) d->f g Signaling Pathway Analysis (e.g., p53, Nrf2) e->g h DNA Damage and Repair Assays e->h

Caption: Workflow for aminothiol evaluation.

G Aminothiol-Mediated Radioprotection Signaling cluster_0 Cellular Stress Response cluster_1 Aminothiol Intervention cluster_2 p53 Pathway cluster_3 Nrf2 Pathway IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS DNA_damage DNA Damage ROS->DNA_damage Nrf2 Nrf2 Activation ROS->Nrf2 p53 p53 Activation DNA_damage->p53 Aminothiol Aminothiol (e.g., DIPET, WR-1065) Aminothiol->ROS Scavenges Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest DNA_repair DNA Repair p53->DNA_repair Apoptosis Apoptosis p53->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_enzymes Antioxidant Enzyme Upregulation ARE->Antioxidant_enzymes

Caption: Aminothiol radioprotection pathways.

References

Efficacy of 2-(Diisopropylamino)ethanethiol compared to commercial linking agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a linking agent is critical to the efficacy, stability, and safety of the final product. While a vast array of commercial linking agents are available, this guide provides a comparative analysis of the most prevalent thiol-reactive linkers.

A Note on 2-(Diisopropylamino)ethanethiol: Initial searches for the efficacy of this compound as a linking agent did not yield publicly available data or studies comparing it to commercial alternatives. Its documented role is primarily as a precursor in the synthesis of chemical warfare agents. Therefore, a direct comparison of its performance in bioconjugation is not possible at this time. This guide will focus on well-established commercial linking agents for which extensive experimental data are available.

Introduction to Thiol-Reactive Linking Agents

Thiol-reactive linkers are a cornerstone of bioconjugation, primarily targeting the sulfhydryl groups of cysteine residues within proteins. This specificity allows for a more controlled and site-specific attachment of payloads, such as cytotoxic drugs, compared to reactions with more abundant functional groups like amines.[1] The stability of the resulting linkage is a crucial parameter, as premature cleavage of the payload can lead to off-target toxicity and reduced therapeutic efficacy.[2][3]

This guide will compare the following major classes of commercial thiol-reactive linking agents:

  • Maleimide-based Linkers: The most widely used class, reacting with thiols via a Michael addition.[4][]

  • Haloacetyl-based Linkers: Form stable thioether bonds through nucleophilic substitution.[6]

  • Pyridyl Disulfide-based Linkers: Create a disulfide bond that can be cleaved under reducing conditions.[1]

  • Vinyl Sulfone-based Linkers: React with thiols via a Michael addition to form a stable thioether linkage.[7][8]

Comparative Data on Linking Agent Performance

The selection of a linking agent is often a trade-off between reaction kinetics, stability, and the desired release mechanism of the payload. The following tables summarize key performance indicators for the different classes of thiol-reactive linkers.

Linker ClassReaction MechanismOptimal pHReaction RateConjugate StabilityKey Side Reactions
Maleimide Michael Addition6.5 - 7.5[6]Fast[6]The thiosuccinimide bond can be reversible (retro-Michael reaction).[6]Hydrolysis of the maleimide ring, rendering it unreactive.[6]
Haloacetyl Nucleophilic Substitution7.2 - 9.0[6]Generally slower than maleimides.[6]Stable thioether bond.[6]Potential for reaction with other nucleophiles (e.g., histidines) at higher pH.[6]
Pyridyl Disulfide Disulfide Exchange7.0 - 8.0ModerateCleavable disulfide bond.[1]Exchange with other thiols.
Vinyl Sulfone Michael Addition8.0 - 9.0ModerateStable thioether bond.[9]Reaction with other nucleophiles at higher pH.

Table 1: General Characteristics of Thiol-Reactive Linking Agents

Linker TypeLinkage FormedPlasma Stability (Half-life)CleavabilityBystander Effect Potential
Conventional Maleimide Thioether (Succinimide)~1-7 days (payload dependent)[1]Non-cleavable (can undergo retro-Michael reaction)Low to negligible[3]
Self-Hydrolyzing Maleimide Thioether (Succinimic Amide)Significantly increased vs. conventional[1]Non-cleavableLow to negligible
Dihalomaleimide Thioether (Disulfide Bridge)High[1]Non-cleavableLow to negligible
Haloacetyl (Iodoacetamide) ThioetherHigh[1]Non-cleavableLow to negligible
Pyridyl Disulfide DisulfideCleavable (hours to days)[1]Cleavable by reducing agents[1]High[3]

Table 2: Performance Comparison of Thiol-Reactive Linkers in ADCs

Experimental Protocols

Protocol 1: General Protein Conjugation with a Maleimide Linker

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.[4]

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Tris buffer, pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (optional): L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette

Procedure:

  • Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in a suitable organic solvent (e.g., DMSO, DMF) to a concentration of 10 mM.

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a final maleimide-to-protein molar ratio of 10:1 to 20:1.[10] Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction (Optional): To stop the reaction, add an excess of a small molecule thiol like L-cysteine.

  • Purification: Remove unreacted maleimide reagent and other small molecules using an appropriate purification method such as size-exclusion chromatography or dialysis.[4]

Protocol 2: In Vitro Plasma Stability Assay of an ADC

This protocol describes a general method to assess the stability of an antibody-drug conjugate in plasma.[2][11]

Materials:

  • Purified ADC

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Analytical instruments: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Incubation: Incubate the purified ADC in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC. This may involve protein A/G affinity purification.

  • Analysis: Analyze the samples by HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates payload deconjugation.[12]

Visualizing Key Processes

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the typical pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

ADC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome (pH ~5.5-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage (e.g., enzymatic, pH-mediated) DNA DNA Payload->DNA DNA Damage Microtubules Microtubules Payload->Microtubules Microtubule Disruption Cell Death Cell Death DNA->Cell Death Microtubules->Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow: ADC Characterization

This diagram outlines a typical workflow for the characterization of a newly synthesized ADC.

ADC_Characterization_Workflow start Synthesized ADC purification Purification (e.g., SEC, HIC) start->purification dar_determination DAR Determination (UV-Vis, HIC, MS) purification->dar_determination aggregation_analysis Aggregation Analysis (SEC) purification->aggregation_analysis binding_assay Antigen Binding Assay (ELISA, SPR) purification->binding_assay stability_assay In Vitro Plasma Stability Assay purification->stability_assay in_vitro_cytotoxicity In Vitro Cytotoxicity Assay purification->in_vitro_cytotoxicity end Preclinical Development dar_determination->end aggregation_analysis->end binding_assay->end stability_assay->end in_vitro_cytotoxicity->end

Caption: Workflow for the physicochemical and biological characterization of an ADC.

Logical Relationship: Cleavable vs. Non-Cleavable Linkers

This diagram illustrates the key decision factors and outcomes associated with choosing between cleavable and non-cleavable linkers.

Linker_Choice start Linker Selection cleavable Cleavable Linker (e.g., Disulfide, Hydrazone, Peptide) start->cleavable non_cleavable Non-Cleavable Linker (e.g., Thioether) start->non_cleavable cleavable_adv Advantages: - Bystander effect - Broader applicability cleavable->cleavable_adv cleavable_disadv Disadvantages: - Potential for premature release - Higher off-target toxicity cleavable->cleavable_disadv non_cleavable_adv Advantages: - Higher plasma stability - Lower off-target toxicity non_cleavable->non_cleavable_adv non_cleavable_disadv Disadvantages: - No bystander effect - Relies on lysosomal degradation non_cleavable->non_cleavable_disadv

Caption: Key considerations for selecting between cleavable and non-cleavable linkers.

Conclusion

The selection of a thiol-reactive linking agent is a multifaceted decision that significantly impacts the therapeutic potential of a bioconjugate. While maleimide-based linkers have been the historical workhorse, concerns about their stability have spurred the development of more robust alternatives. Haloacetyl and vinyl sulfone linkers offer the advantage of forming highly stable thioether bonds, while pyridyl disulfide linkers provide a cleavable option for controlled payload release. The choice between these linkers should be guided by the specific requirements of the therapeutic application, including the desired stability profile, the mechanism of action, and the nature of the payload. A thorough in vitro and in vivo characterization is essential to validate the performance of the chosen linker and to ensure the development of a safe and effective bioconjugate.

References

Benchmarking Catalyst Performance in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

While the term "DIPAET" is not widely found in peer-reviewed literature, it is likely an acronym for an organometallic compound such as Titanium diisopropoxide bis(acetylacetonate) , a known catalyst used in various organic syntheses.[1][2][3][4] However, specific, publicly available experimental data benchmarking its performance in defined catalytic cycles against other catalysts is scarce.

To provide a comprehensive comparison guide as requested, this document will focus on a well-established and extensively benchmarked catalytic cycle: the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in academic and industrial chemistry, particularly for the synthesis of biaryls, which are common structures in pharmaceuticals and functional materials.[5][6] The performance of various catalysts, primarily palladium-based systems, is a subject of continuous research, providing a wealth of data for comparison.

This guide will compare the performance of a standard palladium catalyst system with alternatives, offering insights for researchers and professionals in drug development and chemical synthesis.

Performance Comparison of Catalysts in Suzuki-Miyaura Coupling

The choice of catalyst and ligand is critical to the success of the Suzuki-Miyaura reaction, influencing yield, reaction time, and applicability to challenging substrates.[6][7] Palladium catalysts are the most common, often paired with phosphine-based ligands that enhance their stability and reactivity.[5] The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂ / SPhosAryl BromidePhenylboronic acidK₃PO₄Toluene/H₂O1002-24>952[5]
Pd(PPh₃)₄Aryl IodidePhenylboronic acidNa₂CO₃Toluene/EtOH/H₂O8012903General Protocol
PdCl₂(dppf)Aryl BromidePhenylboronic acidK₂CO₃Dioxane854>9010[8]
Pd/C (3 wt%)Aryl BromidePhenylboronic acidK₂CO₃H₂O/EtOH801983[9]
Pd₁/FeOₓ (SAC)Aryl BromidePhenylboronic acidK₂CO₃EtOH/H₂O402>99-[10]

Note: The data presented is compiled from various sources and should be used as a qualitative guide. Direct quantitative comparison may not be accurate due to variations in specific substrates and reaction conditions.

Experimental Protocols

A detailed and reproducible experimental protocol is crucial for accurate benchmarking of catalyst performance.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is a general procedure for the coupling of an aryl bromide with an arylboronic acid using a Pd(OAc)₂/SPhos catalytic system.[5]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

    • Add degassed toluene and degassed water to the flask via syringe.[5]

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[5]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[5]

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate.[5]

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[5]

    • Filter and concentrate the organic layer under reduced pressure.[5]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[5]

Catalytic Cycle and Experimental Workflow Diagrams

Visualizing the catalytic cycle and experimental workflow can aid in understanding the reaction mechanism and the benchmarking process.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Ar-Ar' RedElim->Biaryl BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal ArylHalide Ar-X ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reaction Run Reaction (Temperature, Time) inert->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up and Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis data Data Compilation (Yield, Purity) analysis->data comparison Performance Comparison data->comparison end End comparison->end

Caption: Experimental workflow for catalyst performance benchmarking.

References

Safety Operating Guide

Proper Disposal of 2-(Diisopropylamino)ethanethiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and drug development, the safe handling and disposal of chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Diisopropylamino)ethanethiol, a thiol compound that requires careful management due to its potential hazards and strong odor. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is recognized as a chemical weapon precursor, necessitating stringent handling protocols.[1][2]

Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent the release of malodorous and potentially harmful vapors.

  • Gloves: Chemical-resistant gloves are mandatory.[3][4]

  • Eye Protection: Safety goggles or a face shield must be worn to protect from splashes.[3][4]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.[4]

II. Step-by-Step Disposal Plan

The primary and required method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) program or a licensed chemical waste disposal company.[3][5][6][7] Never pour this chemical down the drain or dispose of it with general waste.[5][6]

Step 1: Waste Segregation and Collection

  • Liquid Waste: Collect all unused this compound and solutions containing the compound in a dedicated, properly labeled, and tightly sealed waste container. The container should be compatible with the chemical.

  • Solid Waste: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be collected in a separate, clearly labeled hazardous waste container.[8] For items with a strong odor, it is recommended to place them in a zip-lock bag before putting them into the main waste container.[8]

Step 2: Labeling and Storage of Waste

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard warnings.[6][7][9]

  • Store waste containers in a designated cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[3]

Step 3: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6][7] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

III. Chemical Inactivation (Pre-treatment)

In some cases, and only if permitted by your institution's EHS guidelines, chemical inactivation of small quantities of thiol waste can be performed as a pre-treatment step to reduce its odor and hazard before collection.[7] The treated waste must still be collected and disposed of as hazardous waste.[7][8]

Experimental Protocol: Oxidation with Sodium Hypochlorite (Bleach)

This protocol describes a common method for neutralizing thiol compounds.

  • Preparation: Perform the entire procedure in a certified chemical fume hood.

  • Dilution: For each volume of thiol-containing waste, prepare at least 10 times the volume of a 10-15% aqueous sodium hypochlorite (bleach) solution in a suitable container.

  • Neutralization: Slowly and with constant stirring, add the this compound waste to the bleach solution. The reaction can be exothermic, so the addition should be gradual to control the temperature.[7]

  • pH Adjustment: Maintain the pH of the reaction mixture in the alkaline range (pH > 10) by adding a sodium hydroxide solution as needed. This helps prevent the formation of volatile and toxic intermediates.[7]

  • Reaction Time: Continue stirring the mixture for at least 2 hours to ensure the reaction is complete.[7]

  • Verification: Carefully check for the absence of the characteristic mercaptan odor.

  • Disposal: The resulting solution must be collected as hazardous waste and disposed of through your institution's EHS office.[7][8]

IV. Decontamination of Glassware

All glassware that has been in contact with this compound must be decontaminated.

  • Immediately after use, place glassware into a bleach bath and allow it to soak for at least 14 hours (overnight).[9]

  • For larger glassware that cannot be submerged, fill the items with bleach, seal them, and let them soak in a fume hood.[9]

  • After soaking, rinse the glassware thoroughly with water before washing by normal methods.[9]

V. Quantitative Data Summary

ParameterValue/InstructionSource
Storage Temperature Store in a cool, dry, and well-ventilated place.[5]
pH for Inactivation > 10[7]
Inactivation Reaction Time At least 2 hours[7]
Glassware Soaking Time At least 14 hours (overnight)[9]

VI. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood segregate Segregate Waste (Liquid and Solid) fume_hood->segregate label_container Use Labeled, Sealed, and Compatible Hazardous Waste Container segregate->label_container inactivation_decision Is Chemical Inactivation (Pre-treatment) Permitted by Institutional EHS and Local Regulations? label_container->inactivation_decision perform_inactivation Perform Chemical Inactivation (e.g., Oxidation with Bleach) Following Approved Protocol inactivation_decision->perform_inactivation Yes store_waste Store Container in a Designated Hazardous Waste Accumulation Area inactivation_decision->store_waste No perform_inactivation->store_waste contact_ehs Contact EHS for Hazardous Waste Pickup store_waste->contact_ehs end End: Waste Properly Disposed contact_ehs->end

References

Essential Safety and Operational Guidance for 2-(Diisopropylamino)ethanethiol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 2-(Diisopropylamino)ethanethiol (CAS No. 5842-07-9). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.

Chemical Safety and Properties

This compound is a chemical precursor that requires stringent handling protocols.[1][2] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure risks. The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.

Quantitative Data Summary

PropertyValueSource
CAS Number5842-07-9[3]
Molecular Weight161.31 g/mol [1][4]
Molecular FormulaC8H19NS[3][4]
Physical DescriptionSimilar to 2-diethylaminoethanol[1][2]
Regulatory StatusSchedule 2B precursor under the Chemical Weapons Convention[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following equipment must be used to establish a primary barrier against exposure.

Required PPE

Equipment TypeSpecificationRationale
Respiratory Protection A NIOSH-approved full-face or half-mask air-purifying respirator with organic vapor cartridges is recommended.[1][5]To prevent inhalation of potentially harmful vapors, mists, or aerosols.[3][6]
Hand Protection Acid-resistant gloves (e.g., nitrile or neoprene) should be worn.[1] Both inner and outer gloves are advised for enhanced protection.[5][7]To prevent skin contact, which could lead to absorption or local irritation.
Eye and Face Protection A face shield must be worn in conjunction with safety glasses or goggles.[1]To protect the eyes and face from splashes and sprays.
Body Protection A chemical-resistant lab coat or coveralls should be worn over personal clothing.[5] For large quantities or spill response, a hooded chemical splash suit may be necessary.To protect the skin from accidental contact.
Foot Protection Chemical-resistant boots with steel toes are required.[5]To protect against spills and provide physical protection in the laboratory.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks. The following step-by-step protocol outlines the lifecycle of the chemical within a laboratory setting.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Maintain a detailed inventory log for all quantities of this compound, in accordance with regulatory guidelines.[1]

Step 2: Handling and Use

  • All handling of this compound must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

  • Avoid the formation of dust and aerosols.[3]

  • Use only non-sparking tools and explosion-proof equipment if the material is flammable.

  • Keep the container tightly closed when not in use.

Step 3: Spill Management

  • In the event of a spill, evacuate all non-essential personnel from the area.

  • Wear the appropriate level of PPE, including respiratory protection, before attempting to clean the spill.[3]

  • Contain the spill using an inert absorbent material such as vermiculite or sand.[8]

  • Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Clean the spill area thoroughly with soap and water.[3]

  • Prevent the spill from entering drains or waterways.[8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is a critical final step.

Waste Segregation and Collection

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, labeled, and sealed containers.

  • Do not mix this waste with other chemical waste streams.

Treatment and Disposal

  • One recommended disposal method is alkaline hydrolysis. This involves treating the chemical with a solution at a pH greater than 12 at 60°C for 24 hours to degrade the residual thiols.[1]

  • Alternatively, waste can be neutralized with a suitable dilute acid before being sent to a licensed hazardous waste disposal facility.

  • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

Emergency Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response_Preparation Response Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size & Immediate Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Gather_Materials Gather Spill Kit Materials Don_PPE->Gather_Materials Contain_Spill Contain Spill with Absorbent Gather_Materials->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Package_Waste Package & Label Waste for Disposal Decontaminate_Area->Package_Waste Dispose Dispose of Waste via Approved Channels Package_Waste->Dispose Report Report Incident Dispose->Report

Caption: Chemical Spill Response Workflow.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.